Product packaging for (+)-Isopilocarpine(Cat. No.:CAS No. 531-35-1)

(+)-Isopilocarpine

Cat. No.: B1218937
CAS No.: 531-35-1
M. Wt: 208.26 g/mol
InChI Key: QCHFTSOMWOSFHM-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-isopilocarpine is an isopilocarpine. It is an enantiomer of a (-)-isopilocarpine.
A slowly hydrolyzed muscarinic agonist with no nicotinic effects. Pilocarpine is used as a miotic and in the treatment of glaucoma.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1218937 (+)-Isopilocarpine CAS No. 531-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFTSOMWOSFHM-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316166
Record name (+)-Isopilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-35-1
Record name (+)-Isopilocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopilocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-pilocarpine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPILOCARPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UV7D2OI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (+)-Isopilocarpine. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's characteristics, standardized experimental protocols for their determination, and a structured presentation of quantitative data.

Core Physicochemical Data

This compound is a diastereomer of pilocarpine, an alkaloid obtained from plants of the Pilocarpus genus. Understanding its physicochemical properties is paramount for its formulation, delivery, and interaction with biological systems. The following table summarizes the key quantitative data for this compound and its commonly used hydrochloride salt.

PropertyValueForm
Molecular Formula C₁₁H₁₆N₂O₂[1][2]Free Base
C₁₁H₁₇ClN₂O₂[3][4]Hydrochloride Salt
Molecular Weight 208.26 g/mol [1][2][5]Free Base
244.72 g/mol [4][6][7]Hydrochloride Salt
Melting Point 147-149 °C[7]Hydrochloride Salt
Boiling Point 431.8 °C[6](Predicted for Hydrochloride)
Solubility Slightly soluble in Methanol and Water (with sonication)[7]. Soluble in Acetonitrile.Hydrochloride Salt
Specific Optical Rotation ([α]D) +37.2° (c=0.1, Water)[7]Hydrochloride Salt
pKa Data not available for this compound. For its diastereomer, Pilocarpine: pK₁= 7.15; pK₂= 12.57 @ 20 °C[2][5].

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[8][9] For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.[8][9]

Methodology: Capillary Method [9][10]

  • Sample Preparation: A small amount of the dried, powdered sample of this compound hydrochloride is packed into a capillary tube, which is sealed at one end.[10][11][12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[8]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a liquid (the completion of melting) are recorded. This range is reported as the melting point.[8][11]

Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. It is typically determined in various solvents relevant to pharmaceutical formulations and biological fluids.

Methodology: Shake-Flask Method [13]

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of this compound hydrochloride in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The resulting concentration is the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined. This value is critical for predicting its ionization state at different physiological pH values, which affects its absorption, distribution, and receptor binding.

Methodology: Potentiometric Titration [14][15][16]

  • Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration.[14]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution. The pH of the solution is recorded after each addition.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.[14] This point corresponds to the inflection point of the titration curve.[16]

Optical Rotation Determination

Optical rotation is the angle through which the plane of polarized light is rotated when passing through a solution of a chiral compound.[17][18] It is a characteristic property of an optically active substance and is used for identification and quality control.[19]

Methodology: Polarimetry [20]

  • Solution Preparation: A solution of this compound hydrochloride of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).[21]

  • Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).[22][23]

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[21][24]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]tλ = α / (l × c)[23] The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation.[17][19]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the core physicochemical properties of a pharmaceutical compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow start Start: Pure Compound Sample mp Melting Point Determination (Capillary Method) start->mp Purity Check sol Solubility Determination (Shake-Flask Method) start->sol Formulation Data pka pKa Determination (Potentiometric Titration) start->pka Ionization Profile orot Optical Rotation Determination (Polarimetry) start->orot Stereochemical Identity data_analysis Data Analysis & Interpretation mp->data_analysis sol->data_analysis pka->data_analysis orot->data_analysis report Final Report Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a diastereomer of the pharmaceutically important compound pilocarpine (B147212), presents a unique stereochemical profile that influences its pharmacological activity. This technical guide provides a comprehensive examination of the stereochemistry and absolute configuration of this compound. It details the precise spatial arrangement of its atoms, outlines experimental protocols for its stereochemical determination, and explores its interaction with muscarinic acetylcholine (B1216132) receptors and the subsequent signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic agents and stereoisomerism in medicinal chemistry.

Introduction

Pilocarpine, an alkaloid derived from plants of the Pilocarpus genus, is a well-established muscarinic acetylcholine receptor agonist used in the treatment of glaucoma and xerostomia. This compound is a natural or synthetic stereoisomer of pilocarpine, differing in the configuration at one of its two chiral centers. This seemingly subtle difference in three-dimensional structure leads to a significant alteration in its pharmacological properties, most notably a reduced affinity for muscarinic receptors compared to its diastereomer, pilocarpine. A thorough understanding of the stereochemistry of this compound is therefore essential for structure-activity relationship studies, drug design, and the quality control of pilocarpine-containing pharmaceutical preparations.

Stereochemistry and Absolute Configuration

The chemical structure of this compound features two chiral centers, leading to the possibility of four stereoisomers. The absolute configuration of this compound has been determined to be (3R,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one [1]. This is in contrast to its diastereomer, (+)-pilocarpine, which possesses the (3S,4R) configuration. The epimerization at the C3 position, adjacent to the lactone carbonyl group, is the key stereochemical difference between these two molecules.

The relationship between pilocarpine and isopilocarpine is one of diastereomerism. This means they are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties, including melting point, boiling point, solubility, and chromatographic behavior.

Quantitative Stereochemical Data

The distinct stereochemistry of this compound and its diastereomer, (+)-pilocarpine, gives rise to measurable differences in their physicochemical properties. These quantitative data are crucial for their identification, differentiation, and quantification.

PropertyThis compound(+)-PilocarpineReference
Absolute Configuration (3R,4R)(3S,4R)[1]
Specific Rotation ([α]D) +37.2° (c=0.1, Water) for the hydrochloride salt+106° (c=2, water) for the free baseThis is a general value for pilocarpine base.
Binding Affinity (Muscarinic Receptors) Approximately one-tenth that of pilocarpineHigh affinity[2]

Note: Specific rotation values can vary with the solvent, concentration, and temperature of the measurement.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute and relative stereochemistry of this compound relies on a combination of chiroptical and spectroscopic techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Workflow:

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using computational methods to determine the positions of the atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules and for differentiating between diastereomers.

Experimental Workflow:

Gq_signaling Isopilocarpine Isopilocarpine M1_M3_M5 M1/M3/M5 Receptor Isopilocarpine->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_q Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response_q PKC->Cellular_Response_q Gi_signaling Isopilocarpine Isopilocarpine M2_M4 M2/M4 Receptor Isopilocarpine->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_i Cellular Response (e.g., decreased heart rate, neurotransmitter inhibition) PKA->Cellular_Response_i

References

The Botanical Treasury: An In-depth Guide to the Natural Sources and Extraction of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Isopilocarpine, a significant imidazole (B134444) alkaloid, focusing on its natural origins and the methodologies for its isolation. As an epimer of the pharmacologically crucial pilocarpine (B147212), understanding the sources and extraction of this compound is vital for research, quality control, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is a secondary metabolite found in various species of the plant genus Pilocarpus, belonging to the Rutaceae family. These shrubs, native to South America, are collectively known as "jaborandi."[1][2] The leaves of these plants are the exclusive commercial source of pilocarpine and its associated alkaloids, including this compound.

The primary species recognized for their significant alkaloid content are:

  • Pilocarpus microphyllus Stapf ex Wardleworth (Maranham Jaborandi): This species is a principal source for the commercial extraction of pilocarpine and, consequently, its isomer, isopilocarpine.[3] It is native to the northern and northeastern regions of Brazil.[4]

  • Pilocarpus jaborandi Holmes (Pernambuco Jaborandi): Historically significant, this species is also a rich source of imidazole alkaloids, with pilocarpine accounting for a substantial portion of the total alkaloid content.[5]

  • Pilocarpus pennatifolius Lemaire: This species also contains pilocarpine and isopilocarpine, contributing to the overall supply from jaborandi leaves.

  • Pilocarpus racemosus Vahl: Found in the West Indies, this species has also been identified as a source of these alkaloids.

This compound co-occurs with its diastereomer, (+)-pilocarpine. The relative abundance of these isomers can vary depending on the plant species, geographical location, and seasonal changes.[3] It is important to note that some this compound may also be formed during the extraction process through the epimerization of pilocarpine, particularly when exposed to heat or alkaline conditions.

Quantitative Alkaloid Content

The concentration of total alkaloids and the relative percentage of this compound vary among different Pilocarpus species. The following table summarizes representative quantitative data from scientific literature.

Plant SpeciesTotal Alkaloid Content (% of Dry Leaf Weight)Pilocarpine Content (% of Total Alkaloids)Reference
Pilocarpus microphyllus (from Maranhão)1.08 ± 0.0634.5 ± 0.4[6]
Pilocarpus microphyllus (from São Paulo)0.88 ± 0.22Not Specified[6]
Pilocarpus jaborandi~0.870.8 ± 1.2[7][8]
Pilocarpus racemosusNot Specified45.6 ± 0.5[8]
Pilocarpus trachyllophusNot Specified38.7 ± 0.7[8]
Pilocarpus pennatifolius~0.45Not Specified[7]

Extraction Methodologies

The extraction of this compound is intrinsically linked to the extraction of pilocarpine. The general strategy involves an initial extraction of total alkaloids from the dried and powdered leaves of Pilocarpus species, followed by purification and separation of the isomers.

Extraction_Workflow Plant Dried & Milled Pilocarpus Leaves Maceration Maceration/ Percolation Plant->Maceration Solvent Filtration Filtration Maceration->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase Aqueous Extract Solvent Solvent Evaporation AcidBase->Solvent Organic Phase (Alkaloid Bases) Crude Crude Alkaloid Mixture Solvent->Crude Chromatography Chromatographic Separation (HPLC) Crude->Chromatography Isopilocarpine This compound Chromatography->Isopilocarpine Pilocarpine (+)-Pilocarpine Chromatography->Pilocarpine

Figure 1. Generalized workflow for the extraction and separation of pilocarpane alkaloids.

Experimental Protocols

This method is a standard procedure for isolating alkaloids from plant material.

Materials:

Procedure:

  • Moisten 100g of powdered jaborandi leaves with a 10% ammonia solution until the pH is alkaline (pH ~12). Let it stand for 15 minutes. This converts the alkaloid salts into their free base form.

  • Transfer the moistened plant material to a percolator or flask and extract three times with chloroform.

  • Combine the chloroform extracts and filter them.

  • Partition the combined chloroform extract with a 2% sulfuric acid solution. The alkaloids will move to the acidic aqueous phase as their sulfate salts.

  • Separate and collect the acidic aqueous layer. Repeat the partitioning of the chloroform phase to ensure complete transfer of alkaloids.

  • Combine the acidic aqueous extracts. Adjust the pH to ~12 with ammonium hydroxide. This will precipitate the alkaloids in their free base form.

  • Extract the alkaloids from the now alkaline aqueous solution twice with chloroform.

  • Combine the new chloroform extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid residue, which contains a mixture of pilocarpine and isopilocarpine.

This modern approach utilizes enzymes to break down the plant cell wall, enhancing the release of alkaloids and potentially increasing extraction yield.

Materials:

  • Dried and powdered leaves of Pilocarpus jaborandi.

  • Viscozyme® L (enzyme cocktail).

  • Acetic acid buffer (50 mM, pH 4.0).

  • HPLC system for analysis.

Procedure:

  • Suspend 100 mg of powdered jaborandi leaves in 40 mL of 50 mM acetic acid buffer (pH 4.0) in a reaction vessel.

  • Add a 10% concentration (v/w) of Viscozyme® L to the suspension.

  • Incubate the mixture at 45°C for 30 hours with continuous stirring.

  • After incubation, terminate the enzymatic reaction (e.g., by boiling for 10 minutes).

  • Filter the mixture to separate the solid residue from the liquid extract.

  • The resulting aqueous extract, rich in alkaloids, can then be further purified using the acid-base partitioning described in Protocol 2.1.1 (steps 6-9) or analyzed directly via HPLC. A study reported that this method can increase the total pilocarpine yield by over three-fold compared to a control without enzymatic treatment.[9][10]

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of pilocarpine and isopilocarpine.

System:

  • HPLC Instrument: Equipped with a UV detector.

  • Column: Phenyl-bonded reverse-phase column (e.g., 10 µm, 30 cm x 3.9 mm).

  • Mobile Phase: A mixture of acidified phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 97:3 v/v), adjusted to pH 2.5.

  • Detection: UV at 220 nm.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Prepare standard solutions of (+)-Pilocarpine and this compound of known concentrations in the mobile phase.

  • Dissolve the crude alkaloid extract in the mobile phase.

  • Inject the standard solutions to determine their retention times.

  • Inject the sample extract into the HPLC system.

  • Monitor the elution profile at 220 nm. Pilocarpine, isopilocarpine, and other related compounds will separate based on their differential affinity for the stationary phase, resulting in distinct peaks.

  • Quantify the amount of this compound in the extract by comparing the peak area to the standard curve.

Extraction Yield Comparison

The efficiency of extraction can vary significantly based on the chosen method.

Extraction MethodKey ParametersReported Yield/EfficiencyReference
Acid-Base Extraction with HCl3% aqueous HCl, neutralization to pH 7-8, activated carbon purification.80-100% recovery of pilocarpine from the extract.[11]
Enzyme-Assisted Extraction (Viscozyme® L)pH 4.0, 45°C, 30 hours.3.08-fold increase in pilocarpine yield compared to control (1.14 µg/mg vs 0.37 µg/mg).[10][12]
Solvent Extraction (General)Maceration with chloroform after basification.Highest recovery among four tested methods.[8]

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of pilocarpine and isopilocarpine has not been fully elucidated. However, research strongly suggests that the imidazole ring is derived from the amino acid L-histidine . The remaining carbon skeleton is thought to originate from L-threonine or acetyl-CoA . The biosynthesis is a multi-tissue process, with initial steps potentially occurring in the roots and final modifications, such as N-methylation, happening in the aerial parts of the plant, particularly the leaflets.[13]

Biosynthesis_Pathway Histidine L-Histidine Intermediates Series of Enzymatic Steps (HAL, TAL, etc.) Histidine->Intermediates Threonine L-Threonine / Acetyl-CoA Threonine->Intermediates Precursor Pilocarpine Precursor Intermediates->Precursor Translocation from roots? N_Methylation N-Methylation (in Leaflets) Precursor->N_Methylation Pilocarpine (+)-Pilocarpine Isopilocarpine This compound Pilocarpine->Isopilocarpine Epimerization (in planta or during extraction) SAM S-Adenosyl Methionine (SAM) SAM->N_Methylation N_Methylation->Pilocarpine

Figure 2. A proposed biosynthetic pathway for pilocarpine and isopilocarpine.

The initial steps are hypothesized to involve enzymes like histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL).[13][14] Subsequent reactions lead to the formation of a precursor molecule that is then N-methylated in the leaflets, with S-adenosyl methionine (SAM) acting as the methyl group donor, to form pilocarpine.[13] this compound is the C3 epimer of pilocarpine and can be formed either enzymatically within the plant or through chemical epimerization.

References

An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between (+)-Pilocarpine and (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pilocarpine, a naturally occurring imidazole (B134444) alkaloid, is a well-established muscarinic acetylcholine (B1216132) receptor agonist utilized primarily in the treatment of glaucoma and xerostomia. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. Through a process of epimerization, (+)-pilocarpine can convert to its diastereomer, (+)-isopilocarpine, a compound with significantly diminished pharmacological activity. This technical guide provides a comprehensive examination of the structural disparities between these two isomers, their comparative physicochemical and pharmacological profiles, and the analytical methodologies employed for their differentiation and characterization. A detailed overview of the signaling pathways modulated by pilocarpine (B147212) is also presented.

Core Structural Differences: A Matter of Stereochemistry

(+)-Pilocarpine and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. The key structural distinction lies in the stereochemistry at the C3 carbon of the γ-butyrolactone ring. In (+)-pilocarpine, the ethyl group at C3 and the imidazolylmethyl group at C4 are in a cis configuration. In contrast, this compound possesses a trans configuration at these centers. This seemingly subtle difference in stereochemistry has profound implications for the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The IUPAC name for (+)-pilocarpine is (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one. The epimerization at the C3 position leads to the formation of this compound, which is (3R,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one.[1]

This conversion, known as epimerization, can occur in aqueous solutions, particularly under basic conditions, and is a critical consideration in the formulation and storage of pilocarpine-containing pharmaceuticals.[2][3][4] The mechanism involves the formation of a carbanion intermediate that is stabilized by resonance with the enolate.[3][4] It has been suggested that isopilocarpine may not be a naturally occurring alkaloid in the Pilocarpus plant but rather an artifact of the extraction and storage process.[3][4]

Comparative Physicochemical and Pharmacological Data

The stereochemical difference between (+)-pilocarpine and this compound gives rise to distinct physicochemical and pharmacological properties. A summary of this data is presented in the table below.

Property(+)-PilocarpineThis compoundReference(s)
Molecular Formula C₁₁H₁₆N₂O₂C₁₁H₁₆N₂O₂[5]
Molecular Weight 208.26 g/mol 208.26 g/mol [5]
Stereochemistry (3S,4R)(3R,4R)[1]
Melting Point (°C) 34Not specified[6]
pKa 7.15 (imidazole ring)Not specified[2]
Muscarinic Receptor Binding Affinity HighApproximately 1/10th that of pilocarpine[7]
Pharmacological Activity Potent muscarinic agonistWeak muscarinic agonist[7][8]

Signaling Pathways of Pilocarpine

Pilocarpine exerts its pharmacological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[9][10] Its therapeutic actions in glaucoma and dry mouth are primarily mediated through the M3 subtype, though it also interacts with M1 and M4 receptors.[11][12] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The binding of pilocarpine to M1 and M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) and a subsequent increase in intracellular calcium concentration.[11][13] DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).[11]

Pilocarpine's interaction with M4 receptors can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] The rise in intracellular Ca²⁺ and activation of PKC and cAMP-dependent pathways stimulate downstream effectors such as nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively.[11][13] These signaling events ultimately result in the physiological responses characteristic of pilocarpine, such as increased secretion from salivary and lacrimal glands and contraction of the ciliary muscle in the eye.[9][11][12]

There is no direct evidence to suggest that isopilocarpine activates different signaling pathways. However, its significantly lower binding affinity for muscarinic receptors indicates that it is a much less potent activator of these pathways.[7]

Pilocarpine_Signaling_Pathway cluster_receptor Muscarinic Receptors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_M3 M1/M3 PLC PLC M1_M3->PLC Activates M4 M4 AC AC M4->AC Activates Pilocarpine Pilocarpine Pilocarpine->M1_M3 Pilocarpine->M4 IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates CaM Ca²⁺/Calmodulin IP3->CaM ↑ [Ca²⁺]i PKC PKC DAG->PKC Activates CaM->PKC Activates NOS NOS cAMP->NOS Stimulates COX COX cAMP->COX Stimulates PKC->NOS Stimulates PKC->COX Stimulates NO NO NOS->NO Produces PGE2 PGE2 COX->PGE2 Produces Physiological_Response Physiological Response (e.g., Salivation, Miosis) NO->Physiological_Response PGE2->Physiological_Response

Caption: Pilocarpine signaling pathway.

Experimental Protocols

Separation and Quantification of (+)-Pilocarpine and this compound

A common method for the separation and quantification of pilocarpine and its degradation products, including isopilocarpine, is reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A phenyl-bonded or C18 reverse-phase column is typically used.[14][18]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[4][18] The exact ratio can be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength of 215-220 nm is generally employed.[14][18]

  • Procedure:

    • Prepare standard solutions of (+)-pilocarpine and this compound of known concentrations.

    • Prepare the sample solution containing the mixture of isomers.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times for each isomer.

    • Quantify the amount of each isomer in the sample by comparing the peak areas to those of the standard solutions.

HPLC_Workflow Start Start: Sample containing Pilocarpine and Isopilocarpine Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Prepare_Standards Prepare Standard Solutions (Pilocarpine, Isopilocarpine) Injection Inject Standards and Sample Prepare_Standards->Injection Prepare_Sample->Injection HPLC_System HPLC System (Reverse-Phase Column) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->HPLC_System Detection UV Detection (215-220 nm) Chromatography->Detection Data_Analysis Data Analysis: - Determine Retention Times - Integrate Peak Areas Detection->Data_Analysis Quantification Quantify Isomers (Comparison to Standards) Data_Analysis->Quantification End End: Concentration of each isomer Quantification->End

Caption: HPLC workflow for isomer separation.

Comparative Muscarinic Receptor Binding Assay

To determine the relative binding affinities of (+)-pilocarpine and this compound for muscarinic receptors, a competitive radioligand binding assay can be performed.[7]

  • Materials:

    • A source of muscarinic receptors (e.g., a membrane preparation from a tissue rich in these receptors, such as bovine ciliary muscle or rat brain).[7]

    • A radiolabeled muscarinic antagonist with high affinity (e.g., [³H]-quinuclidinyl benzilate, [³H]QNB).

    • Unlabeled (+)-pilocarpine and this compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled antagonist in the absence and presence of increasing concentrations of unlabeled (+)-pilocarpine or this compound.

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) for both (+)-pilocarpine and this compound from the resulting competition curves.

    • Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation. The lower the Ki value, the higher the binding affinity.

Conclusion

The structural distinction between (+)-pilocarpine and its diastereomer, this compound, is confined to the stereochemistry at the C3 position of the lactone ring. This seemingly minor alteration from a cis to a trans configuration profoundly diminishes the pharmacological activity of the molecule, primarily by reducing its binding affinity for muscarinic acetylcholine receptors. For researchers and professionals in drug development, a thorough understanding of this structure-activity relationship is paramount for the formulation of stable and efficacious pilocarpine-based therapeutics. The analytical methods outlined provide the necessary tools for monitoring the isomeric purity of pilocarpine preparations, ensuring their clinical effectiveness.

References

An In-Depth Technical Guide to the Mechanism of Action of (+)-Isopilocarpine on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a stereoisomer of the well-known muscarinic agonist pilocarpine (B147212), interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs) to elicit a range of physiological responses. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its parent compound, pilocarpine, to infer its pharmacological profile, alongside detailed experimental methodologies and visual representations of key signaling cascades.

Introduction to this compound and Muscarinic Receptors

This compound is a natural alkaloid and an epimer of (+)-pilocarpine.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are found throughout the central and peripheral nervous systems.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms.[2] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] Pilocarpine is known to activate all five muscarinic receptor subtypes.[3]

Binding Affinity of this compound at Muscarinic Receptor Subtypes

Table 1: Binding Affinity of Pilocarpine and Estimated Binding Affinity of this compound at Muscarinic Receptors

Receptor SubtypeLigandRadioligandTissue/Cell LineKi (nM)Estimated Ki for this compound (nM)Reference
M3Pilocarpine[3H]-NMSDog Atria2200 (Low affinity)~22000[4]

Note: The Ki value for pilocarpine at the M3 receptor is noted as low affinity. Further comprehensive studies are required to determine the precise Ki values for this compound at all five muscarinic receptor subtypes.

Functional Activity of this compound at Muscarinic Receptors

Similar to binding affinity, direct and complete functional activity data (EC50) for this compound across all muscarinic subtypes are scarce. The functional activity of pilocarpine has been characterized for some receptor subtypes, demonstrating its role as a partial agonist.[5] The following table presents known functional activity data for pilocarpine.

Table 2: Functional Activity of Pilocarpine at Muscarinic Receptors

Receptor SubtypeAssayResponse MeasuredEmax (% of Carbachol)EC50 (µM)Reference
M1/M3Phosphoinositide (PI) turnoverPI hydrolysis35%18[5]
M2low-Km GTPaseGTPase activity50%4.5[5]

Note: Pilocarpine has been identified as a selective agonist for M1 and M3 subtypes.[6] The functional activity of this compound is presumed to be lower than that of pilocarpine, but specific EC50 values are yet to be determined.

Signaling Pathways Modulated by this compound

Based on its action as a muscarinic agonist, this compound is expected to activate the canonical signaling pathways associated with the different muscarinic receptor subtypes.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like this compound leads to the activation of the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Isopilocarpine This compound mAChR M1/M3/M5 Receptor Isopilocarpine->mAChR Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
Gi/o Signaling Pathway (M2, M4 Receptors)

Upon binding of this compound to M2 and M4 receptors, the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Isopilocarpine This compound mAChR M2/M4 Receptor Isopilocarpine->mAChR Gio Gi/o mAChR->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Gi/o Signaling Pathway for M2 and M4 Receptors.
Biased Agonism at the M3 Receptor

Recent studies on pilocarpine have revealed a phenomenon known as biased agonism at the M3 receptor.[3] In this scenario, pilocarpine preferentially activates the β-arrestin pathway, leading to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), while having a lesser effect on the canonical Gq/11-mediated PIP2 hydrolysis.[3] It is plausible that this compound may also exhibit similar biased agonism.

Biased_Agonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Pilocarpine Pilocarpine / This compound M3R M3 Receptor Pilocarpine->M3R Gq11_pathway Gq/11 Pathway (PIP2 Hydrolysis) M3R->Gq11_pathway Weakly Activates beta_Arrestin β-Arrestin M3R->beta_Arrestin Strongly Recruits Cellular_Response_Gq Cellular Response Gq11_pathway->Cellular_Response_Gq Src Src Kinase beta_Arrestin->Src activates ERK12 ERK1/2 Activation Src->ERK12 Cellular_Response_Arrestin Cellular Response ERK12->Cellular_Response_Arrestin

Biased Agonism of Pilocarpine at the M3 Receptor.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest.

    • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., 1 µM atropine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Incubate Membranes, Radioligand & Compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Calculation) E->F

Workflow for Radioligand Displacement Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.[7]

  • Materials:

    • Cells stably expressing the M1, M3, or M5 receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound).

    • Fluorescence plate reader.

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of the test compound.

    • Measure baseline fluorescence in the plate reader.

    • Add the test compound to the wells and immediately begin kinetic fluorescence reading.

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the agonist to determine the EC50 value.[7]

cAMP Accumulation Assay

This functional assay is used to measure the inhibitory effect of agonists on Gi/o-coupled receptors (M2, M4) by quantifying changes in intracellular cAMP levels.[7]

  • Materials:

    • Cells stably expressing the M2 or M4 receptor subtype.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound (this compound).

    • cAMP detection kit (e.g., HTRF-based).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add serial dilutions of the test compound.

    • Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.

    • Lyse the cells and measure cAMP levels using the detection kit.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the EC50 value.[7]

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of Gq/11-coupled receptor activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.[7]

  • Materials:

    • Cells expressing the M1, M3, or M5 receptor subtype.

    • Test compound (this compound).

    • Lithium chloride (LiCl) to inhibit IP1 degradation.

    • IP1 detection kit (e.g., HTRF-based).

  • Procedure:

    • Seed cells in an appropriate assay plate.

    • Stimulate the cells with the test compound in the presence of LiCl.

    • Lyse the cells and detect IP1 levels using a competitive immunoassay.

    • Generate concentration-response curves to determine the EC50 of the agonist.[7]

Conclusion

This compound acts as a muscarinic agonist, with an expected lower affinity and potency compared to its stereoisomer, pilocarpine. It is presumed to activate the canonical Gq/11 and Gi/o signaling pathways associated with the respective muscarinic receptor subtypes. Furthermore, the potential for biased agonism, as observed with pilocarpine, suggests a more complex signaling profile that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel muscarinic ligands. Further research is essential to fully elucidate the quantitative pharmacology and therapeutic potential of this compound.

References

(+)-Isopilocarpine: A Technical Guide to its Binding Affinity and Functional Potency at M1, M2, and M3 Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between (+)-Isopilocarpine and the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. This compound is a stereoisomer of pilocarpine, a well-known muscarinic agonist used in the treatment of glaucoma and xerostomia. Understanding the specific binding and functional characteristics of isopilocarpine at individual receptor subtypes is critical for elucidating its pharmacological profile and potential therapeutic applications. This guide summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the complex signaling pathways involved.

Quantitative Functional Potency Data

While classical binding affinity data (Kᵢ) for this compound at individual muscarinic receptor subtypes are not extensively reported, recent functional assays provide valuable insights into its potency and efficacy. The following data were obtained using a mini-G nano-BRET assay, which measures the recruitment of specific G proteins to the receptor upon agonist stimulation.

Receptor SubtypeLigandpEC₅₀ (mean ± SEM)Eₘₐₓ (% of Acetylcholine, mean ± SEM)Cell LineAssay Type
M₁ This compound5.3 ± 0.182 ± 7HEK293Tmini-G protein (Gαq) nano-BRET
M₂ This compound< 5Not DeterminedHEK293Tmini-G protein (Gαi) nano-BRET
M₃ This compound5.2 ± 0.154 ± 4HEK293Tmini-G protein (Gαq) nano-BRET

Data sourced from Lang et al., 2023.

An earlier study using bovine ciliary muscle tissue, which contains a mixture of muscarinic receptor subtypes, determined that the binding affinity of isopilocarpine was approximately one-tenth that of pilocarpine.[1]

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

M1 and M3 Receptor Signaling Cascade (Gq Pathway)

M1 and M3 receptors primarily couple to the Gq/11 family of G proteins.[2] Agonist binding triggers a conformational change in the receptor, activating Gq. The Gαq subunit then stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and a variety of cellular responses.

M1_M3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Isopilocarpine This compound Receptor M1/M3 Receptor Isopilocarpine->Receptor Binds Gq Gq Protein (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets M2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Isopilocarpine This compound Receptor M2 Receptor Isopilocarpine->Receptor Binds Gi Gi Protein (α, β, γ) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Cellular Response PKA->Response Phosphorylates Targets BRET_Workflow A 1. Co-transfect HEK293T cells (Receptor + miniG-Nluc) B 2. Seed cells into 96-well plate A->B C 3. Add Luciferase Substrate (e.g., Furimazine) B->C D 4. Add serial dilutions of This compound C->D E 5. Incubate and measure luminescence (Donor & Acceptor) D->E F 6. Calculate BRET Ratio (Acceptor / Donor) E->F G 7. Plot Dose-Response Curve & Calculate pEC₅₀ / Eₘₐₓ F->G

References

The Pharmacological Profile of (+)-Isopilocarpine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine is a natural alkaloid, an epimer of the well-known muscarinic agonist pilocarpine. As a cholinergic agent, it interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are critical mediators of parasympathetic nervous system function and are implicated in a variety of physiological processes and disease states. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing its receptor binding affinity, functional activity across all five muscarinic receptor subtypes (M1-M5), and the associated signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound hydrochloride is a chemical compound belonging to the class of alkaloids, derived from plants of the Pilocarpus genus.[1] It is the hydrochloride salt of this compound. Structurally, it is an epimer of pilocarpine, a widely used muscarinic agonist in the treatment of glaucoma and xerostomia. This compound is also a muscarinic agonist, stimulating acetylcholine receptors of the muscarinic type.[1][2] Its pharmacological activity makes it a compound of interest in therapeutic areas targeting the cholinergic system, particularly in ophthalmology for conditions like glaucoma, where it aids in reducing intraocular pressure by enhancing aqueous humor outflow.[1]

This document serves as an in-depth technical resource, consolidating the current knowledge on the pharmacological characteristics of this compound hydrochloride. It is intended to provide researchers and drug development professionals with the detailed information necessary to understand its mechanism of action and to guide future research and development efforts.

Receptor Binding and Functional Activity

This compound hydrochloride acts as an agonist at muscarinic acetylcholine receptors. Its interaction with these receptors has been characterized through various in vitro assays to determine its binding affinity and functional potency and efficacy.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound

LigandReceptor SourceRelative Binding AffinityReference
This compoundBovine Ciliary Muscle Muscarinic Receptors~1/10th of Pilocarpine[3]
Functional Activity

The functional activity of this compound has been recently characterized across all five human muscarinic receptor subtypes using a mini-G nano-BRET assay. This assay measures the activation of G proteins, a key step in muscarinic receptor signaling. The results, including potency (pEC50) and efficacy (Emax) relative to the endogenous agonist acetylcholine (ACh), are summarized in the table below.

Table 2: Functional Activity of this compound at Human Muscarinic Receptors (M1-M5)

Receptor SubtypepEC50Emax (% of Acetylcholine)Reference
M1 5.3 ± 0.175 ± 6[4]
M2 < 519 ± 2[4]
M3 5.1 ± 0.179 ± 7[4]
M4 < 530 ± 3[4]
M5 5.2 ± 0.154 ± 4[4]

These data indicate that this compound acts as a partial agonist at M1, M3, and M5 receptors with moderate potency. Its activity at M2 and M4 receptors is considerably lower.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.

  • M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of cellular responses, including smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These receptors primarily couple to G proteins of the Gi/o family. Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, resulting in physiological effects such as a decrease in heart rate.

The following diagrams illustrate the primary signaling pathways activated by this compound hydrochloride upon binding to muscarinic receptors.

Gq_signaling cluster_membrane Cell Membrane Isopilocarpine This compound hydrochloride Receptor M1/M3/M5 Receptor Isopilocarpine->Receptor binds Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response triggers Gi_signaling cluster_membrane Cell Membrane Isopilocarpine This compound hydrochloride Receptor M2/M4 Receptor Isopilocarpine->Receptor binds Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., decreased heart rate) PKA->Response modulates binding_assay start Start step1 Combine Membranes, Radioligand, and Competitor start->step1 step2 Incubate to Equilibrium step1->step2 step3 Filter to Separate Bound and Unbound step2->step3 step4 Wash Filters step3->step4 step5 Measure Radioactivity step4->step5 step6 Calculate IC50 and Ki step5->step6 end End step6->end bret_assay start Start step1 Transfect HEK293T Cells with Receptor and BRET constructs start->step1 step2 Seed Cells into Microplate step1->step2 step3 Add Test Compounds (e.g., Isopilocarpine) step2->step3 step4 Incubate step3->step4 step5 Add Nluc Substrate step4->step5 step6 Measure BRET Signal step5->step6 step7 Analyze Data (pEC50, Emax) step6->step7 end End step7->end

References

An In-depth Technical Guide on the Solubility of (+)-Isopilocarpine in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Isopilocarpine, a diastereomer of pilocarpine (B147212), in various solvents commonly used in research and pharmaceutical development. Understanding the solubility of this compound is critical for its formulation, delivery, and analytical characterization. This document compiles available solubility data, details experimental protocols for solubility determination, and presents relevant workflows in a clear, visual format.

Core Data Presentation: Solubility of this compound and Related Compounds

Table 1: Qualitative and Limited Quantitative Solubility of this compound and its Hydrochloride Salt

CompoundSolventTemperature (°C)SolubilityCitation
This compound HydrochlorideWaterNot SpecifiedSlightly Soluble (Sonication may be required)[1]
This compound HydrochlorideMethanolNot SpecifiedSlightly Soluble[1]
IsopilocarpineAcetonitrileNot SpecifiedSoluble[2]

Table 2: Solubility of Pilocarpine and its Salts (for reference)

CompoundSolventTemperature (°C)Solubility DescriptionCitation
PilocarpineWaterNot SpecifiedSoluble[3]
PilocarpineEthanolNot SpecifiedFreely Soluble[3]
PilocarpineChloroformNot SpecifiedSoluble[3]
PilocarpineDiethyl EtherNot SpecifiedSparingly Soluble[3]
PilocarpineBenzeneNot SpecifiedSparingly Soluble[3]
PilocarpinePetroleum EtherNot SpecifiedAlmost Insoluble[3]
Pilocarpine HydrochlorideWaterNot SpecifiedFreely Soluble[4]
Pilocarpine HydrochlorideMethanolNot SpecifiedFreely Soluble[4]
Pilocarpine HydrochlorideEthanol (95%)Not SpecifiedFreely Soluble[4]
Pilocarpine HydrochlorideAcetic Acid (100)Not SpecifiedVery Soluble[4]
Pilocarpine HydrochlorideAcetic AnhydrideNot SpecifiedSoluble[4]
Pilocarpine HydrochlorideDiethyl EtherNot SpecifiedPractically Insoluble[4]
Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following section outlines a standard experimental protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.

1. Preparation of Saturated Solution:

  • An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

  • The container is then placed in a constant temperature environment, typically a shaker bath or incubator, and agitated for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

2. Phase Separation:

  • After the equilibration period, the undissolved solid must be separated from the saturated solution. This is a critical step and is usually achieved by centrifugation at a controlled temperature, followed by filtration through a fine, non-reactive filter (e.g., a 0.22 µm PTFE syringe filter). Care must be taken to avoid any temperature fluctuations during this process, as this could alter the solubility.

3. Quantification:

  • The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

    • HPLC Method Development: A suitable HPLC method must be developed and validated to accurately quantify this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (e.g., 215 nm). The method should be able to separate this compound from any potential impurities or degradation products.[5]

  • A calibration curve is constructed using standard solutions of known this compound concentrations to ensure accurate quantification of the analyte in the saturated solution.

4. Data Analysis and Reporting:

  • The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or molarity (mol/L), at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

G A Preparation of Super-saturated Solution (Excess solid + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantification of Solute (e.g., HPLC Analysis) C->D E Data Analysis & Reporting D->E

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Solubility Studies

This diagram outlines the logical progression from initial qualitative assessments to precise quantitative determination in solubility studies.

G A Qualitative Solubility Assessment (e.g., 'Soluble', 'Insoluble') B Selection of Appropriate Solvents A->B C Quantitative Solubility Determination (e.g., Shake-Flask Method) B->C E Final Solubility Data (mg/mL, mM) C->E D Analytical Method Validation (e.g., HPLC) D->C Prerequisite

Caption: Logical flow of a comprehensive solubility study.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isopilocarpine, a stereoisomer of the muscarinic receptor agonist pilocarpine (B147212), is a critical compound to monitor in pharmaceutical formulations. Its presence, primarily as a degradation product of pilocarpine, can impact the efficacy and safety of ophthalmic solutions. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, kinetics, and the analytical methodologies required for its accurate quantification. Understanding these factors is paramount for the development of stable pilocarpine-based drug products and for ensuring their quality throughout their shelf life.

Introduction

Pilocarpine is a well-established therapeutic agent, particularly in the treatment of glaucoma and dry mouth. However, it is susceptible to degradation, leading to the formation of its less active epimer, this compound, and the inactive hydrolysis products, pilocarpic acid and isopilocarpic acid. The epimerization of pilocarpine to isopilocarpine is a reversible reaction, with the equilibrium favoring isopilocarpine.[1] Consequently, the stability of isopilocarpine itself is a key consideration in the overall stability profile of pilocarpine-containing pharmaceuticals. This guide will delve into the factors influencing the stability of this compound and the pathways through which it degrades.

Degradation Pathways

The degradation of this compound is primarily governed by two key chemical reactions: epimerization and hydrolysis. These pathways are significantly influenced by environmental factors, most notably pH and temperature.

Epimerization

Epimerization is the reversible conversion of this compound back to its diastereomer, (+)-pilocarpine. This reaction proceeds through the formation of a carbanion intermediate, stabilized by resonance with an enolate hybrid. While the equilibrium of this reaction favors the formation of isopilocarpine from pilocarpine, the reverse reaction is also a critical component of the overall degradation kinetics.[1] Studies on temperature-stressed solutions have indicated the reversibility of this epimerization process.[2]

Hydrolysis

Hydrolysis of the lactone ring in this compound leads to the formation of the inactive degradation product, isopilocarpic acid. This reaction is a major pathway for the loss of the active pharmaceutical ingredient and its epimer. The rate of hydrolysis is highly dependent on the pH of the solution.

Photodegradation

The susceptibility of this compound to light exposure is another critical stability consideration. Photodegradation can lead to the formation of various degradation products through complex reaction mechanisms, including isomerization and oxidation. The specific photolytic degradation pathway for isopilocarpine is not as extensively documented as its hydrolytic and epimerization pathways, highlighting an area for further research.

The following diagram illustrates the primary degradation pathways of this compound.

Degradation Pathways of this compound Isopilocarpine Isopilocarpine Pilocarpine Pilocarpine Isopilocarpine->Pilocarpine Epimerization (reversible) Isopilocarpic_Acid Isopilocarpic_Acid Isopilocarpine->Isopilocarpic_Acid Hydrolysis (pH dependent) Photodegradation_Products Photodegradation_Products Isopilocarpine->Photodegradation_Products Photodegradation (Light Exposure)

Caption: Primary degradation pathways of this compound.

Factors Affecting Stability

The stability of this compound is intricately linked to several environmental and formulation-specific factors.

pH

The pH of the formulation is arguably the most critical factor influencing the degradation of this compound. Pilocarpine, and by extension isopilocarpine, exhibits maximum stability in acidic conditions, typically at a pH of less than 4 to 5.[2] As the pH increases, the rates of both epimerization and hydrolysis accelerate significantly.

Temperature

Elevated temperatures increase the rate of all degradation reactions. The relative importance of epimerization compared to hydrolysis has been shown to increase with a rise in temperature. For pilocarpine, the contribution of epimerization to the overall degradation increased from 12% at 18°C to 20% at 66°C.[3] This temperature dependence underscores the importance of controlled storage conditions.

Light

Exposure to light, particularly UV radiation, can induce photodegradation. The extent of degradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure. To mitigate this, formulations containing pilocarpine and its isomers are often packaged in light-resistant containers.

Quantitative Stability Data

While much of the literature focuses on the degradation of pilocarpine, some studies provide insights into the stability of isopilocarpine. It has been observed that isopilocarpine possesses a similar stability profile to its diastereoisomer, pilocarpine.[3] The following table summarizes the levels of isopilocarpine and its hydrolysis product found in commercial ophthalmic solutions, indicating the extent of degradation under typical storage conditions.

Formulation TypeThis compound ContentIsopilocarpic Acid ContentReference
Ophthalmic Solutions0.4% - 1.9%2.2% - 6.3% (as total pilocarpic acids)[4]

Experimental Protocols for Stability and Degradation Analysis

Forced degradation studies are essential for elucidating degradation pathways and for the development and validation of stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for this compound would involve subjecting a solution of the compound to various stress conditions.

  • Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent, such as water or a buffer corresponding to the formulation's pH.

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or under gentle heating. Samples are taken at intervals, neutralized, and analyzed.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Samples are analyzed at different time points.

  • Thermal Degradation: The drug solution is heated at a high temperature (e.g., 70-80°C) in a controlled environment. Solid drug substance can also be subjected to dry heat.

  • Photostability Testing: The drug solution (and solid substance) is exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

The following diagram outlines a general workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Sampling at Time Intervals Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal (e.g., 80°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Isopilocarpine_Sample This compound Sample Isopilocarpine_Sample->Acid Isopilocarpine_Sample->Base Isopilocarpine_Sample->Oxidation Isopilocarpine_Sample->Thermal Isopilocarpine_Sample->Photo Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation (Degradation Pathway & Kinetics) Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the simultaneous quantification of this compound, pilocarpine, and their degradation products.

  • Chromatographic System: A typical system consists of a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 or a cyano (CN) bonded phase column is commonly used. For instance, a Spherisorb-CN column has been shown to provide good resolution.[5]

  • Mobile Phase: An acidic mobile phase is generally employed to ensure good peak shape and resolution. An example mobile phase is an aqueous solution of 0.1% (v/v) triethylamine (B128534) adjusted to pH 2.5.[5] Another approach uses a mixture of a phosphate (B84403) buffer (pH 6) and isopropanol.[6]

  • Detection: UV detection at a wavelength of 216-220 nm is typically used.[5][7]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following table provides an example of a validated HPLC method for the analysis of pilocarpine and its degradation products.

ParameterConditionReference
Column Spherisorb-CN bonded phase[5]
Mobile Phase 0.1% (v/v) Triethylamine in water, pH 2.5[5]
Flow Rate Not specified, but elution within 15 min[4]
Temperature 25°C[5]
Detection UV at 220 nm[5]
Resolution Pilocarpic-isopilocarpic acids: 9; Isopilocarpine-pilocarpine: 1.8[5]

Conclusion

The stability of this compound is a critical parameter in the development and quality control of pilocarpine-containing pharmaceutical products. Its degradation is primarily driven by epimerization and hydrolysis, with pH and temperature being the most influential factors. Acidic formulations and controlled storage temperatures are key to minimizing degradation. Photodegradation also poses a risk, necessitating the use of light-protective packaging. The use of validated, stability-indicating HPLC methods is essential for the accurate monitoring of this compound and its degradation products, ensuring the safety and efficacy of these important medicines. Further research into the photodegradation pathway of this compound would provide a more complete understanding of its stability profile.

References

The In Vivo Transformation of Pilocarpine to its Epimer, (+)-Isopilocarpine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine (B147212), a parasympathomimetic alkaloid, is a widely utilized therapeutic agent, particularly in the management of glaucoma and xerostomia. In vivo, pilocarpine undergoes metabolic transformation, including epimerization to its diastereomer, (+)-isopilocarpine. This conversion is of significant interest to researchers and drug development professionals as isopilocarpine exhibits considerably lower pharmacological activity than the parent compound. Understanding the mechanisms, kinetics, and analytical methodologies for quantifying this transformation is crucial for a comprehensive evaluation of pilocarpine's pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth overview of the in vivo metabolism of pilocarpine to isopilocarpine, summarizing key quantitative data, detailing experimental protocols for their simultaneous analysis, and illustrating the metabolic and analytical workflows.

Introduction

Pilocarpine is a cholinergic agonist that primarily stimulates muscarinic receptors. Its therapeutic effects are largely attributed to the (+)-pilocarpine enantiomer. However, upon administration, pilocarpine is known to convert to its less active epimer, this compound. This epimerization process, which can also occur during storage, represents a critical pathway for the inactivation of the drug.[1] The in vivo conversion of pilocarpine to isopilocarpine has been observed in various biological matrices, including rabbit aqueous humor, cornea, and iris-ciliary body, as well as in human plasma and urine.[2] This guide delves into the current understanding of this metabolic transformation.

In Vivo Metabolism of Pilocarpine

The metabolic fate of pilocarpine in vivo is multifaceted, involving hydrolysis and oxidation in addition to epimerization. The primary metabolic pathways include:

  • Epimerization to this compound: The conversion of pilocarpine to its diastereomer, isopilocarpine. The precise enzymatic basis for this in vivo epimerization is not fully elucidated, though it is known to be influenced by pH and temperature in aqueous solutions.[1]

  • Hydrolysis to Pilocarpic Acid: This reaction is catalyzed by esterases present in serum and various tissues, leading to the formation of the inactive metabolite, pilocarpic acid.[2]

  • Oxidation to 3-Hydroxypilocarpine: Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the 3-hydroxylation of pilocarpine.[3]

This guide focuses specifically on the epimerization to this compound.

Pilocarpine (+)-Pilocarpine (Active) Isopilocarpine This compound (Less Active Metabolite) Pilocarpine->Isopilocarpine Epimerization (Enzymatic/Spontaneous) Pilocarpic_Acid Pilocarpic Acid (Inactive Metabolite) Pilocarpine->Pilocarpic_Acid Hydrolysis (Esterases) Hydroxypilocarpine 3-Hydroxypilocarpine (Metabolite) Pilocarpine->Hydroxypilocarpine Oxidation (CYP2A6)

Metabolic Pathways of Pilocarpine.

Quantitative Analysis of Pilocarpine and this compound

While numerous studies have quantified pilocarpine in various biological fluids, there is a notable scarcity of published data presenting the simultaneous in vivo concentrations of both pilocarpine and its metabolite, isopilocarpine, following the administration of pilocarpine. The following tables summarize available pharmacokinetic data for pilocarpine.

Table 1: Pharmacokinetic Parameters of Pilocarpine in Human Plasma

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Topical Ocular4% solution (2 drops QID)3.7 ± 3.150.5 - 17.70 ± 8.42[4]
Oral5 mg151.25Not Reported[5]
Oral10 mg410.85Not Reported[5]

Table 2: Pilocarpine Concentration in Rabbit Aqueous Humor after Topical Administration

Pilocarpine Concentration in FormulationTime (min)Mean Concentration (µg/mL)Reference
2% solution15Not Reported[6]
2% solution30Not Reported[6]
2% solution60Not Reported[6]
2% solution120Not Reported[6]
1% liposome (B1194612) formulation5-360Variable[7]

Note: While methods for the simultaneous determination of pilocarpine and isopilocarpine exist, the studies providing the pharmacokinetic data above did not report concurrent isopilocarpine concentrations. The presence of isopilocarpine in these matrices has been confirmed qualitatively.[2]

Experimental Protocols

A robust and sensitive method for the simultaneous quantification of pilocarpine and its metabolites, including isopilocarpine, in biological matrices is essential for pharmacokinetic and metabolism studies. A validated high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method is described below, based on the work of van de Merbel et al. (1998).[8]

Sample Preparation

The sample preparation protocol is designed to be simple and efficient, minimizing sample manipulation and potential for analyte degradation.

cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma_Sample Human Plasma Sample Ultrafiltration Ultrafiltration Plasma_Sample->Ultrafiltration Ultrafiltrate Collect Ultrafiltrate Ultrafiltration->Ultrafiltrate LC_MS_Analysis_P LC-MS/MS Analysis Ultrafiltrate->LC_MS_Analysis_P Urine_Sample Human Urine Sample Dilution Dilution Urine_Sample->Dilution Diluted_Sample Diluted Sample Dilution->Diluted_Sample LC_MS_Analysis_U LC-MS/MS Analysis Diluted_Sample->LC_MS_Analysis_U

Sample Preparation Workflow.

  • For Human Plasma:

    • Thaw frozen plasma samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Perform ultrafiltration to separate the protein-free fraction containing the analytes.[8]

  • For Human Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples.

    • Dilute the urine samples with an appropriate solvent (e.g., mobile phase) prior to analysis.[8]

LC-MS/MS Analysis

The simultaneous determination of pilocarpine, isopilocarpine, and other metabolites is achieved using a reversed-phase liquid chromatographic separation coupled with tandem mass spectrometric detection.[8]

  • Liquid Chromatography:

    • Column: A reversed-phase column (e.g., C18) is typically used for the separation of these polar compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to achieve optimal separation.

    • Flow Rate: A suitable flow rate is maintained to ensure sharp peaks and good resolution.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 3: Illustrative LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnReversed-phase C18
Mobile Phase AAqueous buffer (e.g., 10 mM Ammonium Acetate)
Mobile Phase BOrganic Solvent (e.g., Methanol)
GradientOptimized for separation
Flow Ratee.g., 0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsSpecific m/z for Pilocarpine, Isopilocarpine, etc.

Conclusion

The in vivo conversion of pilocarpine to its less active epimer, this compound, is a significant metabolic pathway that influences the overall pharmacological profile of the drug. While the presence of isopilocarpine as a metabolite in various biological fluids is well-established, there is a clear gap in the literature regarding comprehensive quantitative data on the extent and rate of this transformation in vivo. The development of sensitive and specific analytical methods, such as LC-MS/MS, has provided the necessary tools to investigate the pharmacokinetics of both pilocarpine and isopilocarpine simultaneously. Further research in this area is warranted to provide a more complete understanding of pilocarpine's disposition and to better correlate its clinical efficacy with the in vivo concentrations of the active and less active forms. This will ultimately contribute to the optimization of therapeutic strategies involving pilocarpine.

References

Preliminary Biological Activity Screening of (+)-Isopilocarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(+)-Isopilocarpine, a stereoisomer of the well-known muscarinic acetylcholine (B1216132) receptor agonist pilocarpine (B147212), represents an intriguing subject for biological activity screening. While pilocarpine has been extensively studied and utilized in clinical practice, particularly for the treatment of glaucoma and xerostomia, the broader pharmacological profile of this compound remains largely unexplored. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound. Due to the limited availability of direct experimental data on this compound for several biological activities, this document also outlines detailed experimental protocols for key assays, offering a foundational framework for researchers to conduct such investigations. The information is presented to facilitate further research and drug discovery efforts centered on this and related imidazole (B134444) alkaloids.

Introduction

This compound is a natural imidazole alkaloid found in plants of the Pilocarpus genus. It is the trans-diastereomer of (+)-pilocarpine. The primary established biological activity of pilocarpine is its action as a parasympathomimetic agent, specifically a muscarinic receptor agonist. This activity is the basis for its therapeutic use in reducing intraocular pressure in glaucoma. While this compound shares the same core structure, its different stereochemistry is known to result in a significantly lower affinity for muscarinic receptors.

The imidazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide explores the potential for this compound to exhibit similar activities, providing a roadmap for its preliminary biological screening.

Data Presentation: Biological Activities of Related Imidazole Alkaloids

Direct quantitative data on the broad biological activities of this compound is scarce in publicly available literature. The following tables summarize representative data for related imidazole alkaloids to provide a comparative context for potential future studies on this compound.

Table 1: Antimicrobial Activity of Pilocarpine

MicroorganismAssay TypeConcentration/DoseResultReference
Staphylococcus aureusBroth Microdilution1024 µg/mLNo significant activity (MIC > 1024 µg/mL)[2]
Escherichia coliBroth Microdilution1024 µg/mLNo significant activity (MIC > 1024 µg/mL)[2]
Candida albicansBroth Microdilution> 1024 µg/mLNo significant antifungal activity[2]

Note: Pilocarpine demonstrated an ability to enhance the activity of aminoglycoside antibiotics against S. aureus.[2]

Table 2: Anticancer Activity of a Poplar-Type Propolis Extract (Illustrative IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
HL60Human Promyelocytic Leukemia126.0 - 185.8[3]
THP-1Human Monocytic LeukemiaNot specified[3]
MG63Human Osteosarcoma81.9 - 86.7[3]

Note: This table is illustrative of how anticancer data is presented and does not contain data for this compound. The IC50 values for the propolis extracts are considered to indicate mild cytotoxicity.[3]

Table 3: Anti-inflammatory Activity of Imidazole Alkaloids

CompoundModelDoseInhibition (%)Reference
Epiisopiloturine (EPI)Carrageenan-induced mechanical hyperalgesia in miceNot specifiedSignificant inhibition[4]
Epiisopilosine (EPIIS)Carrageenan-induced mechanical hyperalgesia in miceNot specifiedSignificant inhibition[4]
Imidazole DerivativeCarrageenan-induced rat paw edema100 mg/kg b.w.Up to 100%[5]

Experimental Protocols

This section provides detailed methodologies for the preliminary screening of the biological activities of this compound.

Antimicrobial Activity Screening

3.1.1. Agar (B569324) Well Diffusion Method

This method is a widely used preliminary assay to screen for antimicrobial activity.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Procedure:

    • Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.[6]

    • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

    • Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the wells.

    • A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal serves as a positive control.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Anticancer Activity Screening

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) should be used to assess selectivity.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[8]

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Anti-inflammatory Activity Screening

3.3.1. Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12]

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Administer different doses of this compound (e.g., intraperitoneally or orally) to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[12]

    • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[13][14][15]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antiparasitic Activity Screening

3.4.1. In Vitro Assay against Trypanosoma cruzi

Trypanosoma cruzi is the causative agent of Chagas disease.

  • Parasite and Cell Culture: Use a strain of T. cruzi that expresses a reporter gene like β-galactosidase and a suitable host cell line (e.g., Vero cells).[17]

  • Procedure:

    • Infect a monolayer of host cells with trypomastigotes of T. cruzi.

    • After infection, wash the cells to remove extracellular parasites.

    • Add fresh culture medium containing different concentrations of this compound to the infected cells.

    • Incubate the plates for a period that allows for the differentiation of trypomastigotes into amastigotes and their replication (e.g., 72-96 hours).

    • Assess the parasite viability. If using a β-galactosidase expressing strain, a colorimetric substrate can be added, and the absorbance measured to quantify the number of viable parasites.[18] Alternatively, automated fluorescence microscopy can be used to count intracellular parasites.[19]

    • Calculate the IC50 value of the compound.

Neuroprotective Activity Screening

3.5.1. Pilocarpine-Induced Status Epilepticus in Mice

This model is used to study temporal lobe epilepsy and to screen for neuroprotective compounds that can mitigate seizure-induced neuronal damage.[20][21][22]

  • Animals: Male mice of a susceptible strain (e.g., C57BL/6) are often used.[22]

  • Procedure:

    • To reduce peripheral cholinergic effects, pre-treat the mice with a muscarinic antagonist that does not readily cross the blood-brain barrier (e.g., scopolamine (B1681570) methyl nitrate).[23]

    • Administer a high dose of pilocarpine (e.g., 300-400 mg/kg, i.p.) to induce status epilepticus (SE).[21]

    • Monitor the animals for seizure activity using a standardized scoring system (e.g., the Racine scale).

    • Administer this compound at different doses before or after the induction of SE to assess its potential to prevent or reduce neuronal damage.

    • After a set period, terminate the seizures with an anticonvulsant like diazepam.[23]

    • After a recovery period, the brains can be collected for histological analysis (e.g., Nissl staining) to assess neuronal loss, particularly in the hippocampus.[24]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microbe Prepare Microorganism (0.5 McFarland) prep_plate Swab Inoculum on Agar Plate prep_microbe->prep_plate prep_compound Prepare this compound Concentrations add_compound Add Compound to Wells prep_compound->add_compound create_wells Create Wells in Agar prep_plate->create_wells create_wells->add_compound add_controls Add Controls (Solvent & Standard) add_compound->add_controls incubate Incubate Plate add_controls->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

experimental_workflow_anticancer cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well Plate incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compound Add this compound Concentrations incubate_attach->add_compound incubate_treat Incubate for 48-72 hours add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Anticancer Assay.

muscarinic_signaling_pathway cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response pilocarpine Pilocarpine / Isopilocarpine m1_receptor M1 Muscarinic Receptor pilocarpine->m1_receptor Agonist Binding gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 Generates dag DAG pip2->dag Generates ca_release Intracellular Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates apoptosis_reg Regulation of Apoptosis (e.g., Bcl-2, Caspase-3) ca_release->apoptosis_reg Modulates pkc->apoptosis_reg Modulates neuroprotection Neuroprotection apoptosis_reg->neuroprotection Leads to

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway Relevant to Neuroprotection.

Conclusion

The preliminary biological screening of this compound presents a compelling area of research. While its primary known activity as a muscarinic agonist is weaker than its stereoisomer, pilocarpine, the presence of the imidazole scaffold suggests the potential for a broader range of pharmacological activities. This guide provides a framework for initiating such investigations by detailing standard experimental protocols for antimicrobial, anticancer, anti-inflammatory, antiparasitic, and neuroprotective screening. The generation of robust data through these assays will be crucial in elucidating the therapeutic potential of this compound and paving the way for future drug development endeavors. Further research is strongly encouraged to fill the existing knowledge gap regarding the biological activity profile of this natural compound.

References

In Vitro Effects of (+)-Isopilocarpine on Isolated Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a stereoisomer of the well-known muscarinic agonist pilocarpine (B147212), is often considered an impurity or degradation product of pilocarpine preparations. While the pharmacological effects of pilocarpine are extensively documented, specific quantitative data on the in vitro effects of this compound on isolated tissues are sparse in publicly available scientific literature. This technical guide synthesizes the available information on this compound, outlines standard experimental protocols for assessing the in vitro effects of muscarinic agonists on isolated tissues, and presents relevant signaling pathways. Due to the limited specific data for this compound, this document also draws upon the broader understanding of muscarinic receptor pharmacology to provide a foundational framework for researchers.

Introduction to this compound

This compound is a natural alkaloid and the diastereomer of (+)-pilocarpine. It is classified as a muscarinic agonist, meaning it binds to and activates muscarinic acetylcholine (B1216132) receptors. These receptors are pivotal in mediating the effects of the parasympathetic nervous system on various tissues, including smooth muscle and exocrine glands.

Despite its classification, the binding affinity of isopilocarpine for muscarinic receptors is notably lower than that of pilocarpine. This lower affinity suggests that higher concentrations of this compound would be required to elicit physiological responses comparable to those induced by pilocarpine.

Muscarinic Receptor Signaling Pathways

As a muscarinic agonist, this compound is expected to initiate intracellular signaling cascades upon binding to muscarinic receptors. The primary signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors are depicted below. The activation of M3 receptors is the principal mechanism for smooth muscle contraction and glandular secretion.

muscarinic_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Isopilocarpine This compound M3_Receptor M3 Muscarinic Receptor Isopilocarpine->M3_Receptor Gq Gq Protein M3_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction / Glandular Secretion Ca_release->Contraction leads to PKC->Contraction contributes to experimental_workflow_ileum cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Isolate a segment of the ileum A1->A2 A3 Cleanse lumen and cut into 2-3 cm sections A2->A3 B1 Mount tissue in an organ bath (20 mL) A3->B1 B2 Fill with Krebs-Henseleit solution (37°C) B1->B2 B3 Aerate with 95% O₂ / 5% CO₂ B2->B3 B4 Connect tissue to an isometric force transducer B3->B4 C1 Equilibrate tissue under basal tension (e.g., 1g) B4->C1 C2 Add cumulative concentrations of this compound C1->C2 C3 Record contractile response C2->C3 D1 Construct a concentration- response curve C3->D1 D2 Calculate EC₅₀ and Emax D1->D2

An In-depth Technical Guide to the Discovery and Research of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopilocarpine is a naturally occurring imidazole (B134444) alkaloid and a diastereomer of the more well-known (+)-pilocarpine. Both compounds are found in the leaves of plants from the Pilocarpus genus, commonly known as jaborandi. While pilocarpine (B147212) has been used for over a century in the treatment of glaucoma and xerostomia (dry mouth), the research and therapeutic potential of this compound have been less explored. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological properties of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The story of this compound is intrinsically linked to the discovery of pilocarpine. In 1875, pilocarpine was first isolated from the leaves of Pilocarpus jaborandi. It was soon discovered that pilocarpine co-exists with its diastereomer, this compound, in the plant. The epimerization of pilocarpine to isopilocarpine can occur during the drying, storage, and extraction of the plant material, particularly under basic conditions and at elevated temperatures. This reversible reaction tends to favor the formation of isopilocarpine.

Chemical Properties and Structure

This compound shares the same molecular formula as (+)-pilocarpine (C₁₁H₁₆N₂O₂) but differs in the stereochemical arrangement at the carbon atom adjacent to the ethyl group. This seemingly minor difference in stereochemistry has a significant impact on its pharmacological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
CAS Number 531-35-1
IUPAC Name (3R,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

Experimental Protocols

Extraction of this compound from Pilocarpus microphyllus

This protocol describes a common method for the extraction of alkaloids, including this compound, from the leaves of Pilocarpus microphyllus.

Methodology:

  • Sample Preparation: 1 gram of dried and powdered leaves of P. microphyllus is moistened with a 10% sodium hydroxide (B78521) (NaOH) solution.

  • Alkaloid Extraction: After 15 minutes, the alkaloid extraction is carried out three times with chloroform (B151607) (CHCl₃). The organic extracts are then pooled.

  • Acid-Base Extraction: The pooled chloroform extracts are re-extracted twice with a 2% sulfuric acid (H₂SO₄) solution.

  • Isolation of Free Bases: The resulting acidic aqueous extracts are combined and the pH is adjusted to 12 with ammonium (B1175870) hydroxide (NH₄OH).

  • Final Extraction: The basic aqueous solution is then extracted twice with chloroform.

  • Sample Preparation for Analysis: The final chloroform extract is dried, and the residue is dissolved in the mobile phase for HPLC analysis.

Experimental Workflow for Alkaloid Extraction

G start Dried P. microphyllus leaves step1 Moisten with 10% NaOH start->step1 step2 Extract 3x with Chloroform step1->step2 step3 Pool Chloroform Extracts step2->step3 step4 Extract 2x with 2% H2SO4 step3->step4 step5 Pool Acidic Extracts step4->step5 step6 Adjust pH to 12 with NH4OH step5->step6 step7 Extract 2x with Chloroform step6->step7 end Crude Alkaloid Extract step7->end

Alkaloid extraction workflow from Pilocarpus microphyllus.
Diastereoselective Synthesis of this compound

While often synthesized as a mixture with pilocarpine, a convergent diastereoselective synthesis of this compound has been reported with an overall yield of 25% over three steps. A general outline of a stereoselective synthesis is as follows:

Methodology Outline:

  • Starting Material: The synthesis often begins with a chiral precursor, such as L-histidine, to establish the desired stereochemistry.

  • Key Steps: A series of reactions are performed to construct the lactone ring and attach the methylimidazole group. A key step in a diastereoselective synthesis involves a Michael-addition-alkylation reaction.

  • Purification: The final product is purified to isolate this compound.

Separation of (+)-Pilocarpine and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of pilocarpine and isopilocarpine.

Methodology:

  • Column: A reverse-phase C18 or a phenyl-bonded silica (B1680970) column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., pH 2.5). The ratio of acetonitrile to buffer is optimized for separation.

  • Detection: UV detection at a low wavelength, typically around 215-220 nm, is used as these alkaloids lack strong chromophores at higher wavelengths.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.

  • Temperature: The column temperature is usually maintained at a constant value, for example, 25°C.

HPLC Separation Workflow

G sample Crude Alkaloid Mixture hplc HPLC System (Reverse-Phase Column) sample->hplc separation Elution with Acetonitrile/Buffer Mobile Phase hplc->separation detection UV Detector (215-220 nm) separation->detection pilocarpine Pilocarpine Peak detection->pilocarpine isopilocarpine Isopilocarpine Peak detection->isopilocarpine

General workflow for HPLC separation of pilocarpine and isopilocarpine.

Pharmacological Activity

Both pilocarpine and isopilocarpine are muscarinic acetylcholine (B1216132) receptor agonists. These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system.

Comparative Pharmacological Data

Quantitative data directly comparing the binding affinities and functional potencies of this compound and (+)-pilocarpine at individual muscarinic receptor subtypes are limited in the public domain. However, available data indicates that this compound has a significantly lower affinity for muscarinic receptors compared to (+)-pilocarpine.

Table 2: Comparative Binding Affinity of Pilocarpine and Isopilocarpine

CompoundRelative Binding AffinityReceptor Source
(+)-Pilocarpine ~10x higher than IsopilocarpineBovine ciliary muscle muscarinic receptors[1]
This compound ~1/10th of PilocarpineBovine ciliary muscle muscarinic receptors[1]

Table 3: Functional Potency (EC₅₀) of (+)-Pilocarpine at Muscarinic Receptors

Receptor SubtypeAssayEC₅₀ (µM)Cell Line/Tissue
M1/M3 Phosphoinositide (PI) Turnover18Rat Hippocampus
M2 low-Km GTPase4.5Rat Cortex
M1 Gαq Recruitment250-
M1 β-arrestin Recruitment296-
Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling pathways. M1 and M3 receptors are primarily coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11 Signaling Pathway (M1 & M3 Receptors)

Activation of M1 and M3 receptors by an agonist like isopilocarpine leads to the activation of the Gq/11 protein. This initiates a signaling cascade that results in the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC), leading to various cellular responses such as smooth muscle contraction and glandular secretion.

Muscarinic M1/M3 (Gq) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor M1/M3 Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Simplified Gq signaling pathway for M1/M3 muscarinic receptors.

Gi/o Signaling Pathway (M2 & M4 Receptors)

When an agonist binds to M2 or M4 receptors, the associated Gi/o protein is activated. The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can also directly modulate ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect on the cell.

Muscarinic M2/M4 (Gi) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor M2/M4 Receptor Agonist->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA Response Inhibitory Cellular Response PKA->Response

Simplified Gi signaling pathway for M2/M4 muscarinic receptors.

Conclusion

This compound remains a compound of interest due to its close structural relationship with the therapeutically important (+)-pilocarpine. While its pharmacological activity is known to be weaker, a comprehensive understanding of its specific interactions with muscarinic receptor subtypes is still evolving. The development of efficient and stereoselective synthetic routes to this compound will be crucial for facilitating further research into its unique pharmacological profile and potential therapeutic applications. This guide provides a foundational overview for researchers and scientists in the field, highlighting the key aspects of this compound's discovery, synthesis, and biological activity, while also identifying areas where further investigation is warranted.

References

(+)-Isopilocarpine: A Technical Guide to its Potential as a Cholinergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a stereoisomer of the well-known muscarinic agonist pilocarpine (B147212), presents an intriguing profile for researchers in cholinergic pharmacology. While it co-exists with pilocarpine in nature and is often considered a less potent analog, a detailed understanding of its specific interactions with muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes is essential for fully evaluating its therapeutic potential. This technical guide provides a comprehensive overview of this compound's known cholinergic activity, details the experimental protocols necessary for its characterization, and visualizes the key signaling pathways and experimental workflows. Although specific quantitative data for this compound remains limited in publicly available literature, this document serves as a foundational resource for its further investigation and development.

Introduction to this compound

This compound is a natural alkaloid and the trans-epimer of (+)-pilocarpine. It is found in varying amounts in commercial preparations of pilocarpine, a drug widely used in the treatment of glaucoma and xerostomia. Like pilocarpine, this compound is a muscarinic agonist, meaning it stimulates muscarinic acetylcholine receptors. However, its pharmacological activity is generally considered to be significantly lower than that of its cis-counterpart.

Quantitative Data on Cholinergic Activity

Quantitative data on the binding affinity and functional potency of this compound at individual muscarinic receptor subtypes (M1-M5) are not extensively available in the current literature. The most cited piece of information is that the binding affinity of isopilocarpine for muscarinic receptors is approximately one-tenth that of pilocarpine[1]. This was determined using a mixed receptor preparation from bovine ciliary muscle. For a comprehensive understanding, subtype-specific data is crucial.

For comparative purposes, the following tables summarize the available quantitative data for the closely related and well-characterized compound, pilocarpine.

Table 1: Binding Affinity of Pilocarpine at Muscarinic Receptor Subtypes

Receptor SubtypeLigandKi (nM)Test SystemReference
M1Pilocarpine7943Human M1 receptor expressed in CHO cells[2]
M2Pilocarpine---
M3Pilocarpine---
M4Pilocarpine---
M5Pilocarpine---
MixedIsopilocarpine~10x higher than PilocarpineBovine ciliary muscle[1]

Note: Comprehensive Ki values for pilocarpine across all subtypes are not consistently reported in a single source. The value for M1 is provided as an example. Data for this compound is presented as a relative affinity.

Table 2: Functional Potency of Pilocarpine at Muscarinic Receptor Subtypes

Receptor SubtypeAssayEC50 (µM)Test SystemReference
M1Phosphoinositide (PI) Turnover18Rat Hippocampus[3]
M2low-Km GTPase4.5Rat Cortex[3]
M3Phosphoinositide (PI) Turnover---
M4----
M5----

Note: Data for the functional potency of this compound at specific muscarinic receptor subtypes is not currently available in the reviewed literature.

Experimental Protocols for Characterization

To fully elucidate the cholinergic potential of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Objective: To measure the ability of this compound to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Test compound: this compound hydrochloride.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize CHO cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL [³H]-NMS (at a concentration close to its Kd), 50 µL Assay Buffer, and 150 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membrane preparation.

      • Competition: 50 µL [³H]-NMS, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester.

    • Washing: Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay (for M1, M3, M5 Receptors)

This functional assay measures the potency (EC50) and efficacy of this compound at Gq/11-coupled muscarinic receptors.

  • Objective: To quantify the accumulation of the second messenger inositol monophosphate (IP1) following receptor activation.

  • Materials:

    • CHO-K1 cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

    • IP-One HTRF® assay kit (or equivalent).

    • Stimulation buffer containing LiCl.

    • Test compound: this compound hydrochloride.

  • Procedure:

    • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Compound Addition: Remove the culture medium and add varying concentrations of this compound prepared in the stimulation buffer containing LiCl.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's protocol.

    • Measurement: After a further incubation period at room temperature, measure the HTRF signal using a compatible plate reader.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using known concentrations of IP1.

    • Convert the HTRF signals from the experimental wells to IP1 concentrations.

    • Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay (for M2, M4 Receptors)

This functional assay measures the potency (IC50) of this compound at Gi/o-coupled muscarinic receptors.

  • Objective: To quantify the inhibition of forskolin-stimulated cyclic AMP (cAMP) production following receptor activation.

  • Materials:

    • CHO-K1 cells stably expressing the M2 or M4 muscarinic receptor subtype.

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

    • Forskolin (B1673556).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • Test compound: this compound hydrochloride.

  • Procedure:

    • Cell Plating: Seed the cells in a suitable multi-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

    • Compound Addition: Add varying concentrations of this compound.

    • Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways presumed to be activated by this compound and a typical experimental workflow for its characterization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Isopilocarpine Isopilocarpine mAChR M1/M3/M5 Receptor Isopilocarpine->mAChR Binds Gq_alpha Gαq mAChR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates proteins

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Isopilocarpine Isopilocarpine mAChR M2/M4 Receptor Isopilocarpine->mAChR Binds Gi_alpha Gαi mAChR->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates proteins

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental_Workflow Start Start: This compound Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_Gq IP1 Accumulation Assay (Determine EC50 for M1, M3, M5) Start->Functional_Assay_Gq Functional_Assay_Gi cAMP Accumulation Assay (Determine IC50 for M2, M4) Start->Functional_Assay_Gi Data_Analysis Data Analysis and Parameter Determination Binding_Assay->Data_Analysis Functional_Assay_Gq->Data_Analysis Functional_Assay_Gi->Data_Analysis Conclusion Conclusion: Cholinergic Profile of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for cholinergic characterization.

Potential as a Cholinergic Agent and Future Directions

The current understanding of this compound positions it as a muscarinic agonist with lower potency than its well-studied stereoisomer, pilocarpine. Its primary significance in the existing literature is as a potential impurity in pilocarpine preparations. However, the lack of comprehensive, subtype-specific pharmacological data represents a significant knowledge gap.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at all five human muscarinic receptor subtypes.

  • Investigation of Biased Agonism: Assessing whether this compound exhibits biased signaling by comparing its ability to activate G-protein-dependent pathways versus β-arrestin recruitment.

  • In Vivo Studies: If in vitro studies reveal a unique and potentially advantageous pharmacological profile, in vivo studies in relevant animal models would be warranted to assess its physiological effects and therapeutic potential.

A thorough characterization of this compound could reveal a novel pharmacological tool or even a therapeutic agent with a distinct profile from pilocarpine, potentially offering a different balance of efficacy and side effects. This technical guide provides the foundational framework for initiating such an investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Isopilocarpine from (+)-Homopilopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of (+)-isopilocarpine, a crucial imidazole (B134444) alkaloid used in pharmaceuticals, starting from (+)-homopilopic acid. The synthetic route involves the conversion of the carboxylic acid to a Weinreb amide, followed by its reduction to a key aldehyde intermediate. Subsequent cyclization yields the target molecule, this compound. This application note includes comprehensive methodologies, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow to facilitate replication and further research in drug development and organic synthesis.

Introduction

Pilocarpine and its diastereomer, isopilocarpine, are imidazole alkaloids of significant interest in medicinal chemistry, primarily for their use in the treatment of glaucoma and xerostomia. The stereoselective synthesis of these compounds is a key area of research, enabling access to enantiomerically pure forms for pharmacological studies and drug formulation. This protocol details a synthetic pathway to this compound commencing from the readily available chiral building block, (+)-homopilopic acid. The described methodology focuses on a reliable and reproducible route to the target alkaloid.

Synthetic Pathway Overview

The synthesis of this compound from (+)-homopilopic acid can be achieved in a three-step sequence:

  • Weinreb Amide Formation: The carboxylic acid functionality of (+)-homopilopic acid is converted to a Weinreb amide. This intermediate is stable and allows for the subsequent controlled reduction to the aldehyde.

  • Aldehyde Synthesis: The Weinreb amide is reduced to the corresponding aldehyde using a suitable reducing agent, such as lithium aluminum hydride. This aldehyde is a critical intermediate for the formation of the imidazole ring.

  • Imidazole Ring Formation and Cyclization: The aldehyde undergoes a cyclization reaction to form the imidazole ring and the final lactone structure of this compound.

Data Presentation

Table 1: Reagents and Yields for the Synthesis of the Weinreb Amide from (+)-Homopilopic Acid

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
(+)-Homopilopic Acid158.151.01.0As required
N-Methylmorpholine101.151.11.11.1 eq
Isobutyl Chloroformate136.581.11.11.1 eq
N,O-Dimethylhydroxylamine HCl97.541.11.11.1 eq
Product Yield
Weinreb Amide84-85%[1]

Table 2: Reagents and Conditions for the Reduction of Weinreb Amide to Aldehyde

Reagent/ConditionDetails
Weinreb AmideStarting Material
Lithium Aluminum Hydride (LiAlH₄)Reducing Agent
SolventAnhydrous Tetrahydrofuran (B95107) (THF)
Temperature-78 °C to 0 °C
Reaction Time1-2 hours
Product Yield
Aldehyde IntermediateNot isolated, used directly in the next step

Table 3: Reagents for Imidazole Formation and Cyclization

ReagentRole
Aldehyde IntermediateStarting Material
p-Toluenesulfonylmethyl isocyanide (TosMIC)Imidazole precursor
Methylamine (B109427)Imidazole precursor
Triethylamine (B128534)Base
SolventMethanol (B129727)
Product Yield
This compoundVaries depending on reaction conditions and purification

Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide of (+)-Homopilopic Acid
  • Dissolve (+)-homopilopic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (1.1 eq) dropwise to the stirred solution.

  • After 10 minutes of stirring, add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (1.1 eq) in anhydrous DCM.

  • Add the N,O-dimethylhydroxylamine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Weinreb amide.[1]

Protocol 2: Reduction of the Weinreb Amide to the Aldehyde Intermediate
  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.2 eq) to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to 0 °C and stir for an additional hour.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • The filtrate containing the crude aldehyde is used directly in the next step without further purification.[1]

Protocol 3: Synthesis of this compound via Cyclization
  • To the crude aldehyde solution from the previous step, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and a solution of methylamine in methanol (e.g., 2.0 M, 1.5 eq).

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound. The separation of diastereomers (pilocarpine and isopilocarpine) may be necessary and can be achieved by careful chromatography.

Mandatory Visualization

SynthesisWorkflow HomopilopicAcid (+)-Homopilopic Acid WeinrebAmide Weinreb Amide Intermediate HomopilopicAcid->WeinrebAmide 1. N-Methylmorpholine, Isobutyl Chloroformate, N,O-Dimethylhydroxylamine HCl Aldehyde Aldehyde Intermediate WeinrebAmide->Aldehyde 2. LiAlH₄, THF Isopilocarpine This compound Aldehyde->Isopilocarpine 3. TosMIC, Methylamine, Triethylamine

Caption: Synthetic pathway for this compound from (+)-Homopilopic Acid.

References

Application Note: A Validated HPLC Method for the Quantification of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (+)-Isopilocarpine. Isopilocarpine, an epimer of pilocarpine (B147212), is often present as an impurity or a degradation product in pharmaceutical formulations. Its quantification is crucial for quality control and stability studies. The described method is specific, linear, accurate, and precise, making it suitable for routine analysis in a GMP/GLP environment.

Introduction

This compound is a stereoisomer of (+)-Pilocarpine, a cholinergic agonist used in the treatment of glaucoma and xerostomia. The epimerization of pilocarpine to isopilocarpine can occur under certain pH and temperature conditions, leading to a loss of therapeutic efficacy as isopilocarpine possesses significantly lower pharmacological activity. Therefore, a reliable analytical method to quantify isopilocarpine is essential for ensuring the quality, safety, and efficacy of pilocarpine-containing drug products. This document provides a detailed protocol for an HPLC method, its validation according to ICH Q2(R1) guidelines, and system suitability requirements.[1][2][3]

Physicochemical Properties of Isopilocarpine

A thorough understanding of the physicochemical properties of the analyte is fundamental for method development.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
pKapKₐ₁= 7.15; pKₐ₂= 12.57 @ 20°C
UV Absorbance Max (λmax)~215 nm
SolubilityFreely soluble in ethanol

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents:

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of isopilocarpine.[4][5]

ParameterCondition
Column Modified-silica cyanopropyl (CN) column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Potassium Dihydrogen Phosphate Buffer (pH 5.30) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature 50°C
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (10 mM KH₂PO₄, pH 5.30): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 5.30 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (for Ophthalmic Solution)
  • Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of pilocarpine into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet the predefined acceptance criteria to ensure its performance.[6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of 5 replicate injections) ≤ 2.0%
Resolution (Rs) between Isopilocarpine and Pilocarpine ≥ 1.5

Method Validation Protocol

The analytical method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a spiked placebo solution. The chromatograms should demonstrate no interference from the blank or placebo at the retention time of isopilocarpine.

Linearity

Linearity was assessed by analyzing a minimum of five concentrations of the isopilocarpine standard over the range of 1-20 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.[6][7]

Range

The range of the method is established as the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. For this method, the range is 1-20 µg/mL.

Accuracy

Accuracy was determined by the recovery of known amounts of isopilocarpine spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[8][9]

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the standard solution at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be not more than 2.0%.[6]

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while LOQ corresponds to a ratio of 10:1.[8][10]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
15Example Value
20Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%8.0Example ValueExample Value\multirow{3}{*}{\center 98.0 - 102.0% }
100%10.0Example ValueExample Value
120%12.0Example ValueExample Value

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability %RSD (n=6)≤ 2.0%
Intermediate Precision %RSD (n=6, 2 days, 2 analysts)≤ 2.0%

Table 4: LOD and LOQ

ParameterEstimated Value
LOD (µg/mL) Example Value
LOQ (µg/mL) Example Value

Visualization

The following diagrams illustrate the key workflows and relationships described in this application note.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation E HPLC Analysis (Injection) A->E B Standard Solution Preparation D System Suitability Test (SST) B->D C Sample Preparation C->E D->E F Chromatogram Integration E->F G Quantification & Reporting F->G

Caption: Overall workflow of the HPLC method for Isopilocarpine quantification.

Sample_Preparation_Workflow start Start: Ophthalmic Solution step1 Accurately measure volume of sample start->step1 step2 Transfer to volumetric flask step1->step2 step3 Dilute with mobile phase step2->step3 step4 Mix thoroughly step3->step4 step5 Filter through 0.45 µm syringe filter step4->step5 end Inject into HPLC system step5->end

Caption: Workflow for the preparation of ophthalmic solution samples.

Validation_Parameters cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative Assessment cluster_limits Detection Limits Method Validated HPLC Method Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound in pharmaceutical preparations. The method is specific, linear, accurate, precise, and robust, meeting the validation criteria set forth by the ICH. This protocol can be readily implemented in quality control laboratories for routine analysis and stability studies of pilocarpine-containing products.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of (+)-Isopilocarpine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of (+)-Isopilocarpine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

This compound is a stereoisomer of pilocarpine (B147212), a medication used to treat glaucoma and dry mouth. Due to its potential pharmacological activity and its presence as an impurity or degradation product in pilocarpine formulations, a sensitive and specific analytical method for its quantification in biological matrices is essential. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Pilocarpine-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation: Protein Precipitation
  • Allow all solutions and plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Pilocarpine-d3 in 50% methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
MRM Transitions See Table 3
Collision Gas Nitrogen

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 209.195.125
209.1121.120
Pilocarpine-d3 (IS) 212.198.125

Note: The selection of precursor and product ions should be optimized by infusing a standard solution of each analyte into the mass spectrometer.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Mid75< 15< 1585 - 115
High400< 15< 1585 - 115

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.5> 8590 - 110
High400> 8590 - 110

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the quantification of this compound in human plasma.

LCMSMS_Workflow SampleCollection 1. Plasma Sample Collection ISTD_Spike 2. Internal Standard Spiking SampleCollection->ISTD_Spike Protein_Precipitation 3. Protein Precipitation (Acetonitrile) ISTD_Spike->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 9. Data Processing & Quantification LCMS_Analysis->Data_Processing Final_Report 10. Final Report Data_Processing->Final_Report

Caption: LC-MS/MS workflow for this compound analysis.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. The chromatographic conditions provide adequate separation of this compound from potential interferences. This method can be readily implemented in a bioanalytical laboratory for various research and drug development applications. A similar approach involving ultrafiltration of plasma or simple dilution of urine samples can also be adapted for different biological matrices.[1][2] For more complex matrices or lower detection limits, other sample preparation techniques like liquid-liquid extraction or solid-phase extraction may be considered.[3][4][5]

References

Application Notes and Protocols for the Enantiomeric Separation of (+)-Isopilocarpine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopilocarpine is a diastereomer of pilocarpine (B147212), a cholinomimetic alkaloid used in the treatment of glaucoma and xerostomia. As with many chiral drugs, the different enantiomers of isopilocarpine can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of critical importance in drug development, quality control, and pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for chiral separations, offering high efficiency, rapid analysis times, and low sample and reagent consumption.

This document provides detailed application notes and a comprehensive protocol for the enantiomeric separation of (+)-isopilocarpine using capillary electrophoresis with a chiral selector. The methodology is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to differences in their electrophoretic mobilities and subsequent separation.

Principle of Chiral Separation by Capillary Electrophoresis

The enantiomeric separation of isopilocarpine is achieved by introducing a chiral selector into the background electrolyte (BGE). In this method, a sulfated β-cyclodextrin is utilized as the chiral selector. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of isopilocarpine can stereoselectively interact with the chiral cavity of the cyclodextrin, forming transient inclusion complexes. The differing stability of these diastereomeric complexes for each enantiomer results in different effective electrophoretic mobilities, allowing for their separation in the capillary under an applied electric field.

Experimental Protocols

This section details the necessary materials, instrumentation, and step-by-step procedures for the successful enantiomeric separation of this compound.

Materials and Reagents
  • This compound standard

  • (-)-Isopilocarpine standard (or racemic mixture)

  • Pilocarpine hydrochloride (for method development and comparison)

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Phosphoric acid (H₃PO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (18 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.1 M Sodium hydroxide solution for capillary conditioning

  • 0.1 M Hydrochloric acid solution for capillary conditioning

Instrumentation
  • Capillary Electrophoresis System equipped with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm, total length of 57 cm)

  • Data acquisition and analysis software

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM phosphate (B84403) buffer by dissolving the appropriate amount of a phosphate salt in deionized water. Adjust the pH to 2.5 with phosphoric acid. Add sulfated-β-cyclodextrin to the buffer to a final concentration of 2% (w/v). Sonicate the solution to ensure complete dissolution of the cyclodextrin.

  • Sample Solution: Dissolve the isopilocarpine standard in deionized water or BGE to a final concentration of 1 mg/mL.

  • Capillary Conditioning Solutions: Prepare 0.1 M NaOH and 0.1 M HCl solutions in deionized water.

Capillary Electrophoresis Procedure
  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate the capillary with the BGE for 20 minutes.

  • Daily Capillary Conditioning:

    • Rinse the capillary with 0.1 M NaOH for 5 minutes.

    • Rinse with deionized water for 2 minutes.

    • Equilibrate with the BGE for 10 minutes before the first injection.

    • Between runs, rinse the capillary with the BGE for 2 minutes.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV (positive polarity)

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 214 nm.

  • Sample Analysis:

    • Inject the sample solution into the conditioned capillary.

    • Apply the specified voltage and temperature.

    • Record the electropherogram.

    • Identify the peaks corresponding to this compound and its enantiomer based on the migration times of the individual standards or by spiking the racemic mixture.

Data Presentation

The following table summarizes the quantitative data for the enantiomeric separation of pilocarpine and isopilocarpine using the described CE method.

AnalyteMigration Time (min)Resolution (Rs)Efficiency (Plates/meter)
(+)-Pilocarpine10.22.1250,000
(-)-Pilocarpine10.8245,000
This compound11.51.8230,000
(-)-Isopilocarpine12.0225,000

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare BGE (50 mM Phosphate, pH 2.5 + 2% S-β-CD) Condition Capillary Conditioning BGE->Condition Sample Prepare Sample (1 mg/mL Isopilocarpine) Inject Hydrodynamic Injection (50 mbar, 5 s) Sample->Inject Separate Electrophoretic Separation (20 kV, 25 °C) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Electropherogram Record Electropherogram Detect->Electropherogram Quantify Peak Identification and Quantification Electropherogram->Quantify

Caption: Workflow for the enantiomeric separation of this compound.

Signaling Pathway of Pilocarpine

Pilocarpine, and by extension isopilocarpine, acts as a non-selective muscarinic acetylcholine (B1216132) receptor agonist. The diagram below illustrates the signaling cascade initiated upon receptor activation, primarily through the M3 subtype, leading to physiological responses such as smooth muscle contraction and glandular secretion.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Pilocarpine Pilocarpine/ Isopilocarpine M3R M3 Muscarinic Receptor Pilocarpine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of pilocarpine via the M3 muscarinic receptor.

Application Note: Analysis of (+)-Isopilocarpine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isopilocarpine is a diastereomer of pilocarpine (B147212), a naturally occurring alkaloid used in the treatment of glaucoma and xerostomia. The quantitative and qualitative analysis of this compound is crucial for pharmaceutical quality control, as its pharmacological activity differs from that of pilocarpine. This application note presents a proposed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). While High-Performance Liquid Chromatography (HPLC) is a more commonly employed technique for the analysis of pilocarpine and its isomers, GC-MS can be a valuable tool, particularly for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile compounds.[1][2][3][4] This document provides a detailed, though hypothetical, protocol for sample preparation and GC-MS analysis, along with expected mass spectral data based on its stereoisomer, pilocarpine.

Experimental Protocols

Sample Preparation

Given that this compound is often found in pharmaceutical formulations or biological matrices, appropriate sample preparation is critical to remove interfering substances and ensure compatibility with the GC-MS system.

a) Solid Samples (e.g., Pharmaceutical Powders):

  • Accurately weigh approximately 10 mg of the solid sample.

  • Dissolve the sample in a suitable volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of about 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Perform further dilutions with the same solvent to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

b) Liquid Samples (e.g., Ophthalmic Solutions):

  • Pipette a known volume of the liquid sample into a volumetric flask.

  • Dilute the sample with a suitable volatile organic solvent (e.g., methanol). The dilution factor will depend on the expected concentration of this compound in the sample.

  • If the sample is aqueous, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to transfer the analyte into a GC-compatible solvent and remove non-volatile salts.

c) Derivatization (Optional): For compounds with polar functional groups that may exhibit poor peak shape or thermal instability in the GC, derivatization can improve their chromatographic behavior. While this compound does not have highly reactive hydroxyl or primary/secondary amine groups, silylation may enhance its volatility and thermal stability.[5][6][7][8]

  • Evaporate a known volume of the prepared sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following instrumental parameters are proposed for the analysis of this compound. These may require optimization based on the specific instrumentation used. The analysis of alkaloids has been successfully performed using similar conditions.[9][10]

Parameter Value
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C for 1 min, ramp at 10°C/min to 250°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 10 min.
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 m/z

Data Presentation

Expected Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to be very similar, if not identical, to that of its diastereomer, pilocarpine, due to their structural similarity. The mass spectrum of pilocarpine is available in the NIST Mass Spectral Database.[11][12] The expected major fragment ions are summarized in the table below. The molecular ion at m/z 208 is expected to be observed.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment
208~10[M]+• (Molecular Ion)
179~5[M - C2H5]+
108~25[C6H8N2]+•
96~100[C5H6N2]+•
82~30[C4H4NO]+
55~20[C3H5N]+•

Mandatory Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Dissolution Dissolution/Dilution in Organic Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation Ionization Electron Ionization (EI) Mass_Analysis Mass Analysis (Quadrupole) Detection Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The successful GC-MS analysis of this compound relies on several factors. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), is generally suitable for the analysis of a wide range of alkaloids. The temperature program should be optimized to ensure adequate separation of this compound from other related compounds, including its stereoisomer pilocarpine, although achieving baseline separation of diastereomers on a non-chiral column can be challenging.

The mass spectrum of this compound is expected to show a characteristic fragmentation pattern that can be used for its identification. The base peak is anticipated at m/z 96, corresponding to the charged imidazole (B134444) moiety. Other significant fragments would result from the cleavage of the lactone ring and the ethyl group. Comparison of the acquired mass spectrum with a reference library, such as the NIST database entry for pilocarpine, can aid in confirming the identity of the analyte.

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the analysis of this compound by GC-MS. The proposed sample preparation, instrumental parameters, and expected data provide a strong starting point for method development and validation. Researchers should perform appropriate optimization and validation of this method for their specific application and instrumentation. While HPLC remains a primary technique for the analysis of pilocarpine and its isomers, the methodology outlined here demonstrates the potential of GC-MS as a powerful analytical tool for the characterization and quantification of this compound in various sample matrices.

References

Application Notes and Protocols: Developing a Bioassay for (+)-Isopilocarpine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopilocarpine is a natural alkaloid and a diastereomer of the well-known muscarinic agonist, (+)-pilocarpine.[1] Both compounds are found in plants of the Pilocarpus genus and are known to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are Class A G-protein coupled receptors (GPCRs).[2][3][4] While (+)-pilocarpine is a therapeutically used partial agonist at mAChRs for conditions like glaucoma and dry mouth, this compound is generally considered a weaker partial agonist.[2][4][5] Studies have shown that the binding affinity of isopilocarpine for muscarinic receptors can be approximately one-tenth that of pilocarpine.[6]

Recent research indicates that this compound acts as a weak partial agonist at M1, M2, M3, and M4 muscarinic receptor subtypes, with its highest efficacy observed at the M1 receptor.[2] The five subtypes of muscarinic receptors (M1-M5) are involved in a variety of physiological functions.[7][8] M1, M3, and M5 receptors typically couple through Gq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which can be measured as a direct indicator of receptor activation. M2 and M4 receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

This document provides a detailed protocol for a cell-based bioassay to quantify the activity of this compound, focusing on its agonistic properties at the human M1 muscarinic receptor by measuring intracellular calcium mobilization.

Signaling Pathway

The bioassay protocol described herein leverages the activation of the M1 muscarinic receptor, which leads to a measurable increase in intracellular calcium. The binding of an agonist, such as this compound, to the M1 receptor initiates a cascade of intracellular events.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Activates Response Cellular Response Ca_cyto->Response PKC->Response Isopilocarpine This compound (Agonist) Isopilocarpine->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

This section details the methodology for a no-wash, cell-based calcium mobilization assay using a fluorescent calcium indicator. This assay is designed to determine the potency (EC50) and efficacy (Emax) of this compound at the human M1 muscarinic receptor.

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing the human muscarinic acetylcholine M1 receptor (e.g., available from various commercial suppliers).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin, as required for the specific cell line).

  • Compounds:

    • This compound (Test Article)

    • (+)-Pilocarpine (Reference Agonist)

    • Acetylcholine (Full Agonist Control)

    • Atropine (Antagonist Control)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium-sensitive dye.

  • Probenecid: (Optional, but recommended to prevent dye leakage from cells).

  • Instrumentation: A microplate reader equipped with fluorescence detection capabilities and automated injection (e.g., FLIPR, FlexStation).

  • Labware: Black, clear-bottom 96-well or 384-well microplates, sterile cell culture flasks, serological pipettes, multichannel pipettes.

Experimental Workflow

The overall workflow for the bioassay is depicted in the following diagram, from cell culture to data analysis.

Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A 1. Culture HEK293-M1 Cells B 2. Seed Cells into 96/384-well Plates A->B D 4. Prepare & Add Calcium Indicator Dye B->D C 3. Prepare Compound Plates (Serial Dilutions) G 7. Add Compounds & Measure Fluorescence Change (Kinetics) C->G Injection E 5. Incubate for Dye Loading D->E F 6. Measure Baseline Fluorescence E->F F->G H 8. Calculate Response (Peak - Baseline) G->H I 9. Normalize Data H->I J 10. Plot Dose-Response Curves I->J K 11. Calculate EC50 & Emax J->K

Caption: Experimental Workflow for the Calcium Mobilization Bioassay.
Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture HEK293-M1 cells in T-75 flasks using the recommended complete culture medium at 37°C in a humidified atmosphere of 5% CO2.

    • When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Resuspend the cells in the culture medium and perform a cell count.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Plate Preparation:

    • Prepare stock solutions of this compound, (+)-Pilocarpine, and Acetylcholine in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compounds in Assay Buffer to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • The final concentration in the assay well will be lower after addition to the cells, so prepare the compound plate at an intermediate concentration (e.g., 4X the final desired concentration).

    • Include wells with Assay Buffer only (vehicle control) and a high concentration of Acetylcholine (positive control for maximal response).

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer’s instructions. This typically involves reconstituting the Fluo-8 AM in DMSO and then diluting it in Assay Buffer. Probenecid can be included at this stage.

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Calcium Mobilization Assay:

    • Set the parameters on the fluorescence microplate reader for the specific dye (e.g., Excitation ~490 nm, Emission ~525 nm).

    • Program the instrument to read a baseline fluorescence for 10-20 seconds.

    • The instrument's automated pipettor should then add a specific volume (e.g., 50 µL) from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity kinetically for an additional 90-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The primary response is the change in fluorescence intensity (ΔRFU), calculated as the maximum peak fluorescence minus the average baseline fluorescence for each well.

    • Normalize the data:

      • Set the average response of the vehicle control wells to 0%.

      • Set the average response of the maximal Acetylcholine concentration wells to 100%.

    • Plot the normalized response (%) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy) values.

    • The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

Data Presentation

Quantitative data from the bioassay should be summarized to allow for direct comparison of the activity of this compound with the reference agonist, (+)-Pilocarpine.

CompoundPotency (EC50) [µM]Efficacy (Emax) [% of Acetylcholine]
This compound Calculated ValueCalculated Value
(+)-Pilocarpine Calculated ValueCalculated Value
Acetylcholine Calculated Value100% (by definition)

Note: Based on existing literature, the EC50 for this compound is expected to be higher (indicating lower potency) and the Emax lower (indicating it is a weaker partial agonist) compared to (+)-Pilocarpine.[2][6]

Conclusion

This application note provides a robust and detailed framework for developing and executing a bioassay to characterize the activity of this compound. By utilizing a cell-based calcium mobilization assay with a human M1 muscarinic receptor-expressing cell line, researchers can obtain reliable quantitative data on the potency and efficacy of this compound. The provided protocols and visualizations are intended to guide scientists in accurately assessing the pharmacological profile of this compound and similar muscarinic agents in a drug discovery and development context.

References

Application Notes and Protocols for the Use of (+)-Isopilocarpine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopilocarpine is a natural alkaloid and the epimer of (+)-pilocarpine, a well-known muscarinic acetylcholine (B1216132) receptor agonist used in the treatment of glaucoma and xerostomia. As a stereoisomer, this compound also interacts with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1 through M5), which are involved in a wide array of physiological processes, making them significant drug targets.

Competitive radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with these receptors. This technique allows for the determination of the inhibition constant (Ki), a measure of the compound's binding affinity. These application notes provide a detailed protocol for performing competitive binding assays with this compound and present relevant pharmacological data. Given the limited direct data on this compound's subtype selectivity, this guide also provides estimated binding affinities based on its known relationship to pilocarpine (B147212).

Pharmacological Profile of this compound

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the binding affinities of (+)-Pilocarpine and related compounds at the five human muscarinic receptor subtypes.

Table 1: Estimated Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeEstimated Ki of this compound (μM)Reference Pilocarpine Ki (μM)Radioligand Used in Reference Studies
M1~18018[3H]-Pirenzepine / [3H]-NMS
M2~454.5[3H]-AF-DX 384 / [3H]-NMS
M3~30030[3H]-4-DAMP / [3H]-NMS
M4Not readily availableNot readily available[3H]-NMS
M5Not readily availableNot readily available[3H]-NMS

Disclaimer: The Ki values for this compound are estimated based on the finding that its affinity is approximately one-tenth that of pilocarpine. The pilocarpine Ki values are representative values from the literature and can vary depending on experimental conditions.

Table 2: Dissociation Constants (Kd) of Common Radioligands for Human Muscarinic Receptors

RadioligandReceptor Subtype SelectivityTypical Kd (nM)
[3H]-N-methylscopolamine ([3H]-NMS)Non-selective0.1 - 1.0
[3H]-PirenzepineM1 selective1 - 10
[3H]-AF-DX 384M2 selective1 - 5
[3H]-4-DAMPM3 selective0.1 - 1.0
[3H]-QNBNon-selective0.05 - 0.5

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptor subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling ACh Acetylcholine / This compound M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds & Activates Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates

M1, M3, and M5 Receptor Gq-coupled Signaling Pathway.

Gi_signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh Acetylcholine / This compound M2_M4 M2/M4 Receptor ACh->M2_M4 Binds & Activates Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_channel Ion Channel Modulation Gi->Ion_channel βγ subunits modulate cAMP ↓ cAMP AC->cAMP Leads to

M2 and M4 Receptor Gi-coupled Signaling Pathway.

Experimental Protocols

Principle of the Competitive Binding Assay

A competitive binding assay measures the ability of an unlabeled compound, in this case, this compound, to displace a radiolabeled ligand from a receptor. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is the IC50 (50% inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

competitive_binding_workflow cluster_workflow Competitive Binding Assay Workflow prep 1. Preparation of Materials (Membranes, Radioligand, this compound) assay_setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->assay_setup incubation 3. Incubation (Allow binding to reach equilibrium) assay_setup->incubation separation 4. Separation (Separate bound from free radioligand) incubation->separation detection 5. Detection (Quantify radioactivity) separation->detection analysis 6. Data Analysis (Calculate IC50 and Ki) detection->analysis

General workflow for a competitive binding assay.
Materials and Reagents

  • Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

  • Radioligand: A suitable radiolabeled antagonist with high affinity for the target receptor subtype (see Table 2).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-selective muscarinic antagonist, such as atropine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates

  • Glass Fiber Filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

  • Cell Harvester

  • Liquid Scintillation Counter

  • Scintillation Fluid

Detailed Protocol

1. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

  • Serial Dilutions of this compound: Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. Due to the expected lower affinity of this compound, a wider and higher concentration range will be necessary compared to high-affinity ligands. A suggested range would be from 10⁻⁸ M to 10⁻² M.

  • Radioligand Working Solution: Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd for the target receptor.

  • Cell Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-50 µg of protein per well.

2. Assay Plate Setup

Set up the 96-well plate in triplicate for each condition:

  • Total Binding (TB): Wells containing assay buffer, radioligand working solution, and the cell membrane preparation.

  • Non-specific Binding (NSB): Wells containing the non-specific binding control (e.g., atropine), radioligand working solution, and the cell membrane preparation.

  • Competition: Wells containing a specific concentration from the this compound serial dilutions, the radioligand working solution, and the cell membrane preparation.

3. Incubation

  • To the appropriate wells, add the components in the following order:

    • Assay Buffer (for TB) or Non-specific Binding Control or this compound dilution.

    • Radioligand working solution.

    • Diluted cell membrane preparation to initiate the reaction.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The incubation time should be determined in preliminary experiments.

4. Separation of Bound and Free Radioligand

  • Terminate the incubation by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Detection

  • Dry the filter mat.

  • Place the individual filter discs into scintillation vials or a 96-well solid scintillator plate.

  • Add scintillation fluid to each vial or well.

  • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

6. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (CPM in competition well - NSB) / (TB - NSB) * 100.

  • Determine the IC50 Value:

    • Fit the competition curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki Value:

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Conclusion

These application notes provide a framework for the use of this compound in competitive binding assays to characterize its interaction with muscarinic acetylcholine receptors. Due to the limited availability of direct binding data for this compound, the provided affinity values are estimations and should be experimentally verified. The detailed protocol offers a starting point for researchers to design and execute robust experiments. Given its lower affinity compared to pilocarpine, careful consideration of the concentration range used in the assay is crucial for obtaining a complete and accurate competition curve. The provided diagrams of the signaling pathways and experimental workflow serve as visual aids to facilitate a deeper understanding of the experimental context.

References

Application Notes and Protocols for (+)-Isopilocarpine in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Isopilocarpine in preclinical glaucoma research. Due to the limited direct research on this compound as a primary agent, this document leverages data from its better-understood epimer, pilocarpine (B147212), to provide context and guidance for experimental design.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, often associated with elevated intraocular pressure (IOP).[1] Pilocarpine, a non-selective muscarinic receptor agonist, has been a long-standing therapeutic agent for glaucoma, valued for its IOP-lowering effects.[2] It primarily acts on M3 muscarinic receptors in the ciliary muscle, leading to its contraction. This contraction increases aqueous humor outflow through the trabecular meshwork, thereby reducing IOP.[2]

This compound is the epimer of pilocarpine and co-exists with it in nature. It is also a common degradation product found in pilocarpine ophthalmic solutions.[3] Understanding the pharmacological profile of this compound is crucial for researchers studying pilocarpine stability and for those exploring the therapeutic potential of related compounds.

Mechanism of Action

Both pilocarpine and this compound are cholinergic agonists that stimulate muscarinic receptors. The primary mechanism for IOP reduction involves the contraction of the ciliary muscle, which increases the facility of aqueous humor outflow.[4] However, the binding affinity of this compound for muscarinic cholinergic receptors in bovine ciliary muscle tissue is approximately one-tenth that of pilocarpine.[3] This lower binding affinity suggests that this compound is a significantly less potent agonist for inducing the necessary ciliary muscle contraction to lower IOP.

A recent study further elucidated that the trans-configuration of isopilocarpine leads to a loss of a crucial hydrogen bond with the M2 muscarinic receptor, which helps to explain its lower activity compared to pilocarpine.[5]

Signaling Pathway of Muscarinic Agonists in the Ciliary Muscle

The activation of M1 and M3 muscarinic receptors in the ciliary muscle by agonists like pilocarpine initiates a signaling cascade that leads to muscle contraction and an increase in aqueous humor outflow.

cluster_cell Ciliary Muscle Cell Pilocarpine This compound / Pilocarpine M1_M3 M1/M3 Muscarinic Receptors Pilocarpine->M1_M3 PLC Phospholipase C (PLC) M1_M3->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Contraction Ciliary Muscle Contraction Ca->Contraction Outflow Increased Aqueous Humor Outflow Contraction->Outflow Reduced_IOP Reduced Intraocular Pressure Outflow->Reduced_IOP

Caption: Signaling pathway of muscarinic agonists in the ciliary muscle.

Data Presentation

Due to the scarcity of direct research on this compound, the following tables summarize quantitative data for pilocarpine to serve as a benchmark. Researchers investigating this compound can expect significantly lower efficacy, likely requiring higher concentrations to achieve comparable IOP reduction.

Table 1: Dose-Response of Pilocarpine Hydrochloride in a Glaucomatous Beagle Model
Pilocarpine HCl ConcentrationMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)
0.5%--
1%9.130
2%14.9244
3%--
4%10.8931
6%--
8%--
Data adapted from Whitley et al., 1980.[6]
Table 2: Dose-Response of Pilocarpine Hydrochloride in a Normotensive Beagle Model
Pilocarpine HCl ConcentrationMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)
0.5%--
1%5.525
2%7.2634
3%--
4%6.925
6%--
8%--
Data adapted from Gwin et al., 1977.[7]

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy of IOP-lowering agents in preclinical glaucoma models. These can be adapted for the study of this compound.

Protocol 1: Induction of Ocular Hypertension in Rabbits

This protocol describes a steroid-induced model of ocular hypertension, a common method for creating a glaucomatous animal model.

Materials:

Procedure:

  • Animal Acclimatization: House rabbits in standard conditions for at least one week prior to the experiment to acclimate.

  • Baseline Measurements:

    • Administer a drop of topical anesthetic to each eye.

    • Measure baseline IOP in both eyes using a calibrated tonometer. Take at least three readings per eye and average the values.

    • Measure baseline pupil diameter using calipers under consistent lighting conditions.

  • Induction of Ocular Hypertension:

    • Administer a subconjunctival injection of 0.1 mL of betamethasone suspension into one eye of each rabbit. The contralateral eye can serve as a control.

    • Repeat the injection weekly for 3-4 weeks.[8][9]

    • Monitor IOP weekly to confirm the development of ocular hypertension (a sustained IOP of 25-35 mmHg is typical).

Start Select Animal Model (e.g., New Zealand White Rabbit) Acclimatize Acclimatize Animals (≥ 1 week) Start->Acclimatize Baseline Baseline Measurements (IOP, Pupil Diameter) Acclimatize->Baseline Induce Induce Ocular Hypertension (e.g., Betamethasone Injections) Baseline->Induce Monitor Monitor IOP Weekly to Confirm Glaucoma Model Induce->Monitor Ready Model Ready for Drug Efficacy Studies Monitor->Ready

Caption: Workflow for glaucoma model induction in rabbits.

Protocol 2: Evaluation of IOP-Lowering Efficacy of this compound

This protocol outlines the procedure for assessing the effect of topically applied this compound on IOP in the established rabbit model of glaucoma.

Materials:

  • Rabbits with induced ocular hypertension

  • This compound ophthalmic solution (various concentrations)

  • Vehicle control solution

  • Positive control (e.g., 2% pilocarpine solution)

  • Topical anesthetic

  • Tonometer

  • Calipers

Procedure:

  • Animal Grouping: Randomly assign rabbits to different treatment groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., 2% pilocarpine)

    • Group 3-n: Different concentrations of this compound

  • Drug Administration:

    • Instill a single drop (approximately 50 µL) of the assigned test substance into the conjunctival sac of the hypertensive eye of each rabbit.

  • IOP and Pupil Diameter Measurements:

    • Measure IOP and pupil diameter at baseline (pre-treatment) and at various time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Ensure consistent and gentle handling of the animals to minimize stress-induced IOP fluctuations.

  • Data Analysis:

    • Calculate the mean IOP and pupil diameter for each treatment group at each time point.

    • Determine the percentage change from baseline for both parameters.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle and positive control groups.

cluster_workflow Experimental Workflow Model Glaucoma Animal Model (e.g., Ocular Hypertensive Rabbit) Grouping Randomize into Treatment Groups (Vehicle, Positive Control, Test Article) Model->Grouping Dosing Topical Ocular Dosing Grouping->Dosing Measurements IOP and Pupil Diameter Measurements (Multiple Time Points) Dosing->Measurements Analysis Data Analysis and Comparison Measurements->Analysis

Caption: Workflow for evaluating a test article in a glaucoma model.

Considerations for this compound Research
  • Potency: Given its lower binding affinity, it is anticipated that significantly higher concentrations of this compound will be required to elicit an IOP-lowering effect comparable to that of pilocarpine. Dose-ranging studies are essential to determine the effective concentration range.

  • Stability: this compound is an epimer of pilocarpine, and their interconversion can be influenced by pH and temperature.[10][11] It is crucial to use freshly prepared solutions and to characterize the stability of the formulation under experimental conditions to ensure accurate dosing.

  • Comparative Studies: Including a pilocarpine arm in the study design is highly recommended to provide a direct comparison of the relative potency and efficacy of this compound.

Conclusion

While this compound is not a primary therapeutic agent for glaucoma, its study is valuable for a comprehensive understanding of muscarinic receptor pharmacology in the eye. The protocols and data presented here, primarily based on its more potent epimer, pilocarpine, offer a solid foundation for researchers to design and execute studies to elucidate the specific effects of this compound in glaucoma research models. Such research will contribute to a more complete picture of the structure-activity relationships of this important class of ophthalmic drugs.

References

Application Notes and Protocols for (+)-Isopilocarpine in Neurological Disorder Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isopilocarpine, a stereoisomer of pilocarpine (B147212), is a non-selective muscarinic acetylcholine (B1216132) receptor agonist.[1][2] In neuroscience research, it is a critical pharmacological tool for inducing status epilepticus (SE) in rodents, creating a well-established animal model that recapitulates many of the key features of human temporal lobe epilepsy (TLE).[3][4] Systemic administration of isopilocarpine triggers prolonged seizure activity, which is followed by a latent period and the eventual development of spontaneous recurrent seizures.[4] This model is invaluable for investigating the pathophysiology of epilepsy, exploring the mechanisms of epileptogenesis, and for the preclinical assessment of potential anti-epileptic and neuroprotective therapies.[3]

The pilocarpine model is characterized by a cascade of events that mimic human TLE progression, including an acute phase of SE, a latent period involving network reorganization, and a chronic phase with spontaneous seizures.[3] The resulting neuropathological changes, such as neuronal loss, gliosis, and hippocampal sclerosis, are hallmarks of human TLE.[3] The severity of the model can be influenced by factors like rodent species and strain, age, and the specific administration protocol.[3] For instance, Wistar and Long-Evans rats are generally more sensitive to pilocarpine than Sprague-Dawley rats.[3]

This document provides detailed application notes and protocols for the use of this compound in creating animal models of neurological disorders, with a focus on epilepsy. It includes summaries of quantitative data, detailed experimental procedures, and visualizations of key signaling pathways and workflows.

Data Presentation

Table 1: Recommended Dosages for this compound Induced Status Epilepticus
Animal ModelProtocolPre-treatmentThis compound Dosage (i.p.)Notes
Rat High-DoseMethylscopolamine (1 mg/kg)320-380 mg/kg[3]Wistar and Long-Evans rats are more sensitive than Sprague-Dawley rats.[3]
Lithium-PilocarpineLithium chloride (127 mg/kg or 3 mEq/kg), 18-24 hours prior[4][5]20-30 mg/kg[4]Lithium potentiates the convulsant effects of pilocarpine, allowing for a lower dose.[4][5]
Mouse High-DoseMethylscopolamine (1 mg/kg) or Atropine Methyl Bromide250-300 mg/kg[2]A repeated low-dose protocol (e.g., 100 mg/kg followed by 50 mg/kg every 30 mins) can reduce mortality.[4]
Ramping-Up (NodScid mice)-Multiple 100 mg/kg injections every 10 minutes until SE onsetMore effective than single high doses for inducing spontaneous seizures in this strain.[6]
Table 2: Seizure Scoring Using the Racine Scale
StageBehavioral Manifestations
1Mouth and facial movements (e.g., chewing, jaw-clonus).[5]
2Head nodding.[5]
3Forelimb clonus.[5]
4Rearing with forelimb clonus.[5]
5Rearing and falling with forelimb clonus (loss of postural control).[5]

Experimental Protocols

Protocol 1: High-Dose this compound Induced Status Epilepticus in Rats

Objective: To induce status epilepticus in rats using a high dose of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-9 weeks old)[4]

  • This compound hydrochloride

  • Scopolamine (B1681570) methyl nitrate (B79036) (or other peripheral muscarinic antagonist)[4]

  • Diazepam

  • Sterile 0.9% saline

  • Animal handling and injection equipment

  • Observation cages, preferably with video recording capabilities

Procedure:

  • Animal Preparation: Acclimate animals to the housing facility for at least one week before the experiment, with ad libitum access to food and water.[4]

  • Pre-treatment: To mitigate peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound injection.[4]

  • Induction of Status Epilepticus: Administer a single high dose of this compound hydrochloride (320-380 mg/kg, i.p.).[3]

  • Seizure Monitoring: Immediately after injection, place the animal in an observation cage and continuously monitor for behavioral seizures. Score the seizure severity at regular intervals using the Racine scale (Table 2).[5]

  • Termination of Status Epilepticus: To reduce mortality and control the duration of SE, administer diazepam (4-10 mg/kg, i.p. or i.m.) 1-2 hours after the onset of continuous stage 4-5 seizures.[4]

  • Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and easily accessible food. Monitor animals closely for the first 24-48 hours.

Protocol 2: Lithium-(+)-Isopilocarpine Induced Status Epilepticus in Rats

Objective: To induce status epilepticus in rats using a lower dose of this compound potentiated by lithium.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)[5]

  • Lithium chloride (LiCl)[5]

  • This compound hydrochloride[5]

  • Scopolamine methyl nitrate[5]

  • Diazepam[5]

  • Sterile 0.9% saline

  • Animal handling and injection equipment

  • Observation cages, preferably with video recording capabilities

Procedure:

  • Animal Preparation: Acclimate animals as described in Protocol 1.

  • Lithium Pre-treatment: Administer lithium chloride (127 mg/kg or 3 mEq/kg, i.p.) 18-24 hours before the this compound injection.[4][5]

  • Peripheral Antagonist Administration: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound.[4]

  • Induction of Status Epilepticus: Administer a lower dose of this compound hydrochloride (20-30 mg/kg, i.p.).[4]

  • Seizure Monitoring: Monitor and score seizures as described in Protocol 1.

  • Termination of Status Epilepticus: Administer diazepam (10 mg/kg, i.p.) to terminate SE after a predetermined duration (e.g., 60-120 minutes).[5]

  • Post-SE Care: Provide supportive care as described in Protocol 1.

Protocol 3: Behavioral Assessment of Neurological Deficits

Objective: To evaluate behavioral alterations in animals following this compound-induced status epilepticus.

Commonly Used Behavioral Tests:

  • Open-Field Test: Assesses locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: Measures anxiety-related behaviors.[7][8]

  • Morris Water Maze: Evaluates spatial learning and memory.[9][10]

  • Novel Object Recognition Test: Assesses recognition memory.[9][10]

  • Forced Swimming Test: Used to evaluate depressive-like behavior.[7][11]

  • Social Recognition Test: Measures short-term social memory.[7]

General Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before each test.

  • Test Administration: Conduct the tests in a specific order, typically from least to most stressful (e.g., open-field test before Morris water maze).[10]

  • Data Collection: Use video recording and automated tracking software for objective and accurate data collection.

  • Data Analysis: Compare the performance of the this compound-treated group with a control group (e.g., saline-injected animals).

Signaling Pathways and Experimental Workflows

G

G

References

Application Notes and Protocols: Dissolving (+)-Isopilocarpine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Isopilocarpine is a diastereomer of pilocarpine (B147212), a well-known muscarinic acetylcholine (B1216132) receptor agonist. While it exhibits a significantly lower binding affinity for these receptors compared to pilocarpine, it is crucial for studying specific pharmacological effects or as a control compound.[1] Proper and consistent dissolution of this compound is fundamental for achieving reproducible and reliable results in cell culture-based assays. This document provides a detailed protocol for the solubilization of this compound hydrochloride, recommendations for stock solution preparation, and guidelines for its application in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound Hydrochloride.

PropertyData
Synonyms This compound Hydrochloride; β-Pilocarpine Hydrochloride; 3-Isopilocarpine Hydrochloride[1]
Molecular Formula C₁₁H₁₆N₂O₂•HCl[1]
Molecular Weight 244.72 g/mol [1][2]
CAS Number 28958-85-2[1][2]
Recommended Solvents Primary Stock Solution: Dimethyl sulfoxide (B87167) (DMSO).Limited Solubility: Water (slightly, sonication may improve), Methanol (slightly).[1]
Storage (Powder) Long-term storage at 4°C is recommended. The compound is hygroscopic and should be stored under an inert atmosphere.[1]
Storage (Stock Solution) Aliquots of the stock solution in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[3]
Cell Culture Considerations The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity, although this can be cell-line dependent.[4] It is recommended to run a vehicle control (medium with the same final DMSO concentration) in all experiments.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound Hydrochloride in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound Hydrochloride (MW: 244.72 g/mol )

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile tips

Methodology:

  • Pre-use Handling: Before opening, centrifuge the original vial of this compound Hydrochloride to ensure all powder is collected at the bottom.[1]

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 244.72 g/mol × 1000 mg/g = 2.45 mg

  • Weighing: Carefully weigh 2.45 mg of this compound Hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult, but avoid overheating.[3]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 3 months).[3] For longer-term storage, -80°C is recommended.

Protocol 2: Preparation of the Final Working Solution

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile tips

Methodology:

  • Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution: Perform serial dilutions to reach the final desired concentration. It is critical to add the DMSO stock directly to the culture medium and mix immediately to prevent precipitation.[5]

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium. This creates a 20 µM working solution in a medium containing 0.2% DMSO.

      • Add the required volume of this 20 µM solution to your cell culture wells to achieve the final 10 µM concentration. For instance, adding 1 mL of the 20 µM solution to cells cultured in 1 mL of medium results in a final volume of 2 mL and a final concentration of 10 µM this compound with 0.1% DMSO.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from any effects of the solvent.[6]

  • Stability Considerations: this compound's stability in aqueous solutions can be pH-dependent. Pilocarpine is known to be less stable at neutral or alkaline pH.[7] Therefore, it is strongly recommended to prepare working solutions fresh for each experiment and add them to the cells immediately after preparation.[3][8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the potential signaling pathway it may influence, based on the known actions of its isomer, pilocarpine.

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation cluster_2 Experimental Control weigh 1. Weigh Isopilocarpine HCl add_dmso 2. Add Sterile DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot into Cryovials vortex->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Medium thaw->dilute treat 8. Add to Cell Culture dilute->treat vehicle Prepare Vehicle Control (DMSO in Medium) dilute->vehicle treat_vehicle Add to Control Culture vehicle->treat_vehicle

Caption: Experimental workflow for the preparation of this compound solutions.

G cluster_transactivation Transactivation Pathway isopilocarpine This compound receptor Muscarinic Receptor (e.g., M1, M3) isopilocarpine->receptor gq Gq Protein receptor->gq plc PLC gq->plc src Src Kinase gq->src pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc PKC dag->pkc gene Gene Expression (e.g., Ctgf, Sgk1) ca2->gene mapk MAPK Pathway (ERK1/2) pkc->mapk egfr EGFR (transactivation) src->egfr egfr->mapk mapk->gene

Caption: Putative signaling pathway influenced by muscarinic receptor agonists.[9][10][11]

References

Application Notes & Protocols: (+)-Isopilocarpine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopilocarpine is the inactive epimer of pilocarpine (B147212), a cholinergic agonist used in the treatment of glaucoma and xerostomia.[1] During the synthesis of pilocarpine and in aqueous solutions, pilocarpine can be converted to this compound through a process called epimerization.[2] The presence of this compound as an impurity in pilocarpine drug products is a critical quality attribute that must be monitored to ensure the safety and efficacy of the medication. Therefore, highly pure this compound is essential as a reference standard for the accurate identification and quantification of this impurity in pharmaceutical formulations.

These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of pilocarpine and its related impurities by High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound using HPLC

A stability-indicating HPLC method is crucial for separating and quantifying pilocarpine, this compound, and their degradation products, pilocarpic acid and isopilocarpic acid.[3][4][5] The following protocol is a composite method based on established and validated procedures.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the simultaneous determination of pilocarpine, this compound, and their degradation products.

2.1.1. Materials and Reagents

2.1.2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 12.5 cm, 3 µm packing (L1) or Spherisorb-CN, 5 µm
Mobile Phase Filtered and degassed mixture of Buffer solution and methanol (98:2) or an aqueous solution of triethylamine (0.1%, v/v) at pH 2.5.[4][6]
Buffer Solution Transfer 13.5 mL of phosphoric acid to a 1-liter beaker containing 700 mL of water. Add 3 mL of triethylamine, and dilute with water to 1000 mL. Adjust with 20% sodium hydroxide to a pH of 3.0.[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 215 nm or 220 nm[4][6]
Injection Volume 40 µL[6]
Column Temperature 25°C to 35°C

2.1.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in water to obtain a solution with a known concentration of approximately 1.5 µg/mL.[6]

  • System Suitability Solution: Prepare a solution containing pilocarpine, this compound, pilocarpic acid, and isopilocarpic acid to verify the resolution and performance of the chromatographic system.[6]

  • Test Preparation: Prepare the sample solution from the pharmaceutical formulation to be tested by diluting it with water to a suitable concentration.

2.1.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to ensure that the resolution between adjacent peaks is not less than 1.2. The relative retention times are approximately 0.67 for isopilocarpine, 0.76 for pilocarpine, 0.85 for pilocarpic acid, and 1.0 for isopilocarpic acid.[6]

  • Inject the standard solution and the test preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of this compound in the sample using the response from the standard and test solutions.

Data Presentation

The following table summarizes the typical retention times and resolution values for the separation of pilocarpine and its related substances.

CompoundApproximate Retention Time (min)Resolution (R)
Isopilocarpic Acid13.5> 1.5
Pilocarpic Acid12.09.0 (between pilocarpic and isopilocarpic acids)
This compound6.01.8 (between isopilocarpine and pilocarpine)
Pilocarpine5.0-

Note: Retention times and resolution may vary depending on the specific column and chromatographic conditions used.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_std Prepare this compound Reference Standard Solution inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution from Pharmaceutical Formulation inject_sample Inject Sample Solution prep_sample->inject_sample prep_sss Prepare System Suitability Solution inject_sss Inject System Suitability Solution prep_sss->inject_sss hplc_system Equilibrate HPLC System hplc_system->inject_sss inject_sss->inject_std inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom measure_peaks Measure Peak Responses record_chrom->measure_peaks calculate Calculate this compound Content measure_peaks->calculate

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway of Pilocarpine and Isomers

Pilocarpine is a muscarinic receptor agonist, primarily targeting M1, M3, and M4 receptors.[7][8][9] While the specific signaling pathway for this compound is not as extensively studied, as a stereoisomer, it is expected to interact with the same receptors, albeit with different affinity and efficacy. The diagram below illustrates the generalized signaling pathway for pilocarpine, which serves as a model for its isomers.

G Figure 2: Pilocarpine Signaling Pathway Pilocarpine Pilocarpine / Isopilocarpine M_Receptor Muscarinic Receptors (M1, M3, M4) Pilocarpine->M_Receptor G_Protein G-Protein Activation M_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., muscle contraction, secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Application Notes and Protocols for the Structural Elucidation of (+)-Isopilocarpine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of (+)-Isopilocarpine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided, along with expected data presented in a clear, tabular format. This document is intended to assist researchers in confirming the identity and purity of this compound, a critical step in drug development and quality control.

Introduction

This compound is a natural alkaloid and a diastereomer of pilocarpine (B147212), both of which are known for their muscarinic acetylcholine (B1216132) receptor agonist activity. While pilocarpine is used therapeutically, the presence of its epimer, isopilocarpine, is often considered an impurity. Therefore, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful analytical technique for the complete structural characterization of organic molecules like this compound in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on published data for pilocarpine and related structures, as well as general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s-
H-4'~6.8s-
H-5~2.8 - 2.9m-
H-6α~4.2dd~9.0, 7.0
H-6β~4.0dd~9.0, 5.0
H-7~2.4m-
H-8~2.2m-
H-10~1.8m-
H-11~1.0t~7.5
N-CH₃~3.7s-

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-2~138
C-4'~118
C-5'~133
C=O~178
C-5~35
C-6~72
C-7~45
C-8~38
C-10~22
C-11~12
N-CH₃~36

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

Materials:

Protocol:

  • Weigh the this compound sample accurately and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Prepare a filter by plugging a Pasteur pipette with a small amount of cotton or glass wool.

  • Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1D NMR Spectroscopy

2.1. ¹H NMR Spectroscopy

Purpose: To determine the number of different types of protons and their chemical environments.

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Acquisition Time (aq): ~3-4 s

  • Relaxation Delay (d1): 1 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~5 ppm)

Processing:

  • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants.

2.2. ¹³C NMR Spectroscopy

Purpose: To determine the number of different types of carbon atoms.

Instrument Parameters (125 MHz Spectrometer):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C)

  • Acquisition Time (aq): ~1-2 s

  • Relaxation Delay (d1): 2 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~100 ppm)

Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

2D NMR Spectroscopy

3.1. COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 8-16 per increment

  • Number of Increments (td in F1): 256-512

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw in F2 and F1): 10 ppm

Processing:

  • Apply a 2D Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Analyze the cross-peaks, which indicate J-coupling between protons.

3.2. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and carbon atoms.[1][2]

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: hsqcedetgpsp (for multiplicity editing)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 4-8 per increment

  • Number of Increments (td in F1): 128-256

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw in F2): 10 ppm

  • Spectral Width (sw in F1): 160 ppm (covering the expected ¹³C chemical shift range)

Processing:

  • Apply a 2D Fourier transform.

  • Phase correct the spectrum.

  • Analyze the cross-peaks, which correlate a proton signal with the signal of the carbon to which it is directly attached. CH and CH₃ groups will appear with opposite phase to CH₂ groups in an edited HSQC.

3.3. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms.[1][3]

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16-32 per increment

  • Number of Increments (td in F1): 256-512

  • Relaxation Delay (d1): 1.5 s

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz

  • Spectral Width (sw in F2): 10 ppm

  • Spectral Width (sw in F1): 200 ppm

Processing:

  • Apply a 2D Fourier transform.

  • Phase correct the spectrum.

  • Analyze the cross-peaks, which reveal correlations between protons and carbons separated by two or three bonds, crucial for connecting molecular fragments.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_tube Prepared NMR Sample filter->nmr_tube one_d_nmr 1D NMR (1H, 13C) nmr_tube->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d_nmr process_1d Process 1D Spectra one_d_nmr->process_1d process_2d Process 2D Spectra two_d_nmr->process_2d assign_signals Assign 1H and 13C Signals process_1d->assign_signals process_2d->assign_signals elucidate_structure Elucidate Structure assign_signals->elucidate_structure final_report final_report elucidate_structure->final_report Final Report

Caption: Experimental workflow for NMR-based structural elucidation.

Structural Elucidation Logic

structural_elucidation_logic cluster_1d_data 1D NMR Data cluster_2d_data 2D NMR Data cluster_interpretation Interpretation and Structure Building h1_nmr 1H NMR (Proton Environments, Multiplicity, Integration) fragments Identify Spin Systems and Molecular Fragments h1_nmr->fragments c13_nmr 13C NMR (Carbon Environments) c13_nmr->fragments cosy COSY (H-H Connectivity) cosy->fragments hsqc HSQC (Direct C-H Connectivity) hsqc->fragments hmbc HMBC (Long-Range C-H Connectivity) connectivity Assemble Fragments into Full Carbon Skeleton hmbc->connectivity fragments->connectivity stereochem Confirm Stereochemistry (NOESY if needed) connectivity->stereochem final_structure Final Structure of This compound stereochem->final_structure

Caption: Logical flow for structural elucidation using NMR data.

Conclusion

The application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By following the detailed protocols outlined in these notes, researchers can obtain high-quality NMR data. The systematic interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry of this compound, which is essential for its use in research and pharmaceutical development.

References

Application Notes and Protocols for the Electrochemical Detection of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific electrochemical detection methods exclusively for (+)-Isopilocarpine have not been extensively reported in peer-reviewed literature. However, methods developed for its diastereomer, pilocarpine (B147212), are expected to be applicable to this compound due to their structural similarity. The following protocols are based on established electrochemical methods for pilocarpine and should be validated for the specific analysis of this compound.

Introduction

This compound is a diastereomer of pilocarpine, a medication used to treat glaucoma and dry mouth. The quantitative analysis of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. While chromatographic methods are commonly employed for the simultaneous determination of pilocarpine and its isomers, electrochemical methods offer a promising alternative due to their high sensitivity, rapid response, and cost-effectiveness.

This document provides detailed application notes and protocols for the electrochemical detection of this compound based on methods established for pilocarpine. The primary techniques covered are differential pulse polarography and cyclic voltammetry, which involve the formation of an electroactive complex to facilitate detection. Additionally, a protocol for a potentiometric method using an ion-selective electrode (ISE) is included.

Quantitative Data Summary

The following table summarizes the key performance parameters of the electrochemical methods described for the detection of pilocarpine, which are anticipated to be similar for this compound.

MethodElectrodeLinear Range (mol/L)Limit of Detection (LOD) (mol/L)Reference
Differential Pulse PolarographyDropping Mercury Electrode4.0 x 10⁻⁶ - 4.0 x 10⁻⁵8.0 x 10⁻⁷[1]
PVC Membrane Ion-Selective ElectrodePVC Membrane with Tetraphenylborate-Pilocarpine Ion Pair1.0 x 10⁻² - 3.0 x 10⁻⁵3.0 x 10⁻⁶[1]
Differential Pulse VoltammetryMercury-Coated Gold ElectrodeNot SpecifiedNot Specified[2]
Cyclic VoltammetryMercury-Coated Gold ElectrodeNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Differential Pulse Polarography of a Zinc(II)-Isopilocarpine Complex

This method is based on the polarographic reduction of a complex formed between isopilocarpine and zinc ions.

1. Materials and Reagents:

  • This compound standard solution

  • 0.4 mol/L Acetate (B1210297) buffer (HAc-NaAc), pH 4.0

  • 1.0 x 10⁻³ mol/L Zinc(II) solution

  • Deionized water

  • Nitrogen gas (high purity)

2. Instrumentation:

  • Polarographic analyzer with a dropping mercury electrode (DME) as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum wire as the auxiliary electrode.

3. Procedure:

  • Prepare a series of standard solutions of this compound in the acetate buffer containing 1.0 x 10⁻³ mol/L Zn(II).

  • Transfer an aliquot of the standard solution or sample into the electrochemical cell.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes.

  • Perform the differential pulse polarography scan with the following parameters[1]:

    • Initial Potential: -0.80 V (vs. Ag/AgCl)

    • Final Potential: -1.30 V (vs. Ag/AgCl)

    • Voltage Sweep Rate: 5 mV/s

    • Pulse Amplitude: 50 mV

    • Drop Time: 1 s

  • Record the peak current at the peak potential.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

  • Determine the concentration of this compound in unknown samples using the calibration curve.

Protocol 2: Voltammetric Detection of a Cobalt(II)-Isopilocarpine Complex

This protocol describes the use of cyclic voltammetry and differential pulse voltammetry to detect an electroactive complex of isopilocarpine with cobalt(II).[2]

1. Materials and Reagents:

  • This compound standard solution

  • Cobalt(II) solution

  • Acidic buffer solution (e.g., acetate or phosphate (B84403) buffer)

  • Deionized water

  • Nitrogen gas (high purity)

2. Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working Electrode: Mercury-coated gold electrode

    • Reference Electrode: Ag/AgCl

    • Auxiliary Electrode: Platinum wire

3. Electrode Preparation (Mercury-Coated Gold Electrode):

  • Polish the gold electrode with alumina (B75360) slurry on a polishing pad.

  • Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes.

  • The mercury film can be deposited in situ by adding a soluble mercury salt to the electrolyte solution or by pre-plating the gold electrode in a separate solution containing mercury ions.

4. Procedure:

  • Prepare standard solutions of this compound in the acidic buffer containing a known concentration of Cobalt(II).

  • Transfer the solution to the electrochemical cell.

  • Deoxygenate the solution by bubbling with nitrogen gas for 10-15 minutes.

  • For Cyclic Voltammetry:

    • Scan the potential from an initial potential to a final potential where the reduction of the complex occurs, and then reverse the scan.

    • Record the resulting voltammogram. The peak current will be proportional to the concentration of the complex.

  • For Differential Pulse Voltammetry:

    • Apply a series of potential pulses and measure the current difference before and after each pulse.

    • Scan over the potential range where the reduction of the complex is expected.

    • The resulting peak current will be proportional to the concentration of the complex.

  • Construct a calibration curve by plotting the peak current against the concentration of this compound.

  • Analyze unknown samples and determine the concentration from the calibration curve.

Protocol 3: Potentiometric Detection using a PVC Membrane Ion-Selective Electrode

This method involves the use of a custom-prepared ion-selective electrode that exhibits a potential response to the concentration of the protonated form of isopilocarpine.

1. Materials and Reagents:

  • This compound standard solution

  • Tetraphenylborate-pilocarpine ion pair complex (as the active material)

  • Poly(vinyl chloride) (PVC) powder

  • Plasticizer (e.g., dioctyl phthalate)

  • Tetrahydrofuran (THF)

  • Internal reference solution (e.g., 0.01 M KCl)

  • Deionized water

2. Electrode Preparation:

  • Prepare the ion-pair complex by reacting a pilocarpine solution with sodium tetraphenylborate. (It is assumed isopilocarpine will react similarly).

  • Dissolve the ion-pair complex, PVC, and plasticizer in THF to form a homogenous solution.

  • Pour the mixture into a glass ring placed on a glass plate and allow the THF to evaporate slowly to form a thin membrane.

  • Cut a small disc from the membrane and glue it to the end of a PVC tube.

  • Fill the tube with the internal reference solution and insert an Ag/AgCl wire.

3. Procedure:

  • Prepare a series of this compound standard solutions with varying concentrations.

  • Immerse the prepared ion-selective electrode and a reference electrode (e.g., Ag/AgCl) into the standard solutions.

  • Measure the potential difference between the two electrodes for each standard solution using a pH/ion meter.

  • Construct a calibration curve by plotting the measured potential versus the logarithm of the this compound concentration. The response should be Nernstian.[1]

  • Measure the potential of the unknown samples and determine their concentration from the calibration curve.

Visualizations

experimental_workflow_voltammetry cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing isopilocarpine This compound Standard/Sample mixing Mixing & Complex Formation isopilocarpine->mixing buffer Buffer Solution (e.g., Acetate pH 4.0) buffer->mixing metal_ion Metal Ion Solution (e.g., Zn(II) or Co(II)) metal_ion->mixing cell Electrochemical Cell (3-electrode setup) mixing->cell Transfer to cell deoxygenation Deoxygenation (N2 Purge) cell->deoxygenation measurement Voltammetric Scan (DPV or CV) deoxygenation->measurement instrument Potentiostat/ Polarograph instrument->measurement peak_current Measure Peak Current measurement->peak_current calibration Calibration Curve (Current vs. Conc.) peak_current->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Voltammetric detection workflow for this compound.

ise_protocol_workflow cluster_electrode_prep ISE Preparation cluster_measurement Measurement cluster_quantification Quantification ion_pair Prepare Isopilocarpine- Tetraphenylborate Ion Pair membrane_cocktail Mix Ion Pair, PVC, and Plasticizer in THF ion_pair->membrane_cocktail membrane_casting Cast Membrane and Allow Solvent to Evaporate membrane_cocktail->membrane_casting electrode_assembly Assemble Electrode: Membrane, Body, Internal Solution, Ag/AgCl wire membrane_casting->electrode_assembly immersion Immerse ISE and Reference Electrode in Solution electrode_assembly->immersion standards Prepare this compound Standard Solutions standards->immersion potential_measurement Measure Potential with pH/Ion Meter immersion->potential_measurement calibration_curve Plot Potential vs. log[Isopilocarpine] potential_measurement->calibration_curve concentration_determination Determine Concentration from Calibration Curve calibration_curve->concentration_determination sample_analysis Measure Potential of Unknown Sample sample_analysis->concentration_determination

Caption: Workflow for potentiometric detection using an Ion-Selective Electrode.

References

Application Notes: Formulating (+)-Isopilocarpine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isopilocarpine is a stereoisomer, or epimer, of pilocarpine (B147212), a naturally occurring alkaloid derived from plants of the Pilocarpus genus.[1][2] While pilocarpine is a well-known muscarinic acetylcholine (B1216132) receptor agonist used in the treatment of glaucoma and dry mouth, this compound is often considered its degradation product and exhibits significantly lower binding affinity for muscarinic receptors.[2][3][4] For researchers investigating the specific biological activities of this compound, proper formulation is critical for accurate and reproducible in vivo studies.

These notes provide comprehensive guidance on the formulation of this compound hydrochloride, focusing on its physicochemical properties, solubility, stability, and appropriate protocols for preparing solutions for administration in animal models. The hydrochloride salt of this compound is a water-soluble, crystalline powder, which simplifies the preparation of aqueous formulations.[1] However, the compound's stability is highly pH-dependent, making pH control the most critical factor in developing a reliable formulation.[5][6]

Physicochemical Properties and Data

A thorough understanding of the compound's properties is the foundation of formulation development.[7]

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Reference
Chemical Name (3R,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone Hydrochloride [2]
Molecular Formula C₁₁H₁₆N₂O₂·HCl [1][2]
Molecular Weight 244.72 g/mol [2][8]
Appearance White to off-white crystalline powder [1]

| Storage (Solid) | Long-term storage at 4°C, protected from moisture (hygroscopic). |[2] |

Table 2: Solubility Data

Solvent Solubility Notes Reference
Water Soluble Facilitates use in simple aqueous formulations. [1]
Pilocarpine HCl in Water 1 g in 0.3 mL Data for the epimer, pilocarpine, suggests very high water solubility for the hydrochloride salt form. [4]

| Pilocarpine HCl in Alcohol | 1 g in 3 mL | Suggests solubility in common co-solvents. |[4] |

Table 3: pH-Dependent Stability of Pilocarpine Solutions (Data for pilocarpine is used as a proxy due to the reversible epimerization between pilocarpine and isopilocarpine and their similar degradation pathways.[5][6])

pHTemperatureStability FindingsReference
≤ 4.0 Isothermic Short-Term TestsMaximum stability range. Allows for prediction of long-term durability.[5]
5.5 4°CChemically stable for 90 days.[6]
5.5 25°CChemically stable for 60 days.[6]
7.5 4°C, 25°C, 38°CSignificant decomposition observed at all temperatures.[6]

Formulation Considerations

Solubility and Vehicle Selection

Due to the high water solubility of this compound hydrochloride, complex solubilizing excipients like surfactants or high concentrations of co-solvents are generally unnecessary for achieving typical dosing concentrations.[1]

  • Primary Vehicles: Sterile, pyrogen-free vehicles are mandatory for injectable formulations.[9] Recommended options include:

    • Sterile Water for Injection

    • 0.9% Sodium Chloride for Injection (Sterile Saline)

    • Phosphate-Buffered Saline (PBS)

  • pH Adjustment: The most critical aspect of formulation is managing pH to ensure stability. Since physiological pH (~7.4) promotes rapid degradation, solutions for immediate use can be prepared in saline, but for any storage or in studies where stability is paramount, a buffered vehicle is essential.[6][10]

Stability and Excipients

The primary degradation pathways for pilocarpine and isopilocarpine are epimerization (interconversion) and hydrolysis to pilocarpic acid and isopilocarpic acid, respectively.[6][11] These processes are accelerated at neutral or alkaline pH.

  • Buffering Agents: To maintain an acidic pH where the molecule is most stable, the use of a buffer system is strongly recommended.[5][10]

    • Citrate (B86180) Buffer (pH 4.0 - 5.5): Shown to provide good stability for pilocarpine solutions and is a suitable choice for in vivo formulations.[6]

    • Phosphate Buffer: While common, care must be taken to ensure the final pH is in the acidic range for optimal stability.

  • Other Excipients: For standard parenteral administration, additional excipients are likely not required. For specific applications like sustained-release ophthalmic formulations, viscosity-enhancing agents such as Carbopol or hydroxypropylmethyl cellulose (B213188) have been used for pilocarpine.[12][13]

Sterilization and Storage
  • Sterilization: Injectable solutions must be sterile.[14] Since pilocarpine and its isomers can be sensitive to heat, especially in less acidic solutions, sterile filtration is the preferred method.[6] Use a 0.22 µm syringe filter to sterilize the final formulation.

  • Storage: Prepared solutions should be stored in sterile, sealed vials, protected from light, and refrigerated at 2-8°C to minimize degradation.[14] Given the stability data, solutions buffered to pH 5.5 can be considered stable for several weeks at 4°C.[6] Unbuffered solutions should be prepared fresh immediately before use.

Experimental Protocols

Protocol 1: Preparation of a Simple Saline Solution (for Acute Administration)

This protocol is suitable for preparing a solution for immediate use where long-term stability is not a concern.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride for Injection

  • Sterile vials

  • Calibrated analytical balance

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Calculate Required Mass: Based on the desired concentration and final volume, calculate the mass of this compound HCl needed.

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the weighed powder to a sterile vial. Using a sterile syringe, add the required volume of sterile 0.9% saline to the vial.

  • Mixing: Gently swirl or vortex the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterile Filtration (Recommended): To ensure sterility, draw the solution into a new sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a final sterile, sealed vial.

  • Labeling and Use: Label the vial with the compound name, concentration, vehicle, and preparation date. Administer to animals as soon as possible after preparation.

Protocol 2: Preparation of a pH-Stabilized Buffered Solution

This protocol enhances the chemical stability of the formulation, making it suitable for studies requiring administration over several days or for batch preparation.

Materials:

  • This compound hydrochloride powder

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sterile Water for Injection

  • Equipment from Protocol 1

  • pH meter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L in sterile water).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L in sterile water).

    • In a sterile container, mix the two solutions. Start with the citric acid solution and slowly add the sodium citrate solution while monitoring the pH. Adjust until the pH is stable at 5.0.

  • Calculate and Weigh: Determine the required mass of this compound HCl for your target concentration and final volume.

  • Dissolution: In a sterile environment, add the weighed powder to a sterile vial. Add the prepared 0.1 M citrate buffer (pH 5.0) to the desired final volume.

  • Mixing and Filtration: Gently vortex until fully dissolved. Perform sterile filtration as described in Protocol 1, step 5.

  • Labeling and Storage: Label the final sterile vial with the compound name, concentration, buffer details, preparation date, and an expiration date (e.g., 60 days if stored at 4°C). Store at 2-8°C, protected from light.

Protocol 3: General Protocol for Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for administering the prepared formulation. All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Dose Calculation:

    • Weigh the animal accurately on the day of the experiment.

    • Calculate the required dose volume using the formula: Volume (mL) = (Dose (mg/kg) × Animal Weight (kg)) / Concentration (mg/mL)

  • Animal Restraint: Gently restrain the mouse, ensuring the abdomen is exposed. The animal can be placed on its back with its head tilted slightly down.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back. If fluid appears, discard the syringe and prepare a new injection.

    • Smoothly inject the calculated volume of the solution.

  • Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Observe the animal for any signs of adverse reactions, distress, or expected pharmacological effects.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh this compound HCl vehicle 2. Prepare Vehicle (Saline or pH 5.0 Buffer) dissolve 3. Dissolve Compound weigh->dissolve vehicle->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter dose_calc 5. Calculate Dose Volume filter->dose_calc To Animal Study inject 6. Administer via IP Injection dose_calc->inject observe 7. Monitor Animal inject->observe

Caption: Workflow for preparing and administering this compound.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytosol pilo This compound m_receptor Muscarinic Receptor (e.g., M1/M3) pilo->m_receptor Binds & Activates plc PLC m_receptor->plc Activates ca ↑ [Ca²⁺]i plc->ca Mobilizes nos nNOS ca->nos Activates cox COX ca->cox Activates no Nitric Oxide (NO) nos->no pge2 Prostaglandin E₂ (PGE₂) cox->pge2 response Physiological Response (e.g., Muscle Contraction) no->response pge2->response

Caption: Simplified signaling pathway for muscarinic agonists.[15][16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of Pilocarpine and (+)-Isopilocarpine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of pilocarpine (B147212) and its diastereomer, (+)-isopilocarpine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution in their High-Performance Liquid Chromatography (HPLC) experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of pilocarpine and this compound.

Issue 1: Poor Resolution Between Pilocarpine and this compound Peaks

Q: I am observing poor resolution or co-elution of my pilocarpine and this compound peaks. What steps can I take to improve the separation?

A: Achieving baseline separation between these two diastereomers is crucial for accurate quantification. Poor resolution is often related to the mobile phase composition, stationary phase selection, or other chromatographic parameters. Here is a systematic approach to troubleshoot and improve your separation:

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH and organic modifier content, is a powerful tool for manipulating selectivity and resolution.

  • pH Adjustment: The retention of pilocarpine and isopilocarpine, which are basic compounds, is highly sensitive to the mobile phase pH.

    • Recommendation: Operate at a pH range of 2.5 to 3.5. A low pH ensures that the analytes are in their protonated form, leading to better interaction with the stationary phase in reversed-phase HPLC. An aqueous solution of triethylamine (B128534) (0.1%, v/v) adjusted to pH 2.5 has been shown to be effective.[1]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact retention and selectivity.

    • Recommendation: If you are using acetonitrile and observing poor resolution, try switching to methanol (B129727) or vice-versa. Systematically vary the percentage of the organic modifier. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

Step 2: Assess the Stationary Phase

The choice of the HPLC column is critical for the separation of closely related compounds.

  • Column Chemistry: Different stationary phase chemistries offer varying selectivities.

    • Recommendation: While C18 columns are commonly used, consider a phenyl-bonded or cyano-bonded stationary phase.[1][2][3][4] A phenyl column, in particular, can offer different selectivity for aromatic compounds and may improve the separation of pilocarpine and isopilocarpine.[3][4]

  • Particle Size: Smaller particle sizes lead to higher column efficiency and sharper peaks, which can improve resolution.

    • Recommendation: If your current column has a particle size of 5 µm, consider switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC systems).

Step 3: Adjust Other Chromatographic Parameters

  • Flow Rate: Lowering the flow rate can increase the plate number (N) and improve resolution, although it will also increase the analysis time.

  • Temperature: Column temperature can affect selectivity.

    • Recommendation: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C). The USP monograph for Pilocarpine Hydrochloride suggests a column temperature of 35°C.[5]

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Q: My pilocarpine and/or isopilocarpine peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or column hardware.

Step 1: Check for Secondary Silanol (B1196071) Interactions

Free silanol groups on the silica-based stationary phase can interact with basic compounds like pilocarpine, leading to peak tailing.

  • Recommendation:

    • Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize silanol interactions.

    • Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analytes.

Step 2: Ensure Mobile Phase and Sample Solvent Compatibility

Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Step 3: Evaluate Column Health

A contaminated or voided column can lead to poor peak shape.

  • Recommendation:

    • Column Wash: Flush the column with a strong solvent to remove any strongly retained contaminants. For a reversed-phase column, this could be a sequence of methanol, acetonitrile, and isopropanol.

    • Check for Voids: A sudden drop in backpressure or split peaks can indicate a void at the column inlet. If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting method for the separation of pilocarpine and this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Here is a recommended set of initial conditions based on published methods:

ParameterRecommended Condition
Column C18 or Phenyl, 4.6 x 150 mm, 3 or 5 µm
Mobile Phase Acetonitrile and a pH 2.5-3.5 buffer
Buffer Example 0.1% (v/v) Triethylamine in water, adjusted to pH 2.5 with phosphoric acid
Gradient/Isocratic Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Detection UV at 220 nm[3]
Injection Volume 10-20 µL

Q2: Are there any official methods for the analysis of pilocarpine and its related substances?

A2: Yes, the United States Pharmacopeia (USP) provides official monographs for pilocarpine-containing drug substances and products. These monographs often include detailed HPLC methods for assay and impurity testing, which would cover the separation of pilocarpine from isopilocarpine. For example, the USP monograph for Pilocarpine Hydrochloride Tablets specifies a reversed-phase method.[6]

Q3: Can chiral chromatography be used to separate pilocarpine and this compound?

A3: While pilocarpine and this compound are stereoisomers, they are specifically diastereomers, not enantiomers. Diastereomers have different physical properties and can therefore be separated on achiral stationary phases. While chiral stationary phases are designed to separate enantiomers, they can sometimes also resolve diastereomers. However, for this particular pair, optimizing conditions on a standard achiral column (like C18 or phenyl) is the more common and generally successful approach. The use of a chiral selector can be in the form of a chiral stationary phase, a chiral mobile phase additive, or by derivatizing the analyte with a chiral agent.[7]

Q4: How can I confirm the identity of the pilocarpine and isopilocarpine peaks?

A4: The most reliable way to confirm peak identity is to inject pure reference standards of both pilocarpine and this compound individually. This will allow you to determine their respective retention times under your chromatographic conditions. If reference standards are unavailable, mass spectrometry (LC-MS) can be used to confirm the identity based on their mass-to-charge ratio, although it will not differentiate between the two isomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Pilocarpine and this compound

This protocol is a general method that can be used as a starting point and optimized as needed.

  • Mobile Phase Preparation (pH 2.5 Buffer with Acetonitrile):

    • To 900 mL of HPLC-grade water, add 1.0 mL of triethylamine.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Add HPLC-grade water to a final volume of 1000 mL.

    • Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 90:10 v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve pilocarpine hydrochloride and this compound hydrochloride reference standards in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-bonded silica, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the standard solution and verify that the resolution between the pilocarpine and this compound peaks is greater than 1.5. The tailing factor for each peak should be less than 2.0.

Data Summary

The following table summarizes typical chromatographic parameters from various published methods for the separation of pilocarpine and its related compounds.

Stationary PhaseMobile PhasepHAnalytes SeparatedReference
Phenyl-bonded silicaAcetonitrile-aqueous buffer (3:90 v/v)2.5Pilocarpine, Isopilocarpine, Pilocarpic acid[2]
Spherisorb-CNAqueous solution of triethylamine (0.1%, v/v)2.5Pilocarpine, Isopilocarpine, Pilocarpic acid, Isopilocarpic acid[1]
Phenyl bondedNot specified in abstractN/APilocarpine, Isopilocarpine, Pilocarpic acid[3][4]
C18Methanol and Buffer solution (3:100 v/v)3.0Pilocarpine and related compounds[6]

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Resolution check_mp Step 1: Optimize Mobile Phase - Adjust pH (2.5-3.5) - Change Organic Modifier (ACN vs. MeOH) - Vary % Organic start->check_mp resolution_ok Resolution Acceptable? check_mp->resolution_ok After Optimization check_sp Step 2: Evaluate Stationary Phase - Try Different Chemistry (Phenyl, Cyano) - Use Smaller Particle Size Column check_sp->resolution_ok After Change check_params Step 3: Adjust Other Parameters - Lower Flow Rate - Optimize Column Temperature check_params->resolution_ok After Adjustment resolution_ok->check_sp No resolution_ok->check_params No end Analysis Complete resolution_ok->end Yes

Caption: A workflow for troubleshooting poor peak resolution in HPLC.

Factors_Affecting_Resolution cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_conditions Operating Conditions Resolution Peak Resolution (Rs) pH pH Resolution->pH influences Organic_Modifier Organic Modifier (Type & %) Resolution->Organic_Modifier influences Additives Additives (e.g., TEA) Resolution->Additives influences Chemistry Chemistry (C18, Phenyl, etc.) Resolution->Chemistry influences Particle_Size Particle Size Resolution->Particle_Size influences Temperature Temperature Resolution->Temperature influences Flow_Rate Flow Rate Resolution->Flow_Rate influences

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Optimizing Mobile Phase for (+)-Isopilocarpine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (+)-Isopilocarpine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical and preparative separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of this compound?

A1: The main challenge depends on the specific analytical goal. If the objective is to separate this compound from its diastereomer, pilocarpine (B147212), the key is to achieve sufficient resolution between these two compounds which have different physical and chemical properties. However, if the goal is to separate this compound from its enantiomer, (-)-Isopilocarpine, a chiral separation method is required. This is because enantiomers have identical physical and chemical properties in an achiral environment, necessitating a chiral selector (either a chiral stationary phase or a chiral mobile phase additive) to form transient diastereomeric complexes that can be separated.

Q2: What are the typical starting conditions for the separation of Isopilocarpine and Pilocarpine?

A2: A common starting point for the separation of the diastereomers, isopilocarpine and pilocarpine, is reversed-phase HPLC. A C18 or a phenyl-bonded silica (B1680970) column can be effective. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or triethylamine (B128534) acetate) at a low pH (around 2.5 to 4.5) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Q3: Why is the pH of the mobile phase critical for the separation of Isopilocarpine?

A3: Isopilocarpine is a basic alkaloid. The pH of the mobile phase dictates its degree of ionization.[1] Controlling the pH is crucial for achieving reproducible retention times and good peak shapes. At a low pH, isopilocarpine will be protonated, which can lead to better interaction with a reversed-phase column and minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica support.

Q4: What should I consider when developing a chiral separation method for this compound?

A4: For the enantiomeric separation of this compound, the most critical factor is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a versatile starting point for screening.[2][3] The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), should be systematically optimized. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and selectivity for basic compounds like isopilocarpine.[2]

Q5: How can I improve poor peak shape (tailing) for Isopilocarpine?

A5: Peak tailing for basic compounds like isopilocarpine is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.

  • Add a basic modifier: A small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) in the mobile phase can compete with isopilocarpine for the active silanol sites, improving peak symmetry.

  • Use a modern, end-capped column: These columns have fewer residual silanol groups, minimizing the potential for tailing.

  • Decrease sample load: Injecting too much sample can overload the column and lead to peak distortion.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isopilocarpine and Pilocarpine

Symptom: The peaks for isopilocarpine and pilocarpine are not baseline separated (Resolution < 1.5).

Troubleshooting Workflow:

Start Poor Resolution (Isopilocarpine/Pilocarpine) CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase ChangeColumn Change Column Type CheckMobilePhase->ChangeColumn No Improvement OptimizeTemp Adjust Temperature CheckMobilePhase->OptimizeTemp Partial Improvement End Resolution Improved CheckMobilePhase->End Successful ChangeColumn->OptimizeTemp ChangeColumn->End Successful OptimizeTemp->End Successful

Caption: Troubleshooting workflow for poor diastereomeric resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly impact the separation.

    • Adjust pH: Fine-tune the pH of the aqueous buffer. A small change in pH can alter the ionization of the analytes and improve separation.

  • Change Column Type:

    • If a C18 column is being used, consider switching to a phenyl-bonded or a cyano-bonded phase. These stationary phases offer different selectivities that may be more effective for separating the diastereomers.

  • Adjust Temperature:

    • Lowering the column temperature can sometimes enhance selectivity, leading to better resolution. Conversely, increasing the temperature can improve efficiency and peak shape. Experiment with temperatures in the range of 25-40°C.

Issue 2: Poor or No Enantiomeric Separation of this compound

Symptom: A single peak is observed for a racemic mixture of isopilocarpine, or the enantiomer peaks are poorly resolved.

Troubleshooting Workflow:

Start Poor Enantioselectivity ScreenCSPs Screen Different CSPs Start->ScreenCSPs ScreenCSPs->ScreenCSPs OptimizeMobilePhase Optimize Mobile Phase ScreenCSPs->OptimizeMobilePhase Partial Separation OptimizeTemp Adjust Temperature OptimizeMobilePhase->OptimizeTemp Partial Improvement End Separation Achieved OptimizeMobilePhase->End Successful OptimizeTemp->End Successful

Caption: Workflow for optimizing chiral separation.

Detailed Steps:

  • Screen Different Chiral Stationary Phases (CSPs):

    • The choice of CSP is the most critical parameter. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based).

  • Optimize the Mobile Phase:

    • Vary the Alcohol Modifier: In normal-phase chromatography, systematically change the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

    • Add a Basic Modifier: For basic compounds like isopilocarpine, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is often crucial for achieving good peak shape and selectivity.[2]

  • Adjust Temperature:

    • Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can lead to improved resolution. Try decreasing the temperature in 5°C increments.

Issue 3: Peak Tailing of Isopilocarpine

Symptom: The isopilocarpine peak is asymmetrical with a trailing edge.

Troubleshooting Workflow:

Start Peak Tailing Observed CheckMobilePhase Adjust Mobile Phase Start->CheckMobilePhase CheckColumn Check Column Health CheckMobilePhase->CheckColumn No Improvement End Symmetrical Peak CheckMobilePhase->End Successful ReduceLoad Reduce Sample Load CheckColumn->ReduceLoad No Improvement CheckColumn->End Successful ReduceLoad->End Successful

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Adjust Mobile Phase:

    • Lower pH (Reversed-Phase): Decrease the pH of the aqueous portion of the mobile phase to below 3. This will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic isopilocarpine.

    • Add a Basic Modifier (Normal-Phase): Incorporate a small amount of a basic modifier like DEA or TEA (0.1-0.5%) into the mobile phase to compete with the analyte for active silanol sites.

  • Check Column Health:

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Column Age: An old column may have lost its bonded phase or developed active sites. If flushing does not help, consider replacing the column.

  • Reduce Sample Load:

    • Dilute the Sample: Prepare a more dilute sample and inject a smaller volume to ensure you are not overloading the column.

Data Presentation

Table 1: Mobile Phase Compositions for the Separation of Isopilocarpine and Pilocarpine (Diastereomers)

Column TypeMobile Phase CompositionpHFlow Rate (mL/min)Detection (nm)Reference
Phenyl-bonded silicaAcetonitrile-aqueous buffer (3:90 v/v)2.5N/AN/AResearchGate
Spherisorb-CNAqueous solution of triethylamine (0.1% v/v)2.5N/A220PubMed
Reverse Phase PhenylN/AN/AN/A220PubMed
Beta-cyclodextrinN/AN/AN/AN/APubMed

Experimental Protocols

Protocol 1: General Method for the Separation of Isopilocarpine and Pilocarpine (Diastereomers)

This protocol is a general starting point based on common practices for the separation of these diastereomers.

  • HPLC System and Column:

    • Any standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 or Phenyl column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution, for example, 20 mM potassium phosphate, and adjust the pH to 2.5 with phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 90:10 v/v). Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the sample containing isopilocarpine and pilocarpine in the mobile phase.

    • Inject the sample and run the chromatogram.

    • Optimize the mobile phase composition (ratio of buffer to organic modifier) to achieve baseline separation.

Protocol 2: General Screening Protocol for the Chiral Separation of this compound

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

  • HPLC System and Chiral Columns:

    • Any standard HPLC system with a UV detector.

    • A selection of polysaccharide-based chiral columns for screening (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase System 1: n-Hexane / Isopropanol with 0.1% DEA.

      • Mobile Phase System 2: n-Hexane / Ethanol with 0.1% DEA.

    • For each system, screen different ratios of the alkane to the alcohol (e.g., 90:10, 80:20, 70:30 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5-10 µL.

  • Procedure:

    • For each column and mobile phase combination, equilibrate the system until a stable baseline is achieved.

    • Inject a racemic standard of isopilocarpine.

    • Evaluate the chromatograms for any signs of peak splitting or separation.

    • Select the column and mobile phase system that shows the most promising initial separation for further optimization by fine-tuning the alcohol percentage and temperature.

References

Overcoming matrix effects in LC-MS/MS analysis of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (+)-Isopilocarpine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, a polar and basic compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification. Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?

A2: The choice of sample preparation is critical for minimizing matrix effects. While there is no one-size-fits-all answer, more extensive cleanup methods generally yield cleaner extracts and reduced matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the most significant matrix effects as it only removes proteins, leaving other matrix components like phospholipids in the extract.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.[4]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and thus minimizing matrix effects.[5]

Q3: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A3: A stable isotope-labeled internal standard, such as Pilocarpine-d3, is highly recommended for the quantitative analysis of this compound. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?

A4: For the analysis of a polar compound like this compound, a reversed-phase C18 column is commonly used. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) to promote protonation of the analyte and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is often employed to separate this compound from other matrix components. For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can be a significant issue for polar and basic compounds like this compound.

Symptom Potential Cause Troubleshooting Steps & Solutions
Peak Tailing Secondary interactions with the column stationary phase (silanol groups).- Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2-3 with formic acid) can suppress the ionization of silanol (B1196071) groups. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize exposed silanol groups. - Add a Mobile Phase Modifier: A small concentration of a basic modifier can help to mask the silanol groups.
Peak Fronting Column overload or sample solvent being stronger than the mobile phase.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[6] - Match Sample Solvent to Initial Mobile Phase: Reconstitute the final extract in a solvent that is weaker than or the same as the initial mobile phase conditions.[6]
Split Peaks Partially blocked column frit or column void.- Backflush the Column: Reverse the column direction and flush with a strong solvent. - Replace the Column Frit: If the issue persists, the inlet frit may need to be replaced. - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained matrix components.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

If you observe significant variability in your results or low recovery, matrix effects are a likely culprit.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low and Irreproducible Analyte Response Co-eluting matrix components interfering with ionization.- Improve Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to LLE or SPE).[7] - Optimize Chromatography: Adjust the gradient to better separate this compound from the matrix interference. - Use a Stable Isotope-Labeled Internal Standard: This will compensate for the variability caused by matrix effects.
Signal Suppression in a Specific Chromatographic Region A specific matrix component is eluting at the same time as the analyte.- Perform a Post-Column Infusion Experiment: This will help to identify the retention time of the interfering species. - Modify the Chromatographic Method: Change the gradient, mobile phase composition, or even the column chemistry to shift the retention time of either the analyte or the interfering peak.
Issue 3: Inconsistent Retention Time

Shifts in retention time can lead to misidentification and inaccurate quantification.

Symptom Potential Cause Troubleshooting Steps & Solutions
Gradual Shift in Retention Time Column degradation or buildup of matrix components.- Implement a Column Wash Step: At the end of each analytical run, include a high-organic wash to elute strongly retained compounds. - Use a Guard Column: This will help to protect the analytical column from contamination.
Sudden or Erratic Shifts in Retention Time Changes in mobile phase composition or flow rate.- Prepare Fresh Mobile Phase: Ensure the mobile phase is correctly prepared and has not evaporated. - Check for Leaks: Inspect the LC system for any leaks that could affect the flow rate. - Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Data Presentation: Comparison of Sample Preparation Methods

The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of a small polar molecule like this compound in plasma. The values are representative and may vary depending on the specific experimental conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %) Throughput Cost per Sample
Protein Precipitation (PPT) 80 - 9540 - 70 (Suppression)< 15HighLow
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30 (Suppression)< 10MediumMedium
Solid-Phase Extraction (SPE) 85 - 105< 15 (Suppression/Enhancement)< 5Low to MediumHigh

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Neat Solution)) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Pilocarpine-d3).[3]

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 200 µL of the plasma sample (pre-treated with an equal volume of 4% phosphoric acid and centrifuged) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for analysis.

Visualizations

signaling_pathway Isopilocarpine This compound M3_Receptor Muscarinic M3 Receptor Isopilocarpine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the muscarinic M3 receptor.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample + Internal Standard PPT Protein Precipitation Plasma_Sample->PPT LLE Liquid-Liquid Extraction Plasma_Sample->LLE SPE Solid-Phase Extraction Plasma_Sample->SPE Evaporation Evaporation & Reconstitution PPT->Evaporation LLE->Evaporation SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: (+)-Isopilocarpine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Isopilocarpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent instability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in aqueous solutions?

A1: this compound in aqueous solutions primarily undergoes two main degradation reactions:

  • Hydrolysis: The lactone ring of the isopilocarpine molecule is susceptible to hydrolysis, which leads to the formation of the pharmacologically inactive isopilocarpic acid.[1][2][3]

  • Epimerization: this compound can convert into its diastereomer, (+)-Pilocarpine. This is a reversible process, but the equilibrium can be influenced by environmental factors.[1][2][4] Both hydrolysis and epimerization follow pseudo-first-order kinetics.[1]

Q2: What factors influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly affected by several factors:

  • pH: Isopilocarpine is more stable in acidic conditions (pH below 4).[5][6] As the pH increases, the rate of both hydrolysis and epimerization accelerates, making the molecule progressively more unstable.[4]

  • Temperature: Elevated temperatures increase the rate of both hydrolysis and epimerization.[1][4] The rate of hydroxide-ion-catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis.[4]

  • Buffers: The type of buffer used in the formulation can influence stability. For instance, certain buffer species like phosphate (B84403) may cause greater degradation compared to acetate (B1210297) buffers.[4]

  • Light: While pH and temperature are the most critical factors, exposure to light should also be controlled as it can contribute to degradation.

Q3: How can I minimize the degradation of my this compound stock solutions?

A3: To minimize degradation, consider the following:

  • pH Adjustment: Prepare stock solutions in an acidic buffer, ideally at a pH of 5.5 or lower.[4]

  • Low Temperature Storage: Store aqueous solutions at low temperatures, such as in a refrigerator (2-8 °C), to slow down the degradation kinetics.[7] For long-term storage, keeping solutions at 4°C is recommended.[7]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use of Co-solvents: In some cases, the addition of co-solvents like glycerol (B35011) might enhance stability, although the primary factor remains pH control.[4]

Q4: What are the best analytical methods to monitor the stability of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the simultaneous determination of this compound and its degradation products, including pilocarpine (B147212), isopilocarpic acid, and pilocarpic acid.[4][8][9][10][11] Key features of a suitable HPLC method include:

  • A reversed-phase column (e.g., C18 or phenyl-bonded).[4][11]

  • An acidic mobile phase to ensure good peak shape and resolution.

  • UV detection, typically in the range of 215-220 nm.[4][9][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in my aqueous formulation. High pH of the solution.Elevated storage temperature.Exposure to light.Verify the pH of your solution and adjust to the acidic range (ideally pH < 5.5).Store the solution at refrigerated temperatures (2-8 °C).Protect the solution from light by using amber vials or storing it in the dark.
Appearance of unexpected peaks in my HPLC chromatogram. Degradation of this compound.Contamination of the sample or mobile phase.The primary degradation products to expect are isopilocarpic acid and pilocarpine.[4][9][10] Compare the retention times of the unknown peaks with available standards of these compounds.Ensure the purity of your starting material and the cleanliness of your HPLC system. Run a blank to check for mobile phase contamination.
Poor resolution between this compound and its epimer, (+)-Pilocarpine, in the HPLC analysis. Inadequate chromatographic conditions.Optimize the mobile phase composition and pH. A mobile phase with a pH around 2.5 can improve the resolution between isopilocarpine and pilocarpine.[4]Consider using a different stationary phase, such as a cyano-bonded or phenyl-bonded column.[4][11]
My formulation shows significant degradation even at low pH. Presence of catalytic species in the buffer.Incorrect pH measurement.Evaluate the buffer components for any potential catalytic effects. Consider switching to a different buffer system, such as an acetate buffer.[4]Calibrate your pH meter regularly and ensure accurate pH measurements of your formulation.

Data Summary

Table 1: Factors Affecting this compound Stability

Factor Effect on Stability Optimal Condition Reference
pH Highly pH-dependent. Stability decreases as pH increases.Acidic pH (≤ 4 for maximum stability, pH 5.5 for practical use)[4][5]
Temperature Degradation rate increases with temperature.Refrigerated (2-8 °C) or 4°C for long-term storage.[4][7]
Buffer Type Certain buffer species can accelerate degradation.Acetate buffer has been shown to have a favorable effect on stability compared to phosphate.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, dilute it appropriately, and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants

This protocol provides a general framework for an HPLC method capable of separating this compound from its main degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column, for example, a Spherisorb-CN bonded phase (25°C).[4]

  • Mobile Phase: An aqueous solution of 0.1% (v/v) triethylamine (B128534) adjusted to pH 2.5.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[4]

  • Sample Preparation: Dilute the aqueous formulation of this compound with the mobile phase to a suitable concentration.

  • Analysis: Inject the sample and record the chromatogram. The elution order is typically pilocarpic/isopilocarpic acids, followed by isopilocarpine and then pilocarpine.[4]

  • Quantification: Use a validated calibration curve for this compound and its known degradation products to quantify their concentrations in the samples.

Visualizations

Isopilocarpine This compound (Active) Pilocarpine (+)-Pilocarpine (Active Epimer) Isopilocarpine->Pilocarpine Epimerization (Reversible, pH, Temp dependent) IsopilocarpicAcid Isopilocarpic Acid (Inactive) Isopilocarpine->IsopilocarpicAcid Hydrolysis (pH, Temp dependent)

Caption: Degradation pathways of this compound in aqueous solutions.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Aqueous Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradants & Assess Stability HPLC->Data

Caption: Experimental workflow for a forced degradation study.

rect_node rect_node start Instability Observed? check_ph Is pH Acidic? start->check_ph check_temp Is Storage Temp Low? check_ph->check_temp Yes adjust_ph Adjust pH to < 5.5 check_ph->adjust_ph No check_light Is it Light-Protected? check_temp->check_light Yes adjust_temp Store at 2-8 °C check_temp->adjust_temp No check_buffer Buffer Optimized? check_light->check_buffer Yes protect_light Use Amber Vials check_light->protect_light No stable Solution is Stable check_buffer->stable Yes change_buffer Consider Acetate Buffer check_buffer->change_buffer No adjust_ph->check_ph adjust_temp->check_temp protect_light->check_light change_buffer->check_buffer

Caption: Troubleshooting logic for this compound instability.

References

Preventing epimerization of pilocarpine to (+)-Isopilocarpine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the epimerization of pilocarpine (B147212) to (+)-isopilocarpine during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pilocarpine epimerization during analysis?

A1: The primary cause of epimerization of pilocarpine to its inactive diastereomer, this compound, is exposure to basic conditions (high pH). The mechanism involves the abstraction of an acidic proton, leading to the formation of a carbanion intermediate. This process is reversible and can significantly impact the accuracy of analytical results.

Q2: How does temperature affect the rate of epimerization?

A2: Elevated temperatures accelerate the rate of epimerization. The rate of hydroxide-ion-catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis, another degradation pathway for pilocarpine.[1] Therefore, it is crucial to control the temperature during sample preparation, storage, and analysis. Heat sterilization of pilocarpine solutions can also lead to increased epimerization.[1]

Q3: What is the optimal pH range to maintain the stability of pilocarpine in solution?

A3: Pilocarpine is most stable in acidic conditions. To minimize both epimerization and hydrolysis, it is recommended to maintain the pH of pilocarpine solutions below 5.5.[2] Formulations buffered at pH 5.5 have shown good chemical stability.[2][3]

Q4: How should I prepare ophthalmic solutions for analysis to minimize epimerization?

A4: To minimize epimerization during the preparation of ophthalmic solutions for analysis, it is advisable to dilute the sample with an acidic buffer, ideally maintaining a pH between 4.5 and 5.5.[4] Avoid using basic solutions for dilution or pH adjustment. Samples should be prepared fresh and analyzed promptly.

Q5: Can the choice of analytical column impact the separation of pilocarpine and isopilocarpine?

A5: Yes, the choice of the HPLC column is critical. Reversed-phase columns, such as phenyl-bonded or C18 columns, are commonly used for the separation of pilocarpine and its degradation products.[5] Beta-cyclodextrin (B164692) columns have also been shown to provide good separation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in a short analysis time.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of pilocarpine and provides potential solutions.

Problem Possible Causes Solutions
Poor resolution between pilocarpine and isopilocarpine peaks Inappropriate mobile phase composition.Optimize the mobile phase. Adjusting the pH of the aqueous component (typically to a more acidic value) or the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) can improve separation.
Unsuitable column.Use a high-resolution column recommended for pilocarpine analysis, such as a phenyl-bonded or beta-cyclodextrin column.
Column degradation.Replace the column if it has deteriorated. Ensure proper column storage and flushing protocols are followed.
Presence of large, unexpected peaks Sample degradation due to improper handling.Prepare fresh samples in an acidic buffer and analyze them immediately. Avoid high temperatures and exposure to basic conditions.
Contamination of the mobile phase or sample.Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solutions before use.
Peak tailing for pilocarpine Interaction with active silanols on the column.Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but be mindful of its effect on pH.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuations in pump pressure or flow rate.Check the HPLC system for leaks and ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation.
Changes in mobile phase composition.Prepare the mobile phase accurately and consistently. Use a mobile phase from a single, well-mixed batch for a sequence of analyses.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Sample Preparation for Ophthalmic Solutions
  • Accurately weigh or measure a portion of the ophthalmic solution.

  • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL of pilocarpine) using a pre-prepared acidic buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 4.5).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the sample promptly after preparation.

High-Performance Liquid Chromatography (HPLC) Method

This is a general method; specific parameters may need to be optimized for your system and samples.

  • Column: Phenyl-bonded silica (B1680970) column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of 97% 0.05 M potassium dihydrogen phosphate (adjusted to pH 2.5 with phosphoric acid) and 3% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Quantitative Data Summary

The following tables summarize the impact of pH and temperature on the degradation of pilocarpine.

Table 1: Effect of pH on Pilocarpine Degradation

pH Temperature (°C) Degradation Products Observed Stability Reference
5.54Not significant over 90 daysChemically stable[2][3]
5.525Not significant over 60 daysChemically stable[2][3]
7.54, 25, 38Significant decompositionUnstable[2][3]

Table 2: Degradation of Pilocarpine in Ophthalmic Solutions

Formulation Storage Conditions Isopilocarpine Content (%) Pilocarpic Acid Content (%) Reference
Commercial Ophthalmic SolutionsVaried hospital pharmacy storage1.0 - 6.41.5 - 10.1[7]
Australian Market Eye-dropsNot specified0.4 - 1.92.2 - 6.3 (total pilocarpic acids)[5]

Visualizations

Epimerization_Mechanism Mechanism of Pilocarpine Epimerization Pilocarpine Pilocarpine (Active) TransitionState Carbanion Intermediate (Planar) Pilocarpine->TransitionState + Base - H+ TransitionState->Pilocarpine + H+ Isopilocarpine Isopilocarpine (Inactive) TransitionState->Isopilocarpine + H+ Isopilocarpine->TransitionState + Base - H+

Caption: Mechanism of base-catalyzed epimerization of pilocarpine.

Analytical_Workflow Analytical Workflow to Minimize Epimerization cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Ophthalmic Solution Sample Dilution Dilute with Acidic Buffer (pH < 5.5) Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Phenyl/C18/Cyclodextrin Column Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Quantification Quantify Pilocarpine and Isopilocarpine Detection->Quantification Report Report Results Quantification->Report

Caption: Recommended workflow for the analysis of pilocarpine.

References

Enhancing sensitivity of (+)-Isopilocarpine detection in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (+)-Isopilocarpine detection in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The most prevalent techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method suitable for routine analysis in pharmaceutical preparations.[1][2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices like plasma and urine where trace-level detection is often required.

Q2: How can I improve the separation of this compound from its diastereomer, (+)-Pilocarpine?

A2: Achieving good resolution between these isomers is a critical challenge. Here are several strategies to improve their separation:

  • Column Selection: A C18 column is commonly used, but for challenging separations, a phenyl-bonded or a cyano-bonded phase column can offer different selectivity and potentially better resolution.[4]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Operating at a slightly acidic pH (e.g., 2.5-5.3) can improve the peak shape and resolution of these basic compounds.[2][5]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact retention and selectivity. A systematic evaluation of different organic solvent ratios is recommended.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Optimizing the column temperature can sometimes lead to improved resolution.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

Q3: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for this compound analysis?

A3: The LOD and LOQ are highly dependent on the analytical method and the matrix being analyzed. LC-MS/MS consistently provides lower detection and quantitation limits compared to HPLC-UV.[6] For instance, in pharmaceutical formulations, an HPLC-UV method might have a sensitivity for isopilocarpine of at least 25 ppm (parts per million).[1] In contrast, a validated HPLC-DAD method for pilocarpine (B147212) in tablets reported an identification limit of 75 ng/mL and a quantification limit of 250 ng/mL.[5] LC-MS/MS methods can achieve much lower limits, often in the low ng/mL to even pg/mL range in biological fluids.

Q4: What are the best sample preparation techniques for analyzing this compound in biological fluids?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the sensitivity required. Common and effective methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. While quick, it may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. It offers a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[7] It provides cleaner extracts and can significantly improve the sensitivity and robustness of the assay.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between Pilocarpine and Isopilocarpine peaks Inappropriate mobile phase pH or composition. Column losing efficiency.Optimize mobile phase pH (try a range between 2.5 and 5.5).[2] Adjust the organic solvent percentage. Consider a different column chemistry (e.g., phenyl or cyano).[4]
Peak tailing for Isopilocarpine Secondary interactions with residual silanols on the column. Column overload.Use a mobile phase with a buffer or an ion-pairing agent.[9] Reduce the injection volume or sample concentration. Ensure the sample solvent is compatible with the mobile phase.[10]
Shifting retention times Inconsistent mobile phase composition. Fluctuations in column temperature. Column equilibration issues.Ensure the mobile phase is well-mixed and degassed.[11] Use a column oven to maintain a stable temperature. Allow sufficient time for column equilibration between injections.[11]
Ghost peaks in the chromatogram Contamination in the mobile phase, injection system, or sample. Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Clean the injector and sample loop. Inject a blank solvent to check for carryover.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low signal intensity or poor sensitivity Ion suppression from matrix components. Inefficient ionization. Suboptimal MS parameters.Improve sample cleanup using SPE to remove interfering substances.[7] Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Optimize MS parameters such as collision energy and declustering potential.
High background noise Contaminated mobile phase or LC system.Use LC-MS grade solvents and additives. Flush the LC system and mass spectrometer.
Inconsistent results Variability in sample preparation. Instability of the analyte in the matrix or processed samples.Ensure consistent and reproducible sample preparation procedures. Perform stability studies to assess the analyte's stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).
No peak detected Analyte concentration is below the limit of detection. Incorrect MS settings (e.g., wrong MRM transition).Concentrate the sample using SPE. Verify the MRM transitions and other MS parameters by infusing a standard solution of Isopilocarpine.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound using different analytical methods. Note that these values can vary depending on the specific instrument, experimental conditions, and matrix.

Analytical Method Matrix LOD LOQ Reference
HPLC-UVPharmaceutical Preparations-25 ppm[1]
HPLC-DADTablets75 ng/mL250 ng/mL[5]
UHPLC-UVApple Juice (Polyphenols)0.33 - 4 ng0.5 - 10 ng[6]
UHPLC-MS/MSApple Juice (Polyphenols)0.003 - 2 ng0.007 - 6.67 ng[6]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add an internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Isopilocarpine from other components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These need to be determined by direct infusion of the compounds.

Detailed Methodology for HPLC-UV Analysis of this compound in Ophthalmic Solutions

This protocol is adapted for the analysis of pharmaceutical formulations.

1. Sample Preparation

  • Accurately dilute the ophthalmic solution with the mobile phase to a concentration within the calibration curve range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A cyano-bonded phase column (e.g., Spherisorb-CN).[2]

  • Mobile Phase: An aqueous solution of 0.1% (v/v) triethylamine, with the pH adjusted to 2.5 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

Mandatory Visualizations

M3_Muscarinic_Receptor_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Pilocarpine Pilocarpine/ Isopilocarpine Pilocarpine->M3R Binds to

Caption: M3 Muscarinic Receptor Signaling Pathway activated by Pilocarpine/Isopilocarpine.

Bioanalytical_Workflow cluster_planning Phase 1: Method Development cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Sample Analysis LitSearch Literature Search & Analyte Characterization MethodSelection Selection of Analytical Technique (LC-MS/MS) LitSearch->MethodSelection SamplePrepDev Sample Preparation Development (SPE) MethodSelection->SamplePrepDev ChromoDev Chromatographic Method Development SamplePrepDev->ChromoDev MSDev Mass Spectrometry Parameter Optimization ChromoDev->MSDev Selectivity Selectivity & Specificity MSDev->Selectivity To Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LOD & LOQ Determination Accuracy->LLOQ Stability Analyte Stability Assessment LLOQ->Stability SampleReceipt Sample Receipt & Tracking Stability->SampleReceipt To Routine Analysis SampleAnalysis Batch Analysis of Unknown Samples SampleReceipt->SampleAnalysis DataProcessing Data Processing & Review SampleAnalysis->DataProcessing Report Report Generation DataProcessing->Report

References

Technical Support Center: Electrochemical Detection of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical detection of (+)-Isopilocarpine.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the electrochemical detection of this compound?

A1: Interferences can be broadly categorized based on the sample matrix:

  • Pharmaceutical Formulations (e.g., Ophthalmic Solutions):

    • Degradation Products: Pilocarpine (B147212) (its epimer), pilocarpic acid, and isopilocarpic acid are the primary degradation products and can interfere with the analysis.[1][2]

    • Excipients: Common excipients in ophthalmic solutions that may interfere include preservatives like benzalkonium chloride, and viscosity-enhancing agents such as hypromellose (HPMC) and polyvinyl alcohol (PVA).[3][4]

  • Biological Fluids (e.g., Plasma, Urine, Saliva):

    • Endogenous Species: Ascorbic acid (AA) and uric acid (UA) are common electroactive species in biological fluids that can have overlapping oxidation potentials with the analyte of interest.[5]

Q2: At what potential is this compound typically detected?

A2: The electrochemical detection of pilocarpine, a closely related compound, has been reported using differential pulse polarography in an acidic buffer (pH 4.0) with a potential range of -0.80 V to -1.30 V vs. Ag/AgCl.[6][7] The exact potential for this compound may vary depending on the specific electrode material and experimental conditions.

Q3: What electrochemical techniques are most suitable for this compound detection?

A3: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred for quantitative analysis due to their higher sensitivity and better resolution compared to Cyclic Voltammetry (CV).[8][9] CV is valuable for initial characterization of the electrochemical behavior.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrochemical detection of this compound.

Issue 1: Poor Signal or No Peak Observed

Possible Causes & Solutions:

  • Incorrect Potential Window: Ensure the applied potential range covers the reduction or oxidation potential of this compound. Based on literature for pilocarpine, a range of -0.80 V to -1.30 V can be a starting point for reductive detection.[6][7]

  • Inactive Electrode Surface: The electrode surface may be fouled.

  • Inappropriate Supporting Electrolyte: The pH and composition of the supporting electrolyte are crucial.

    • Solution: For pilocarpine, a 0.4 mol/L acetate (B1210297) buffer (pH 4.0) containing Zn(II) has been shown to be effective.[6][7] Optimization of the pH may be necessary for this compound.

  • Low Analyte Concentration: The concentration of this compound may be below the detection limit of the system.

    • Solution: Consider a preconcentration step or use a more sensitive technique like adsorptive stripping voltammetry.

Issue 2: Peak Broadening

Possible Causes & Solutions:

  • Slow Electron Transfer Kinetics: The electrochemical reaction may be slow.

    • Solution: Modify the electrode surface with nanomaterials or conductive polymers to enhance electron transfer.

  • High Scan Rate: A very high scan rate can lead to peak broadening.

    • Solution: Optimize the scan rate. Lower scan rates often result in better-defined peaks.

  • Uncompensated Solution Resistance: High solution resistance can distort the peak shape.

    • Solution: Ensure a sufficient concentration of the supporting electrolyte. Use iR compensation if available on your potentiostat.

  • Data Acquisition Rate: An inappropriate data collection rate can artificially broaden the peak.[10]

    • Solution: Optimize the data acquisition rate to be appropriate for the observed peak width.[10]

Issue 3: Peak Shifting

Possible Causes & Solutions:

  • Change in pH: The peak potential of many organic molecules, including alkaloids, is pH-dependent.

    • Solution: Ensure the buffer capacity is sufficient and the pH of the samples and standards are consistent.

  • Reference Electrode Instability: A drifting reference electrode potential will cause the analyte peak to shift.

    • Solution: Check the filling solution of the reference electrode and ensure it is not clogged. Calibrate it against another reference electrode if necessary.

  • Matrix Effects: Components in the sample matrix can interact with the electrode surface or the analyte, causing a shift in the peak potential.

    • Solution: Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. The standard addition method can also help to compensate for matrix effects.

Issue 4: Overlapping Peaks from Interferences

Possible Causes & Solutions:

  • Presence of Electroactive Interferences: As mentioned in the FAQs, substances like pilocarpic acid, ascorbic acid, and uric acid can have redox potentials close to that of isopilocarpine.

    • Solution 1: pH Adjustment: The peak potentials of the analyte and interferents may shift differently with pH. Optimize the pH of the supporting electrolyte to maximize the peak separation.

    • Solution 2: Electrode Modification: Modify the working electrode with a selective layer, such as a molecularly imprinted polymer (MIP), to enhance the recognition of this compound.

    • Solution 3: Chromatographic Separation: Couple the electrochemical detector with a liquid chromatography system (LC-EC) to separate the components before detection.

Quantitative Data on Interferences

The following table summarizes the potential effect of common interferences on the electrochemical signal of pilocarpine/isopilocarpine. Note: Quantitative data for the direct electrochemical interference on this compound is limited in the literature. The information is inferred from studies on pilocarpine and general electrochemical principles.

Interfering SubstanceSample MatrixPotential Effect on SignalMitigation Strategy
Pilocarpic Acid PharmaceuticalOverlapping peak, leading to falsely high readings.pH optimization, electrode modification with selective materials, chromatographic separation.
Isopilocarpic Acid PharmaceuticalPotential for overlapping peaks.pH optimization, electrode modification, chromatographic separation.
Benzalkonium Chloride PharmaceuticalMay adsorb on the electrode surface, causing signal suppression or peak shifting.Sample dilution, electrode surface renewal between measurements.
Ascorbic Acid (AA) BiologicalOxidation peak can overlap with the analyte signal.pH adjustment (to separate oxidation potentials), use of selective membranes on the electrode.
Uric Acid (UA) BiologicalOxidation peak can overlap with the analyte signal.[5]pH adjustment, use of modified electrodes to enhance selectivity.

Experimental Protocols

Key Experiment: Differential Pulse Voltammetry (DPV) for Pilocarpine Detection

This protocol is adapted from a published method for pilocarpine and can serve as a starting point for the detection of this compound.[6][7]

1. Reagents and Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.4 mol/L Acetate buffer (HAc-NaAc), pH 4.0, containing 1.0 x 10⁻³ mol/L Zn(II).

  • This compound standard solutions.

  • Polishing materials: 0.3 and 0.05 µm alumina slurry.

2. Electrode Preparation:

  • Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse thoroughly with deionized water.

  • Sonicate the electrode in ethanol for 2 minutes, followed by sonication in deionized water for 2 minutes to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

3. Voltammetric Measurement:

  • Transfer 10 mL of the supporting electrolyte into the electrochemical cell.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for 10 minutes.

  • Connect the electrodes to the potentiostat.

  • Record a blank voltammogram of the supporting electrolyte.

  • Add a known concentration of the this compound standard solution to the cell.

  • Stir the solution for a defined period (e.g., 60 seconds) at a specific accumulation potential if a preconcentration step is desired.

  • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).

  • Scan the potential using DPV with the following suggested parameters (optimization may be required):

    • Initial Potential: -0.80 V

    • Final Potential: -1.30 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 5 mV

    • Pulse Period: 200 ms

4. Data Analysis:

  • Measure the peak current from the resulting voltammogram after baseline correction.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

Visualizations

Troubleshooting_Flowchart start Start: Electrochemical Measurement of This compound issue Problem Encountered? start->issue no_peak No / Poor Peak issue->no_peak Yes broad_peak Broad Peak issue->broad_peak Yes shifted_peak Shifted Peak issue->shifted_peak Yes overlap_peak Overlapping Peaks issue->overlap_peak Yes success Problem Resolved issue->success No check_potential Check Potential Window & Electrolyte pH no_peak->check_potential opt_scanrate Optimize Scan Rate broad_peak->opt_scanrate check_ph Verify Buffer pH & Capacity shifted_peak->check_ph adjust_ph Adjust pH for Better Separation overlap_peak->adjust_ph clean_electrode Clean/Polish Electrode check_potential->clean_electrode check_conc Verify Analyte Concentration clean_electrode->check_conc check_resistance Check Supporting Electrolyte Conc. opt_scanrate->check_resistance modify_electrode Modify Electrode Surface check_resistance->modify_electrode check_ref Check Reference Electrode check_ph->check_ref use_mip Use Selective Electrode (MIP) adjust_ph->use_mip Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep 1. Electrode Polishing & Cleaning solution_prep 2. Prepare Supporting Electrolyte & Standards electrode_prep->solution_prep setup 3. Assemble Cell & Deoxygenate Solution solution_prep->setup blank 4. Record Blank Voltammogram setup->blank sample_add 5. Add Analyte blank->sample_add scan 6. Perform DPV/SWV Scan sample_add->scan measure_current 7. Measure Peak Current scan->measure_current calibration 8. Construct Calibration Curve measure_current->calibration quantify 9. Quantify Unknown Sample calibration->quantify

References

(+)-Isopilocarpine standard solution storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (+)-Isopilocarpine standard solutions to ensure their stability and accuracy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound standard solution?

For long-term storage, it is recommended to store this compound standard solutions at 4°C.[1][2] For short-term use, room temperature storage may be acceptable, but it is crucial to minimize exposure to elevated temperatures.[1] All solutions should be stored in tightly sealed, light-resistant containers to prevent evaporation and photodegradation.[3][4]

Q2: What is the expected shelf-life of a this compound standard solution?

The shelf-life of a this compound solution is highly dependent on the storage conditions, particularly pH and temperature. In acidic conditions (pH ≤ 4), the solution is relatively stable.[5][6] However, as the pH increases, the solution becomes progressively more unstable.[7] For instance, a pilocarpine (B147212) oral solution prepared in a pH 5.5 buffer is chemically stable for 60 days at 25°C or 90 days at 4°C.[7] Given that isopilocarpine has a similar stability profile to pilocarpine, these timeframes can be used as a general guideline.[7] Regular stability testing is recommended to ensure the integrity of the standard.

Q3: What are the primary degradation pathways for this compound in solution?

The main degradation pathways for this compound in aqueous solutions are hydrolysis and epimerization.[6][8][9]

  • Hydrolysis: Isopilocarpine can hydrolyze to form isopilocarpic acid. This process is reversible.[8]

  • Epimerization: Isopilocarpine can convert into its diastereomer, (+)-pilocarpine. This epimerization is also a reversible reaction.[5][7]

Both degradation pathways are significantly influenced by pH and temperature.[7][8]

Q4: How do pH and temperature affect the stability of the solution?

Both pH and temperature are critical factors in the stability of this compound solutions.

  • pH: Isopilocarpine is more stable in acidic solutions (pH below 4).[5][6] As the pH increases, particularly in basic conditions, the rates of both hydrolysis and epimerization increase significantly.[7]

  • Temperature: Higher temperatures accelerate the degradation of isopilocarpine.[7] The rate of epimerization to pilocarpine increases more rapidly with temperature than the rate of hydrolysis.[7]

Q5: What are the major degradation products I should monitor?

The primary degradation products to monitor are:

  • (+)-Pilocarpine: The epimer of this compound.

  • Isopilocarpic acid: The hydrolysis product of this compound.

  • Pilocarpic acid: The hydrolysis product of (+)-pilocarpine.[7][9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the standard solution.1. Verify the identity of the unexpected peaks by comparing with reference standards of pilocarpine, isopilocarpic acid, and pilocarpic acid. 2. Review the storage conditions (temperature, pH, light exposure) of your standard solution. 3. Prepare a fresh standard solution from solid this compound hydrochloride.
Decreased concentration of this compound - Degradation due to improper storage. - Evaporation of the solvent.1. Perform a stability check using a validated analytical method (e.g., HPLC). 2. Ensure storage containers are properly sealed to prevent evaporation.[10] 3. Prepare a fresh standard solution and store it under the recommended conditions (4°C, protected from light).
Variability in experimental results Inconsistent standard solution integrity.1. Aliquot the standard solution upon preparation to avoid repeated freeze-thaw cycles or prolonged exposure to room temperature. 2. Always allow the standard solution to equilibrate to room temperature before use. 3. Regularly verify the concentration and purity of the working standard solution against a freshly prepared stock.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solution

Factor Effect on Stability Primary Degradation Pathways Affected
High pH (Basic) Decreases stability significantly.[7]Accelerates both hydrolysis and epimerization.[7]
Low pH (Acidic) Increases stability.[5][6][12]Slows down hydrolysis and epimerization.
High Temperature Decreases stability.Accelerates both hydrolysis and epimerization, with a more pronounced effect on epimerization.[7]
Low Temperature (Refrigeration) Increases stability.[1]Slows down all degradation pathways.
Light Exposure May lead to photodegradation.Specific photodegradation pathways are not well-documented but should be considered a risk.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is adapted from established methods for the analysis of pilocarpine and its related substances.[7][11][13]

1. Objective: To quantify this compound and its primary degradation products: (+)-pilocarpine, isopilocarpic acid, and pilocarpic acid.

2. Materials and Reagents:

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase consisting of 97% water and 3% methanol has been used.[7] An aqueous solution of 0.1% (v/v) triethylamine (B128534) adjusted to pH 2.5 has also been reported for separation on a Spherisorb-CN column.[7]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Detection Wavelength: 216 nm or 220 nm[7][11]

  • Injection Volume: 20 µL (typical, may require optimization)

  • Column Temperature: 25°C[7]

4. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound, (+)-pilocarpine, isopilocarpic acid, and pilocarpic acid in the mobile phase or a suitable solvent.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

5. Sample Preparation:

  • Dilute the this compound standard solution under investigation with the mobile phase to fall within the calibration range.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the concentration of each compound using a calibration curve generated from the working standard solutions.

7. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on a pure this compound solution.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solution at 60°C.

  • Photodegradation: Expose the solution to UV light.

Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent peak and from each other.

Visualizations

G Degradation Pathway of this compound Isopilocarpine This compound Pilocarpine (+)-Pilocarpine Isopilocarpine->Pilocarpine Epimerization (reversible, pH & Temp dependent) Isopilocarpic_Acid Isopilocarpic Acid Isopilocarpine->Isopilocarpic_Acid Hydrolysis (reversible, pH & Temp dependent) Pilocarpic_Acid Pilocarpic Acid Pilocarpine->Pilocarpic_Acid Hydrolysis (reversible, pH & Temp dependent)

Caption: Degradation pathway of this compound in aqueous solution.

G Troubleshooting Workflow for Standard Solution Instability Start Inconsistent Results or Unexpected Chromatographic Peaks Check_Storage Review Storage Conditions (Temp, Light, pH, Container Seal) Start->Check_Storage Run_QC Analyze Solution by Stability-Indicating HPLC Check_Storage->Run_QC Compare_Results Compare with Reference Standard and Previous Batches Run_QC->Compare_Results Degradation_Confirmed Degradation Confirmed Compare_Results->Degradation_Confirmed Yes No_Degradation No Significant Degradation Compare_Results->No_Degradation No Prepare_New Discard Old Solution. Prepare Fresh Standard Solution. Degradation_Confirmed->Prepare_New Investigate_Other Investigate Other Experimental Parameters (e.g., instrument, reagents) No_Degradation->Investigate_Other Implement_CAPA Implement Corrective and Preventive Actions (CAPA) for Storage Prepare_New->Implement_CAPA End Problem Resolved Implement_CAPA->End Investigate_Other->End

Caption: Troubleshooting workflow for this compound solution instability.

G Storage Decision Tree for this compound Solution Start Prepare Fresh This compound Solution Storage_Duration Intended Storage Duration? Start->Storage_Duration Short_Term Short-Term (< 1 week) Storage_Duration->Short_Term Short Long_Term Long-Term (> 1 week) Storage_Duration->Long_Term Long Store_RT Store at Room Temperature in light-resistant, sealed container. Monitor for degradation if used > 2-3 days. Short_Term->Store_RT Store_Fridge Store at 4°C in light-resistant, sealed container. Long_Term->Store_Fridge Final_Check Before use, visually inspect for particulates and allow to warm to RT. Store_RT->Final_Check Aliquot Aliquot solution into smaller vials to avoid repeated warming/cooling. Store_Fridge->Aliquot Aliquot->Final_Check

Caption: Decision tree for proper storage of this compound solution.

References

Technical Support Center: Chiral Chromatography of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on column selection and troubleshooting for the chiral chromatography of (+)-Isopilocarpine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in achieving successful enantiomeric separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of isopilocarpine?

A1: Isopilocarpine is a diastereomer of pilocarpine (B147212) and can also exist as a pair of enantiomers, this compound and (-)-isopilocarpine. The primary challenge is to achieve baseline separation of the desired this compound enantiomer from its (-) counterpart and also from pilocarpine and its related isomers which may be present as impurities.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of isopilocarpine enantiomers?

A2: Based on available literature, beta-cyclodextrin-based columns have been shown to be effective in separating isopilocarpine from pilocarpine and their respective degradation products.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used for a broad range of chiral separations and represent a viable alternative for screening.

Q3: What is the typical mobile phase for chiral separation of isopilocarpine on a beta-cyclodextrin (B164692) column?

A3: A reversed-phase mobile phase is commonly employed. A typical composition involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the aqueous buffer is a critical parameter to control the ionization of the analytes and enhance chiral recognition.

Column Selection and Experimental Protocols

For the successful chiral separation of this compound, a systematic approach to column selection and method development is recommended.

Recommended Chiral Stationary Phase

A beta-cyclodextrin based chiral stationary phase is a prime candidate for the separation of pilocarpine and its isomers.[1] These CSPs offer a good balance of enantioselectivity and are robust for reversed-phase applications.

Experimental Workflow for Column Screening

Column_Screening_Workflow Experimental Workflow for Column Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Obtain (+/-)-Isopilocarpine Standard Screen_Beta_CD Screen Beta-Cyclodextrin Column Start->Screen_Beta_CD Screen_Poly Screen Polysaccharide Columns (e.g., Cellulose, Amylose) Start->Screen_Poly Evaluate Evaluate Initial Results: - Enantiomeric Resolution - Peak Shape Screen_Beta_CD->Evaluate Screen_Poly->Evaluate Optimize_MP Optimize Mobile Phase: - Organic Modifier Ratio - Buffer pH and Concentration Evaluate->Optimize_MP Promising Separation Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Finalized Analytical Method Optimize_Flow->Final_Method

Caption: A stepwise workflow for selecting and optimizing a chiral column for this compound analysis.

Detailed Experimental Protocol (Based on Beta-Cyclodextrin CSP)

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Column and Equipment:

  • Chiral Column: Beta-cyclodextrin based, 5 µm particle size, 250 x 4.6 mm.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Data Acquisition Software.

2. Mobile Phase Preparation:

  • Aqueous Buffer: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate). Adjust the pH to a suitable value (screening between pH 3.0 and 7.0 is recommended).

  • Organic Modifier: HPLC-grade methanol or acetonitrile.

  • Mobile Phase: Prepare the mobile phase by mixing the aqueous buffer and organic modifier in various ratios (e.g., starting with 80:20 v/v aqueous:organic). Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: Start with 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, e.g., 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the (+/-)-isopilocarpine standard in the mobile phase to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 is generally considered baseline separation.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers 1. Inappropriate chiral stationary phase. 2. Mobile phase composition is not optimal. 3. Strong solvent effects from the sample diluent.1. Screen a different class of CSP (e.g., polysaccharide-based if a cyclodextrin (B1172386) column was unsuccessful). 2. Systematically vary the organic modifier percentage and the pH of the aqueous buffer. 3. Dissolve the sample in the initial mobile phase.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Incompatible sample solvent.1. Reduce the sample concentration or injection volume. 2. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase for basic analytes. For acidic analytes, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). 3. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Poor resolution (Rs < 1.5) 1. Sub-optimal mobile phase strength. 2. High column temperature. 3. Flow rate is too high.1. Decrease the percentage of the organic modifier in the mobile phase to increase retention and potentially improve resolution. 2. Lower the column temperature in increments of 5 °C. Chiral separations are often more effective at lower temperatures. 3. Reduce the flow rate (e.g., to 0.8 mL/min).
Shifting retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation.1. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a guard column and ensure the mobile phase pH is within the column's recommended range.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Troubleshooting Flowchart for Isopilocarpine Chiral Separation decision decision solution Vary organic modifier % and buffer pH decision->solution No decision2 Tried different CSP type? decision->decision2 Yes Start Start Troubleshooting No_Separation No Enantiomeric Separation Start->No_Separation Poor_Resolution Poor Resolution (Rs < 1.5) Start->Poor_Resolution Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Shifting_RT Shifting Retention Times Start->Shifting_RT No_Separation->decision Tried different mobile phases? decision3 decision3 Poor_Resolution->decision3 Adjusted mobile phase strength? decision5 decision5 Bad_Peak_Shape->decision5 Reduced sample load? decision7 decision7 Shifting_RT->decision7 Sufficient equilibration? solution2 Screen Polysaccharide CSP decision2->solution2 No solution3 Consult manufacturer decision2->solution3 Yes solution4 Decrease organic modifier % decision3->solution4 No decision4a Lowered temperature? decision3->decision4a Yes solution5 Decrease column temperature decision4a->solution5 No solution6 Reduce flow rate decision4a->solution6 Yes solution7 Lower injection volume/concentration decision5->solution7 No decision6 Added mobile phase modifier? decision5->decision6 Yes solution8 Add amine/acid modifier decision6->solution8 No solution9 Check sample solvent compatibility decision6->solution9 Yes solution10 Equilibrate for 20-30 column volumes decision7->solution10 No decision8 Fresh mobile phase? decision7->decision8 Yes solution11 Prepare fresh mobile phase decision8->solution11 No solution12 Check for column degradation decision8->solution12 Yes

Caption: A decision tree to guide troubleshooting efforts in chiral HPLC of this compound.

References

Technical Support Center: Optimizing (+)-Isopilocarpine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (+)-Isopilocarpine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, with a focus on optimizing injection volume.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and solutions related to injection volume?

  • Answer: Poor peak shape is a common issue that can compromise the accuracy of quantification.[1] Both tailing (asymmetry factor > 1) and fronting (asymmetry factor < 1) can be influenced by the injection volume and sample solvent.

    • Cause 1: Column Overload. Injecting too large a volume of a concentrated sample can lead to column overload, resulting in peak fronting and a potential decrease in retention time.

      • Solution: Systematically reduce the injection volume. A good starting point is to inject a volume that is 1-2% of the column's total volume.[2] You can perform a load study by making several injections with decreasing volumes and observing the peak shape.[3]

    • Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly fronting.[4][5]

      • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of equal strength to the mobile phase.

    • Cause 3: Large Injection Volume with a Strong Solvent. The combination of a large injection volume and a strong sample solvent will exacerbate peak shape problems.

      • Solution: If a large injection volume is necessary to achieve the desired sensitivity, it is crucial to use a sample solvent that is weaker than the mobile phase.

2. Low Sensitivity or Small Peak Area

  • Question: The peak for this compound is too small, leading to poor sensitivity and difficulty in accurate quantification. How can I increase the signal without compromising the analysis?

  • Answer: Low sensitivity is a frequent challenge, especially when analyzing samples with low concentrations of this compound. Increasing the injection volume is a direct way to increase the peak area and height, but it must be done carefully.

    • Solution 1: Increase Injection Volume. For dilute samples, increasing the injection volume can be an effective way to improve the detection limit and sensitivity. The peak area generally has a linear relationship with the injection volume, provided the column and detector are not overloaded.[1]

      • Experimental Approach: Start with a small, reproducible injection volume and incrementally increase it (e.g., double the volume with each injection) until you observe a deviation from linearity in the peak area response or a significant deterioration in peak shape. The optimal volume will be the highest value that maintains good peak symmetry and resolution.

    • Solution 2: Optimize Other HPLC Parameters. If increasing the injection volume leads to unacceptable peak shapes, consider other ways to enhance sensitivity:

      • Decrease Column Internal Diameter (ID): Using a column with a smaller ID will result in less sample dilution on the column, leading to taller and narrower peaks. Note that the injection volume will need to be proportionally reduced.[6]

      • Use More Efficient Columns: Columns packed with smaller particles or superficially porous particles can increase efficiency, resulting in sharper, taller peaks and thus improved sensitivity.[6]

3. Poor Resolution Between this compound and Other Components (e.g., Pilocarpine)

  • Question: I am having difficulty separating the this compound peak from its epimer, pilocarpine (B147212), or other degradation products. Can injection volume affect this?

  • Answer: Yes, injection volume can significantly impact the resolution between closely eluting peaks.

    • Cause: Peak Broadening. As the injection volume increases, the peak width also tends to broaden. This broadening can lead to a decrease in resolution between adjacent peaks. If the column becomes overloaded, this effect is even more pronounced.

      • Solution: To improve resolution, try reducing the injection volume. This will lead to narrower peaks and better separation. It is a trade-off, as reducing the injection volume may decrease sensitivity. Finding the "sweet spot" that provides adequate sensitivity and baseline resolution is key.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the injection volume when quantifying this compound?

A1: A general guideline is to start with an injection volume that is approximately 1-2% of the total column volume.[2] For example, for a standard 4.6 mm x 150 mm HPLC column, the volume is roughly 2.5 mL, so a starting injection volume would be in the range of 25-50 µL. However, this is just a starting point, and the optimal volume should be determined experimentally.

Q2: How does the sample concentration relate to the optimal injection volume?

A2: The sample concentration and injection volume are inversely related in terms of column loading. If you have a highly concentrated sample, you should use a smaller injection volume to avoid overloading the column. Conversely, for very dilute samples, a larger injection volume may be necessary to obtain a detectable signal.

Q3: Can I simply keep increasing the injection volume to get a larger peak?

A3: While increasing the injection volume will initially lead to a proportional increase in peak height and area, there is a limit.[1] Beyond a certain point, you will experience volume overload, which can manifest as peak fronting, reduced retention times, and decreased resolution.[7] It is crucial to perform a load study to determine the maximum acceptable injection volume for your specific method.

Q4: What are the key parameters to monitor when optimizing injection volume?

A4: When performing an injection volume optimization study, you should monitor the following:

  • Peak Area/Height: To assess the impact on signal intensity and linearity.

  • Peak Asymmetry (Tailing Factor): To ensure good peak shape. A value between 0.9 and 1.2 is generally considered acceptable.

  • Resolution: The separation between the this compound peak and any closely eluting peaks.

  • Retention Time: Significant shifts in retention time can indicate column overload.

Quantitative Data Summary

The following table summarizes the expected effects of increasing injection volume on key chromatographic parameters.

ParameterExpected Effect of Increasing Injection VolumePotential Negative Consequences of Excessive Volume
Peak Height IncreasesCan become non-linear at high volumes
Peak Area Increases (linearly until overload)[1]Deviation from linearity, making quantification inaccurate
Peak Width BroadensDecreased resolution between closely eluting peaks
Peak Asymmetry May lead to fronting (asymmetry factor < 1)Poor peak shape, difficulty in integration
Resolution DecreasesCo-elution of peaks, inaccurate quantification
Retention Time May decrease with very large volumesInconsistent retention times

Experimental Protocols

Protocol 1: Determination of Optimal Injection Volume

This protocol describes a systematic approach to finding the optimal injection volume for the quantification of this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration representative of your samples. The solvent should be the same as the initial mobile phase of your HPLC method.

  • Initial HPLC Conditions: Use a validated or published HPLC method for the analysis of pilocarpine and its isomers as a starting point. An example method could be:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size[8]

    • Mobile Phase: A suitable buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). Several methods for pilocarpine analysis use a phosphate (B84403) buffer.[5]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm[8][9] or 220 nm[10]

    • Column Temperature: 25°C[8]

  • Injection Volume Series:

    • Begin with a small injection volume (e.g., 2 µL).

    • Perform a series of injections with increasing volumes (e.g., 2, 4, 8, 16, 32, 50 µL).

  • Data Analysis:

    • For each injection, record the peak area, peak height, peak width, tailing factor, and resolution between this compound and any adjacent peaks.

    • Plot the peak area versus the injection volume. The relationship should be linear initially and then may start to plateau or become non-linear as overload effects begin.

    • Identify the highest injection volume that maintains a linear response, acceptable peak symmetry (e.g., tailing factor between 0.9 and 1.2), and adequate resolution. This is your optimal injection volume.

Visualizations

InjectionVolumeOptimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision start Prepare this compound Standard setup Set Up HPLC System start->setup inject_low Inject Small Volume (e.g., 2 µL) setup->inject_low inject_series Inject Series of Increasing Volumes inject_low->inject_series record_data Record Chromatographic Data inject_series->record_data plot_data Plot Peak Area vs. Injection Volume record_data->plot_data check_linearity Assess Linearity plot_data->check_linearity check_peak_shape Evaluate Peak Shape & Resolution check_linearity->check_peak_shape is_optimal Optimal Volume? check_peak_shape->is_optimal is_optimal->inject_low No, Re-evaluate with Smaller Increments end_node Optimal Injection Volume Determined is_optimal->end_node Yes

Caption: Workflow for optimizing injection volume for this compound quantification.

TroubleshootingLogic cluster_issues Problem Identification cluster_causes Potential Causes (Injection Volume Related) cluster_solutions Solutions start Chromatographic Issue Observed poor_peak_shape Poor Peak Shape (Tailing/Fronting) start->poor_peak_shape low_sensitivity Low Sensitivity start->low_sensitivity poor_resolution Poor Resolution start->poor_resolution overload Column Overload poor_peak_shape->overload strong_solvent Strong Sample Solvent poor_peak_shape->strong_solvent increase_volume Increase Injection Volume (Carefully) low_sensitivity->increase_volume peak_broadening Peak Broadening poor_resolution->peak_broadening reduce_volume Reduce Injection Volume overload->reduce_volume change_solvent Use Weaker Sample Solvent strong_solvent->change_solvent peak_broadening->reduce_volume

Caption: Troubleshooting logic for injection volume-related issues.

References

Technical Support Center: Chromatographic Analysis of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise in the chromatographic analysis of (+)-Isopilocarpine.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in an HPLC chromatogram?

A1: Baseline noise refers to the short-term, irregular fluctuations of the baseline in a chromatogram when no analyte is being eluted.[1] It is distinct from baseline drift, which is a gradual, long-term trend in the baseline.[1] Excessive noise can obscure small peaks, leading to inaccurate quantification and reduced analytical sensitivity.[1][2] The signal-to-noise ratio (S/N) is a key parameter used to assess the level of baseline noise; a higher S/N ratio indicates a better quality signal.[1][3]

Q2: Why is it crucial to minimize baseline noise in the analysis of this compound?

A2: In pharmaceutical analysis, accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring product safety and efficacy. This compound is an isomer of Pilocarpine (B147212), and its accurate measurement is essential. High baseline noise can mask the presence of trace-level impurities or degradation products, leading to unreliable quantitative results and potentially compromising regulatory compliance.[1]

Q3: What are the most common sources of baseline noise in HPLC?

A3: Baseline noise in HPLC can originate from various components of the system. The most frequent causes include issues with the mobile phase, detector, pump, and column.[1][4] Environmental factors such as temperature fluctuations can also contribute to baseline instability.[5][6][7]

Troubleshooting Guides

Issue 1: High Baseline Noise Observed Throughout the Chromatogram

High baseline noise appearing consistently throughout the analytical run often points to systemic issues. This guide provides a step-by-step approach to diagnose and resolve the problem.

Troubleshooting Workflow:

start High Baseline Noise Detected mobile_phase Step 1: Check Mobile Phase - Purity - Degassing - Mixing start->mobile_phase detector Step 2: Inspect Detector - Lamp Status - Flow Cell Cleanliness mobile_phase->detector pump Step 3: Evaluate Pump Performance - Pressure Fluctuations - Leaks detector->pump column Step 4: Assess Column Condition - Contamination - Age pump->column environment Step 5: Verify Environmental Stability - Temperature - Vibrations column->environment resolve Baseline Noise Reduced environment->resolve

Caption: Troubleshooting workflow for high baseline noise.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Mobile Phase Issues 1. Use High-Purity Solvents: Ensure all solvents and reagents are HPLC or gradient-grade to minimize impurities.[1][8] 2. Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or vacuum degassing to remove dissolved gases that can form microbubbles.[1][4][5] 3. Ensure Proper Mixing: If using a solvent mixture, ensure it is homogenous. For gradient elution, improper mixing can cause baseline fluctuations.[8][9] 4. Filter Mobile Phase: Filter all mobile phases through a 0.2–0.45 μm filter to remove particulate matter.[1]A stable, smooth baseline.
Detector Problems 1. Check Lamp Usage: Note the age of the detector lamp. An old or failing lamp can be a source of noise.[1][10] 2. Clean Flow Cell: Contamination in the detector flow cell can cause noise. Flush the flow cell with a strong, appropriate solvent.[9][11] 3. Optimize Detector Settings: For UV detectors, ensure the chosen wavelength is appropriate and adjust bandwidth and response time settings to improve the S/N ratio.[12]Reduced noise and a more stable detector signal.
Pump Performance 1. Monitor Pressure: Observe the pump pressure for any rhythmic pulsations, which could indicate issues with check valves or pump seals.[4] 2. Inspect for Leaks: Check all fittings and connections for any signs of leaks.A consistent and stable system pressure.
Column Contamination 1. Flush the Column: Contaminants from previous injections can bleed off the column, causing baseline noise. Flush the column with a strong solvent.[4] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[1][2]A cleaner baseline, especially after the initial solvent front.
Environmental Factors 1. Maintain Stable Temperature: Ensure the HPLC system is in a temperature-controlled environment, as fluctuations can affect detector performance.[5][6][7] 2. Minimize Vibrations: Place the instrument on a stable bench to avoid vibrations.[1]A more consistent and reproducible baseline.
Issue 2: Sporadic Spikes or Peaks in the Baseline

The appearance of random, sharp peaks or spikes in the baseline is often due to discrete events within the HPLC system or the introduction of contaminants.

Logical Relationship Diagram for Sporadic Spikes:

cluster_source Potential Sources cluster_effect Observed Effect Air_Bubbles Air Bubbles Spikes Sporadic Spikes in Baseline Air_Bubbles->Spikes Particulates Particulate Matter Particulates->Spikes Electrical_Noise Electrical Interference Electrical_Noise->Spikes

Caption: Sources of sporadic baseline spikes.

Troubleshooting Steps for Sporadic Spikes:

Potential Cause Troubleshooting Action Expected Outcome
Air Bubbles 1. Check Degasser: Ensure the online degasser is functioning correctly.[4] 2. Purge the System: If air is suspected in the pump or lines, purge the system according to the manufacturer's instructions.[13]Elimination of sharp, random spikes in the baseline.
Particulate Contamination 1. Filter Samples: Always filter samples through a suitable syringe filter before injection to remove any particulate matter.[1] 2. Check Mobile Phase for Precipitation: If using buffers, ensure they are fully dissolved and that the organic solvent concentration does not cause precipitation.[8]A cleaner baseline with fewer random peaks.
Electrical Interference 1. Check Power Source: Ensure the HPLC system is connected to a stable power source. 2. Isolate from Other Equipment: Keep the HPLC system away from other electronic equipment that may cause interference.[1]A reduction in high-frequency, electronic-looking noise.

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. A validated HPLC-DAD method has been shown to be effective for the quantification of pilocarpine and its degradation products.[14][15]

Parameter Condition
Column Modified-silica cyanopropyl column[14][15]
Mobile Phase Acetonitrile (B52724) / 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v)[14][15]
pH 5.30[14][15]
Flow Rate 1.0 mL/min[15]
Detection Wavelength 220 nm[16]
Column Temperature 50 °C[15]
Injection Volume 10 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in purified water to a known concentration.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.[14]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent.

  • Dilute the sample solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation

Signal-to-Noise Ratio Comparison

The following table illustrates the impact of various troubleshooting steps on the signal-to-noise (S/N) ratio for a hypothetical this compound peak. A higher S/N ratio indicates a cleaner baseline and more reliable quantification.[1][3]

Condition Baseline Noise (Arbitrary Units) Signal Height (Arbitrary Units) S/N Ratio
Initial State (Noisy Baseline) 1010010
After Mobile Phase Degassing 510020
After Flow Cell Cleaning 310033.3
After All Optimizations 1100100

By systematically addressing the potential causes of baseline noise, a significant improvement in the S/N ratio can be achieved, leading to more accurate and precise analytical results for this compound.

References

Troubleshooting low recovery of (+)-Isopilocarpine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of (+)-Isopilocarpine during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Q1: My overall recovery for this compound is low. Where should I begin troubleshooting?

A1: Low recovery can occur at any stage of sample preparation. A systematic approach is crucial to identify the source of analyte loss. Start by performing a mass balance study: process a standard solution of this compound through your entire extraction protocol. Collect and analyze each fraction separately (e.g., the initial sample, the wash fractions, and the final eluate). This will help pinpoint where the this compound is being lost.

Q2: How does pH affect the extraction of this compound?

A2: As an alkaloid, the ionization state of this compound is pH-dependent, which is critical for its efficient extraction.

  • For Liquid-Liquid Extraction (LLE): To extract this compound from an aqueous sample into an organic solvent, the aqueous phase should be made alkaline (e.g., pH 7-8)[1]. This neutralizes the protonated form of the alkaloid, making it more soluble in the organic solvent.

  • For Solid-Phase Extraction (SPE) using Reversed-Phase or Ion-Exchange Sorbents:

    • Reversed-Phase SPE: For maximum retention on non-polar sorbents (like C8 or C18), the sample should be at a pH that keeps this compound in its neutral, less polar form.

    • Cation-Exchange SPE: To ensure this compound is positively charged and binds to the sorbent, the sample should be acidified.

Q3: I'm losing this compound during the washing step of my SPE protocol. What should I do?

A3: Analyte loss during the washing step suggests that your wash solvent is too strong and is prematurely eluting the this compound. To remedy this, try using a weaker wash solvent. For example, if you are using a reversed-phase sorbent, decrease the percentage of organic solvent in your wash solution.

Q4: My this compound seems to be irreversibly bound to the SPE column, resulting in poor elution. How can I improve this?

A4: Incomplete elution can be caused by several factors:

  • Inappropriate Elution Solvent: Your elution solvent may be too weak to displace the this compound from the sorbent. For reversed-phase SPE, try increasing the strength of the organic solvent (e.g., from methanol (B129727) to acetonitrile) or adding a small amount of a pH modifier (e.g., ammonia (B1221849) for a basic compound) to facilitate elution.

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of the elution solvent to completely wet the sorbent and elute the analyte.

  • Strong Analyte-Sorbent Interactions: If this compound is very strongly retained, consider using a less retentive sorbent (e.g., C8 instead of C18 for reversed-phase).

Q5: Could my low recovery be due to the degradation of this compound?

A5: Yes, this compound can degrade, particularly under certain conditions. It is an epimer of pilocarpine (B147212), and this epimerization is reversible and can be influenced by pH and temperature. Pilocarpine itself is known to be more stable in acidic conditions and becomes progressively more unstable as the pH increases. To minimize degradation, process samples promptly and avoid exposure to high temperatures and extreme pH for prolonged periods.

Q6: I am observing inconsistent recovery between samples. What could be the cause?

A6: Inconsistent recovery is often due to variability in the sample preparation process or matrix effects.

  • Process Variability: Ensure that all steps of your protocol, such as pH adjustments, solvent volumes, and flow rates (for SPE), are performed consistently for every sample.

  • Matrix Effects: Biological samples can contain endogenous components that interfere with the extraction process. The composition of these matrices can vary between samples, leading to inconsistent recovery. Using an internal standard can help to correct for this variability.

Quantitative Data Summary

The following table summarizes expected recovery rates for alkaloids, including pilocarpine (the epimer of this compound), from various sample preparation methods as reported in the literature. Specific recovery for this compound will be method-dependent.

Extraction MethodAnalyte/sMatrixSorbent/Solvent SystemReported Recovery (%)
Liquid-Liquid ExtractionPilocarpineJaborandi LeavesAcidic aqueous extraction followed by neutralization and organic solvent extraction.80 - 100[1]
Solid-Phase ExtractionVarious Drugs (including alkaloids)Human UrinePhenyl Sorbent> 85.5
Solid-Phase ExtractionBreast Cancer DrugsPlasmaC8 Sorbent with Methanol Elution≥ 92.3
Solid-Phase ExtractionVarious DrugsPlasmaNot specified> 75.8
Liquid-Liquid ExtractionPilocarpineHuman PlasmaNot specifiedIn the presence of 2% hemolyzed blood, the mean recovery was 100.80%.[2]

Experimental Protocols

Detailed Method for Liquid-Liquid Extraction of Pilocarpine from Plant Material

This protocol is adapted from a patented process for extracting pilocarpine from jaborandi leaves, which can be applied to similar matrices.[1]

  • Acidic Extraction:

    • Place the dried and ground plant material in a suitable vessel.

    • Extract the material twice with a 3% aqueous hydrochloric acid solution. The volume of the acidic solution should be sufficient to thoroughly wet the plant material.

    • Combine the acidic extracts. At this stage, it was determined that 100% of the pilocarpine was extracted.[1]

  • Neutralization:

  • Adsorption onto Activated Carbon:

    • Add activated carbon to the neutralized solution (approximately 0.1% to 10% of the weight of the initial plant material).

    • Stir the mixture gently for about three hours to allow for the adsorption of pilocarpine onto the carbon.

  • Isolation of Carbon Adsorbate:

    • Allow the mixture to settle and decant the supernatant liquid.

    • Filter the remaining carbon slurry under vacuum and wash the carbon cake with water at a pH of 7.5.

  • Elution from Carbon:

    • The pilocarpine can be eluted from the carbon using either an acid solution (e.g., 2-3% hydrochloric acid) or an anhydrous organic solvent.

  • Recovery:

    • The resulting eluate contains the purified pilocarpine, which can be recovered by conventional methods such as crystallization. This process has reported yields of 80% to 100%.[1]

General Protocol for Solid-Phase Extraction of Alkaloids from Biological Fluids

This protocol provides a general workflow for SPE of alkaloids like this compound from matrices such as plasma or urine, based on common practices.

  • Sample Pre-treatment:

    • If the sample contains proteins (e.g., plasma), perform a protein precipitation step. This can be done by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant with an appropriate buffer to adjust the pH for optimal retention on the chosen SPE sorbent.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C8, C18, or a mixed-mode cation exchange sorbent).

    • Wash the cartridge with 1-2 column volumes of an organic solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 1-2 column volumes of the same buffer used for sample dilution. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences. This is typically the equilibration buffer or a mixture with a low percentage of organic solvent.

  • Elution:

    • Elute the this compound with a small volume of a strong organic solvent. Modifiers such as ammonia or formic acid can be added to the elution solvent to improve recovery.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., HPLC mobile phase).

Visualizations

Troubleshooting_Low_Recovery Troubleshooting Workflow for Low this compound Recovery start Start: Low Recovery of This compound mass_balance Perform Mass Balance Study: Analyze Load, Wash, and Elution Fractions start->mass_balance analyte_in_load_wash Analyte found in Load/Wash Fractions? mass_balance->analyte_in_load_wash analyte_retained Analyte not in Load/Wash. Is it in the Elution Fraction? analyte_in_load_wash->analyte_retained poor_retention Issue: Poor Retention analyte_in_load_wash->poor_retention Yes no_elution Analyte not detected in any fraction. analyte_retained->no_elution incomplete_elution Issue: Incomplete Elution analyte_retained->incomplete_elution No degradation_binding Issue: Degradation or Irreversible Binding no_elution->degradation_binding Yes check_ph_retention Adjust sample pH to favor neutral form for RP-SPE or charged form for IEX-SPE. poor_retention->check_ph_retention weaker_wash Use a weaker wash solvent (e.g., lower % organic). poor_retention->weaker_wash sorbent_choice_retention Select a more retentive sorbent. poor_retention->sorbent_choice_retention flow_rate Decrease sample loading flow rate. poor_retention->flow_rate stronger_eluent Use a stronger elution solvent (e.g., higher % organic or different solvent). incomplete_elution->stronger_eluent elution_ph Modify elution solvent pH to favor desorption. incomplete_elution->elution_ph elution_volume Increase elution solvent volume. incomplete_elution->elution_volume less_retentive_sorbent Switch to a less retentive sorbent. incomplete_elution->less_retentive_sorbent check_stability Investigate analyte stability under extraction conditions (pH, temp). degradation_binding->check_stability change_sorbent_type Try a different type of sorbent (e.g., polymeric vs. silica-based). degradation_binding->change_sorbent_type

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Quantitative Analysis of (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of (+)-Isopilocarpine.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question: Why is my this compound calibration curve non-linear, particularly at higher concentrations?

Answer:

Non-linearity in calibration curves, especially for this compound, is a common issue that can stem from several factors, often becoming more pronounced at higher concentrations. A systematic approach to troubleshooting is recommended.

Initial Checks & Potential Solutions:

  • Detector Saturation (HPLC-UV & LC-MS/MS): At high analyte concentrations, the detector's response may no longer be proportional to the concentration, leading to a plateauing of the curve.

    • Troubleshooting:

      • Dilute the high-concentration standards and re-inject them. If the back-calculated concentrations of the diluted standards are accurate and fall on the linear portion of the curve, detector saturation is the likely cause.

      • Reduce the injection volume for all samples and standards. This decreases the amount of analyte reaching the detector.

      • For LC-MS/MS, consider using a less abundant MRM transition for quantification at higher concentrations.

  • Ion Source Saturation or Ion Suppression (LC-MS/MS): In mass spectrometry, the ionization process is competitive. At high concentrations, this compound and its internal standard can compete for ionization. Additionally, co-eluting matrix components can suppress the ionization of the target analyte, a phenomenon known as the matrix effect.

    • Troubleshooting:

      • Examine the absolute response of the internal standard across all calibration points. A significant drop in the internal standard's signal at high analyte concentrations can indicate ion suppression.

      • Improve sample clean-up procedures to remove interfering matrix components.

      • Modify chromatographic conditions to better separate this compound from matrix interferences.

  • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit and inaccurate quantification.

    • Troubleshooting:

      • Evaluate the use of a quadratic (second-order polynomial) regression model. This is often acceptable if justified and validated.

      • Restrict the calibration range to the linear portion of the response. This may require more frequent sample dilutions.

Question: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What should I investigate?

Answer:

A low correlation coefficient indicates that the data points deviate significantly from the fitted regression line, suggesting a lack of precision and accuracy.

Troubleshooting Steps:

  • Standard Preparation Errors: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.

    • Action: Prepare fresh calibration standards, paying close attention to weighing, dilutions, and the purity of the reference standard.

  • Chromatographic Issues: Poor peak shape (e.g., fronting, tailing, splitting) can lead to inconsistent integration and affect linearity.

    • Action:

      • Inspect the peak shape of all calibrants.

      • Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

      • Check for column degradation or contamination.

  • Systematic Errors: Issues with the analytical instrument can introduce variability.

    • Action:

      • Check for leaks in the HPLC/UHPLC system.

      • Ensure the autosampler is injecting the correct volume consistently.

      • Verify the stability of the mobile phase composition and flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for the quantification of Isopilocarpine?

A1: The linear range can vary depending on the analytical method (HPLC-UV vs. LC-MS/MS) and the matrix. For LC-MS/MS analysis of pilocarpine (B147212) (a closely related compound), linear ranges of 2–500 µg/L in human plasma have been reported.[1] For HPLC-UV methods, the range is often in the µg/mL to mg/mL level. It is crucial to determine and validate the linear range for your specific method and instrument.

Q2: Can the epimerization of pilocarpine to isopilocarpine affect my calibration curve?

A2: Yes. Pilocarpine can epimerize to isopilocarpine, especially in aqueous solutions and under certain pH and temperature conditions.[2] If your this compound reference standard contains pilocarpine as an impurity, or if there is on-column epimerization, it can affect the accuracy of your standards and the overall calibration. It's important to use a well-characterized reference standard and to have a chromatographic method that can resolve both isomers.

Q3: What weighting factor should I use for my calibration curve?

A3: For bioanalytical methods where the concentration range spans several orders of magnitude, the assumption of equal variance (homoscedasticity) across the range is often not valid. In such cases of heteroscedasticity, a weighted least squares regression is recommended. Common weighting factors include 1/x or 1/x², where x is the concentration.

Data Presentation

Table 1: Typical Linearity Parameters for Pilocarpine/Isopilocarpine Analysis

AnalyteMethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
PilocarpineLC-APCI-MS/MSHuman Plasma2–500 µg/LNot Specified[1]
Pilocarpine HClHPLC-DADTablets10-60 µg/mL> 0.999
Generic ValidationHPLCDrug Substance0.5 to 3 µg/ml0.999[3]
Generic ValidationLC-MS/MSRat Plasma10–5000 ng/mL≥0.999[4]

Note: Data for this compound is often determined simultaneously with pilocarpine. The linearity should be independently validated for each analyte.

Experimental Protocols

1. HPLC-UV Method for Simultaneous Determination of Pilocarpine and Isopilocarpine

This protocol is a general guideline based on established methods for the separation of pilocarpine and its isomers.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical for the separation of the isomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 215-220 nm.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2. LC-MS/MS Method for the Quantification of Isopilocarpine in a Biological Matrix

This protocol provides a general framework for developing an LC-MS/MS method.

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and a suitable internal standard (e.g., a stable isotope-labeled version).

Sample Preparation (for Biological Matrices):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample, vortex, and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a sorbent to selectively retain and then elute the analyte, providing a cleaner sample extract.

Mandatory Visualization

epimerization_pathway cluster_pilocarpine Pilocarpine cluster_intermediate Intermediate cluster_isopilocarpine Isopilocarpine pilocarpine Pilocarpine ((3S,4R)-isomer) enolate Enolate Intermediate (Resonance Stabilized) pilocarpine->enolate Base-catalyzed proton abstraction enolate->pilocarpine Protonation isopilocarpine Isopilocarpine ((3R,4R)-isomer) enolate->isopilocarpine Protonation isopilocarpine->enolate Base-catalyzed proton abstraction caption Epimerization of Pilocarpine to Isopilocarpine troubleshooting_workflow start Start: Non-Linear Calibration Curve check_high_conc Are high concentrations most affected? start->check_high_conc check_detector Investigate Detector/ Ion Source Saturation check_high_conc->check_detector Yes check_standards Verify Standard Preparation and Integrity check_high_conc->check_standards No solution_dilute Dilute standards/samples or reduce injection volume check_detector->solution_dilute solution_reprepare Prepare fresh standards check_standards->solution_reprepare check_chromatography Evaluate Chromatography: Peak Shape, Resolution solution_optimize_chrom Optimize mobile phase, check/replace column check_chromatography->solution_optimize_chrom check_system Inspect System for Leaks, Flow Rate, and Injection Precision solution_system_maintenance Perform system maintenance check_system->solution_system_maintenance end End: Linear Calibration Curve solution_dilute->end solution_reprepare->check_chromatography solution_optimize_chrom->check_system solution_system_maintenance->end

References

Dealing with co-eluting impurities in (+)-Isopilocarpine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of (+)-Isopilocarpine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: The most common impurities co-eluting with this compound are its diastereomer, (-)-pilocarpine, and its hydrolysis degradation product, pilocarpic acid. Isopilocarpic acid, the hydrolysis product of isopilocarpine, may also be present. The epimerization of pilocarpine (B147212) to isopilocarpine and the hydrolysis of both compounds are common degradation pathways, especially in ophthalmic solutions.[1][2][3][4][5]

Q2: Why is it challenging to separate this compound from its impurities?

A2: The primary challenge lies in the structural similarity between this compound and its main impurities. Isopilocarpine and pilocarpine are epimers, differing only in the stereochemistry at the C7 position. This subtle difference makes their separation by conventional reversed-phase HPLC difficult, often requiring chiral stationary phases or specific mobile phase conditions to achieve resolution. Pilocarpic acid, being more polar, can also be challenging to retain and separate from the main analyte peak under certain chromatographic conditions.

Q3: What analytical techniques are most suitable for the analysis of this compound and its impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for the analysis of Isopilocarpine and its impurities.[1][2][6][7] Specific methods often employ reversed-phase columns (e.g., C18, phenyl) or chiral columns for enhanced separation of the stereoisomers.[1][8] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and can offer advantages in terms of speed and solvent consumption.

Q4: How can I confirm if a peak is truly a single component or if co-elution is occurring?

A4: Peak purity analysis is crucial for detecting co-elution. If you are using a Diode Array Detector (DAD), you can assess the spectral homogeneity across the peak.[9][10] If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[9][10] Mass Spectrometry (MS) is another powerful tool; differing mass spectra across a single chromatographic peak is a clear indicator of co-elution.[9]

Troubleshooting Guide: Dealing with Co-eluting Impurities

Problem: Poor resolution between this compound and (-)-Pilocarpine.

Possible Cause Suggested Solution
Inappropriate column chemistry.Standard C18 columns may not provide sufficient selectivity for these epimers. Consider using a phenyl-bonded column or a dedicated chiral stationary phase (CSP).[1][8]
Mobile phase composition is not optimized.Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A lower pH (e.g., 2.5-3.5) can improve peak shape and selectivity.[6] Experiment with different buffer salts and concentrations.
Temperature fluctuations.Use a column oven to maintain a consistent temperature. Temperature can significantly impact selectivity in chiral separations.

Problem: Co-elution of Pilocarpic Acid with the main peak or the solvent front.

Possible Cause Suggested Solution
High polarity of pilocarpic acid.Increase the retention of pilocarpic acid by reducing the organic solvent content in the mobile phase at the beginning of the gradient or in an isocratic method.
Inappropriate mobile phase pH.The retention of pilocarpic acid is highly dependent on the mobile phase pH due to its carboxylic acid moiety. Adjusting the pH to be well below its pKa (~3.5) will suppress its ionization and increase its retention on a reversed-phase column.
Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using buffered mobile phases.

Problem: Asymmetric or broad peaks for all components.

Possible Cause Suggested Solution
Column overload.Reduce the injection volume or the sample concentration.
Column degradation.The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.

Experimental Protocols

Key Experiment 1: Reversed-Phase HPLC for Separation of Isopilocarpine, Pilocarpine, and Pilocarpic Acid

This method is suitable for the simultaneous determination of pilocarpine, isopilocarpine, and pilocarpic acid.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Phenyl-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acidified phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 97:3 v/v). The buffer can be prepared by dissolving potassium phosphate monobasic in water and adjusting the pH to ~2.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[1][8]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Key Experiment 2: Chiral HPLC for the Separation of this compound and (-)-Pilocarpine

This method is specifically designed for the resolution of the epimers.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

    • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will depend on the specific chiral column used and should be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Ensure the sample concentration is within the linear range of the detector.

Quantitative Data Summary

Table 1: Typical Retention Times for Isopilocarpine and Related Impurities using Reversed-Phase HPLC.

Compound Retention Time (min)
Pilocarpic Acid~ 3.5
Pilocarpine~ 8.0
Isopilocarpine~ 9.5

Note: Retention times are approximate and can vary depending on the specific column, mobile phase, and chromatographic system used.

Table 2: Example Mobile Phase Compositions for Separation.

Method Aqueous Phase Organic Phase Ratio (v/v) Target Separation
Reversed-Phase0.05M Potassium Phosphate, pH 2.5Acetonitrile97:3Isopilocarpine, Pilocarpine, Pilocarpic Acid
Chiral (Normal Phase)-Hexane:Ethanol (90:10) + 0.1% Diethylamine-This compound and (-)-Pilocarpine

Visualizations

TroubleshootingWorkflow start Co-elution Observed check_peak_shape Assess Peak Shape and Purity start->check_peak_shape is_chiral Is the issue between Isopilocarpine and Pilocarpine? check_peak_shape->is_chiral is_polar Is Pilocarpic Acid involved? is_chiral->is_polar No chiral_column Use Chiral Column or Phenyl Column is_chiral->chiral_column Yes adjust_organic Decrease Organic Content in Mobile Phase is_polar->adjust_organic Yes general_troubleshooting General Troubleshooting (e.g., check for overload, column health) is_polar->general_troubleshooting No optimize_mobile_chiral Optimize Mobile Phase (e.g., modifier, temperature) chiral_column->optimize_mobile_chiral resolved Peaks Resolved optimize_mobile_chiral->resolved adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) adjust_organic->adjust_ph adjust_ph->resolved general_troubleshooting->resolved

Caption: Troubleshooting workflow for co-elution in Isopilocarpine analysis.

DegradationPathway Pilocarpine (-)-Pilocarpine Isopilocarpine This compound Pilocarpine->Isopilocarpine Epimerization PilocarpicAcid Pilocarpic Acid Pilocarpine->PilocarpicAcid Hydrolysis IsopilocarpicAcid Isopilocarpic Acid Isopilocarpine->IsopilocarpicAcid Hydrolysis

Caption: Degradation pathways of Pilocarpine and Isopilocarpine.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC and UV-Spectrophotometry Methods for (+)-Isopilocarpine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for (+)-Isopilocarpine Quantification in Accordance with ICH Guidelines.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a combined UV-Spectrophotometry-Polarimetry method for the quantitative analysis of this compound. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability in pharmaceutical analysis.

Performance Comparison: HPLC vs. UV-Spectrophotometry-Polarimetry

The selection of an analytical method is critical in drug development and quality control. While HPLC is a widely used technique for its specificity and resolving power, alternative methods like UV-Spectrophotometry combined with Polarimetry can offer simplicity and speed for specific applications. The following table summarizes the typical performance of a validated HPLC method against a UV-Spectrophotometry-Polarimetry method for the analysis of this compound.

Validation ParameterHPLC MethodUV-Spectrophotometry-Polarimetry MethodICH Guideline Reference
Specificity High. Able to separate this compound from its epimer (Pilocarpine) and degradation products (Pilocarpic acid and Isopilocarpic acid).Moderate. Can distinguish this compound from Pilocarpic acid, but relies on polarimetry to differentiate between epimers.Q2(R1)
Linearity (r²) > 0.999> 0.99Q2(R1)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Q2(R1)
Precision (%RSD) < 2.0%< 3.0%Q2(R1)
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL rangeQ2(R1)
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL rangeTypically in the µg/mL rangeQ2(R1)
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Sensitive to changes in solvent and pH that may affect UV absorbance and optical rotation.Q2(R1)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the outlined experimental protocols for the validation of an HPLC method for this compound analysis.

HPLC Method Validation Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. The pH is adjusted to ensure optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by the separation of this compound from its known impurities and a placebo matrix. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to demonstrate the stability-indicating nature of the method.

  • Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution of this compound on the same day and under the same experimental conditions. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): Determined by performing the analysis on different days, with different analysts, and on different equipment. The %RSD is calculated to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the system suitability parameters, such as retention time, peak area, and resolution.

Visualizing the HPLC Validation Workflow

To provide a clear overview of the logical steps involved in the validation of the HPLC method, the following workflow diagram has been generated.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Validation Parameters cluster_2 Data Analysis & Reporting A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Optimize Separation Parameters (Flow Rate, Temperature, etc.) A->B I System Suitability Testing B->I C Specificity (Forced Degradation) D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H J Calculate Validation Parameters H->J I->C K Prepare Validation Report J->K

A Comparative Guide to Inter-Laboratory Cross-Validation of (+)-Isopilocarpine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of (+)-Isopilocarpine analytical assays between different laboratories. Ensuring assay reproducibility is critical for consistent and reliable data in non-clinical and clinical studies. This document outlines key experimental protocols, presents a comparative analysis of assay performance, and illustrates the underlying biological and experimental workflows.

Introduction to this compound and its Analysis

This compound is the inactive epimer of (+)-pilocarpine, a muscarinic acetylcholine (B1216132) receptor agonist used in the treatment of glaucoma and xerostomia. During the manufacturing process or upon storage, pilocarpine (B147212) can convert to isopilocarpine, reducing the therapeutic efficacy of the drug product. Therefore, robust and reliable analytical methods are required to accurately quantify both isomers in pharmaceutical preparations and biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common technique for this purpose.

When analytical testing is transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the results. This guide outlines the critical parameters and provides a template for comparing assay performance.

Comparative Analysis of Assay Performance

The following tables present a hypothetical inter-laboratory comparison of a this compound assay transferred from a developing laboratory (Lab A) to a receiving laboratory (Lab B). The data is representative of typical performance for a validated LC-MS/MS assay.

Table 1: Comparison of Linearity and Sensitivity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL) 1 - 10001 - 1000Consistent between labs
Correlation Coefficient (r²) > 0.995> 0.996> 0.99
Lower Limit of Quantitation (LLOQ) (ng/mL) 1.01.0Signal-to-noise > 10

Table 2: Comparison of Inter-Assay Precision and Accuracy

QC LevelLaboratory ALaboratory BAcceptance Criteria
Low QC (3 ng/mL) Precision: 5.2% CVAccuracy: 102%Precision: 6.1% CVAccuracy: 99%Precision: ≤15% CVAccuracy: 85-115%
Mid QC (50 ng/mL) Precision: 4.5% CVAccuracy: 101%Precision: 5.0% CVAccuracy: 103%Precision: ≤15% CVAccuracy: 85-115%
High QC (800 ng/mL) Precision: 3.9% CVAccuracy: 98%Precision: 4.2% CVAccuracy: 99%Precision: ≤15% CVAccuracy: 85-115%

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol describes a general method for the quantification of this compound in human plasma.

  • Sample Preparation: A liquid-liquid extraction is performed on 0.2 mL aliquots of human plasma. A structural analogue of pilocarpine can be used as an internal standard.[1][2]

  • Chromatographic Separation: An isocratic HPLC method is employed with a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution.[1][2]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is used. Data is acquired using multiple reaction monitoring (MRM).[1][2]

Inter-Laboratory Cross-Validation Protocol

This protocol outlines the steps for transferring and validating the this compound assay between two laboratories.

  • Method Transfer: The transferring laboratory (Lab A) provides the receiving laboratory (Lab B) with the detailed analytical method protocol, validation reports, and any specific reagents.[3]

  • Partial Method Validation at Lab B: Lab B conducts a partial validation of the assay, assessing linearity, precision, and accuracy to demonstrate proficiency with the method.[3][4]

  • Cross-Validation with Spiked and Incurred Samples:

    • Spiked Samples: A set of quality control (QC) samples at low, medium, and high concentrations are prepared by Lab A and analyzed by both labs.

    • Incurred Samples: If available, a selection of samples from a study are analyzed at both laboratories.

  • Acceptance Criteria: For spiked samples, the mean concentration values from both labs should be within ±15% of each other.[5]

Mandatory Visualizations

Signaling Pathway of Muscarinic Agonists

(+)-Pilocarpine, the active epimer of this compound, is a muscarinic agonist. It primarily acts on M1 and M3 muscarinic acetylcholine receptors, which are Gq-coupled receptors.[6][7] The binding of pilocarpine to these receptors activates distinct signaling pathways.[8]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Pilocarpine Pilocarpine M3R M3 Receptor Pilocarpine->M3R Binds Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response ERK ERK1/2 PKC->ERK Activates ERK->Cellular_Response

Caption: Muscarinic M3 receptor signaling pathway activated by pilocarpine.

Experimental Workflow for Inter-Laboratory Assay Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.

cluster_labA Laboratory A (Sending Lab) cluster_labB Laboratory B (Receiving Lab) cluster_analysis Data Comparison A1 Method Development & Full Validation A2 Prepare & Ship Validation Package A1->A2 A3 Prepare & Ship QC & Study Samples A1->A3 B1 Receive Validation Package A2->B1 Method, Reports, Reagents A4 Analyze Shared Samples A3->A4 B3 Receive Shared Samples A3->B3 Blinded Samples C1 Compare Results A4->C1 B2 Partial Method Validation B1->B2 B4 Analyze Shared Samples B2->B4 B3->B4 B4->C1 C2 Acceptance Criteria Met? C1->C2 C3 Cross-Validation Successful C2->C3 Yes C4 Investigate Discrepancies C2->C4 No

References

Comparative Analysis of Binding Affinities for (+)-Isopilocarpine and Other Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of key muscarinic acetylcholine (B1216132) receptor agonists. This document provides a quantitative comparison of binding affinities, detailed experimental methodologies, and visual representations of associated signaling pathways.

This guide offers a comparative overview of the binding affinities of (+)-Isopilocarpine and other prominent muscarinic agonists for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Understanding these binding profiles is critical for the development of subtype-selective therapeutic agents targeting a wide range of pathological conditions, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.

Quantitative Comparison of Agonist Binding Affinities

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is commonly expressed as the inhibition constant (Kᵢ) or as pKᵢ (-logKᵢ), where a lower Kᵢ or a higher pKᵢ value indicates greater binding affinity. The following table summarizes the binding affinities of this compound and other classical muscarinic agonists across the five human muscarinic receptor subtypes. It is important to note that values can vary between studies due to different experimental conditions.

AgonistM1 (pKᵢ)M2 (pKᵢ)M3 (pKᵢ)M4 (pKᵢ)M5 (pKᵢ)
This compound ~4.1~4.5~4.4~4.1~4.6*
Pilocarpine 5.15.55.45.15.6
Acetylcholine 4.75.5-5.4-
Carbachol 4.86.05.95.85.2
Oxotremorine 6.87.67.27.47.0
Cevimeline 7.66.07.35.97.2
Bethanechol -----

*Values for this compound are estimated based on the finding that its binding affinity is approximately one-tenth that of pilocarpine[1]. Data for other agonists has been compiled from various sources.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades depending on the receptor subtype. These pathways are crucial for mediating the physiological effects of acetylcholine and its mimetics.

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

G_Protein_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling Agonist_Gq Agonist M135 M1/M3/M5 Receptor Agonist_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Agonist_Gi Agonist M24 M2/M4 Receptor Agonist_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Canonical G protein signaling pathways for muscarinic receptor subtypes.

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These experiments are fundamental for characterizing the pharmacological profile of a compound.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a non-radiolabeled compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK 293 cells) stably expressing a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: The unlabeled muscarinic agonist of interest (the "competitor").

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Incubation: A fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Competitor) start->prepare incubate Incubate Components to Reach Equilibrium prepare->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze end End analyze->end

A typical experimental workflow for a radioligand competition binding assay.

References

In Vivo Efficacy of (+)-Isopilocarpine Compared to Pilocarpine: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences between stereoisomers is critical for optimizing therapeutic outcomes. This guide provides a comparative analysis of the in vivo efficacy of (+)-pilocarpine, the well-established muscarinic agonist, and its epimer, (+)-isopilocarpine. While direct, publicly available in vivo efficacy studies are scarce, this guide synthesizes available data from preclinical studies and regulatory documents to draw a comparative picture.

Pilocarpine (B147212) is a mainstay in the treatment of glaucoma and dry mouth, primarily due to its cholinomimetic properties that increase aqueous humor outflow and stimulate salivary glands. Its therapeutic effect is mediated through the activation of muscarinic acetylcholine (B1216132) receptors. This compound, an isomer that can form from pilocarpine under certain conditions, is often considered an impurity in pharmaceutical preparations. Understanding its distinct pharmacological profile is crucial for formulation stability and predicting clinical response.

Comparative Efficacy Data

Direct quantitative comparisons of the in vivo efficacy of pilocarpine and this compound are not widely available in published literature. However, a key study referenced in a U.S. Food and Drug Administration (FDA) pharmacology review provides insight into their comparative effects in a rabbit model. This study, while primarily designed to assess ocular irritation, involved the administration of a degraded pilocarpine solution containing a significant percentage of isopilocarpine.

Table 1: Composition of Ophthalmic Solutions in a Comparative In Vivo Rabbit Study

FormulationPilocarpine Hydrochloride ConcentrationThis compound ConcentrationPilocarpic Acid Concentration
Standard4%Not Reported (Nominally Absent)Not Reported (Nominally Absent)
Degraded3%14% (relative to original 4% pilocarpine)8% (relative to original 4% pilocarpine)

Data sourced from a 3-week GLP-regulated ocular irritation evaluation (Alcon Technical Report: 045:3320:0888) as cited in FDA pharmacology reviews.[1]

While the specific measurements of the miotic (pupil-constricting) effect from this study are not publicly detailed, the FDA review notes that an altered light reflex (pupillary response) was an expected pharmacological action for both the standard and the degraded solutions.[1] This indicates that the degraded solution, containing a substantial amount of isopilocarpine, retained miotic activity.

Further supporting the observed pharmacological activity, in vitro studies have established that isopilocarpine's binding affinity for muscarinic cholinergic receptors is approximately one-tenth that of pilocarpine. This lower affinity suggests that isopilocarpine is a less potent muscarinic agonist.

Signaling Pathway and Mechanism of Action

Both pilocarpine and isopilocarpine exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In the eye, the activation of M3 muscarinic receptors on the iris sphincter muscle leads to contraction and subsequent miosis (pupil constriction). Simultaneously, activation of M3 receptors in the ciliary muscle causes it to contract, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

cluster_0 Muscarinic Agonist Action in the Eye Pilocarpine Pilocarpine or This compound M3_Receptor_Iris M3 Muscarinic Receptor (Iris Sphincter Muscle) Pilocarpine->M3_Receptor_Iris M3_Receptor_Ciliary M3 Muscarinic Receptor (Ciliary Muscle) Pilocarpine->M3_Receptor_Ciliary Gq_PLC_Iris Gq Protein Activation -> PLC -> IP3/DAG M3_Receptor_Iris->Gq_PLC_Iris Gq_PLC_Ciliary Gq Protein Activation -> PLC -> IP3/DAG M3_Receptor_Ciliary->Gq_PLC_Ciliary Ca_Increase_Iris Increased Intracellular Ca2+ Gq_PLC_Iris->Ca_Increase_Iris Ca_Increase_Ciliary Increased Intracellular Ca2+ Gq_PLC_Ciliary->Ca_Increase_Ciliary Iris_Contraction Iris Sphincter Contraction Ca_Increase_Iris->Iris_Contraction Ciliary_Contraction Ciliary Muscle Contraction Ca_Increase_Ciliary->Ciliary_Contraction Miosis Miosis (Pupil Constriction) Iris_Contraction->Miosis Aqueous_Outflow Increased Aqueous Humor Outflow Ciliary_Contraction->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction cluster_1 In Vivo Ocular Efficacy Protocol Animal_Selection Animal Selection (e.g., New Zealand White Rabbits) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements (Pupil Diameter, IOP) Acclimatization->Baseline_Measurement Drug_Administration Topical Ocular Administration (Pilocarpine vs. Isopilocarpine vs. Vehicle) Baseline_Measurement->Drug_Administration Time_Point_Measurements Post-Dose Measurements at Timed Intervals Drug_Administration->Time_Point_Measurements Data_Analysis Data Analysis (Comparison of Treatment Groups) Time_Point_Measurements->Data_Analysis Efficacy_Determination Determination of Efficacy (Miosis, IOP Reduction) Data_Analysis->Efficacy_Determination

References

Validating Cell-Based Assays for (+)-Isopilocarpine Functional Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cell-based functional assays for validating the activity of (+)-Isopilocarpine, a muscarinic acetylcholine (B1216132) receptor agonist. The document outlines detailed experimental protocols and presents a comparative analysis of this compound with other well-characterized muscarinic agonists, supported by experimental data from peer-reviewed literature.

Introduction

This compound is a natural alkaloid and an epimer of pilocarpine (B147212), both of which act as non-selective agonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in regulating a wide array of physiological functions, making them key targets for therapeutic intervention. This guide focuses on two primary functional assays used to quantify the activity of muscarinic agonists that couple to Gq/11 proteins (M1, M3, and M5 subtypes): intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation.[2]

Mechanism of Action and Signaling Pathway

Upon binding of an agonist like this compound to M1, M3, or M5 muscarinic receptors, the receptor couples to the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This increase in intracellular calcium is a hallmark of M1, M3, and M5 receptor activation and can be quantified to determine the potency and efficacy of an agonist.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Binds Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_response Cellular Response Ca_release->Cellular_response

Caption: Gq/11 signaling pathway of muscarinic M1, M3, and M5 receptors.

Comparative Functional Activity of Muscarinic Agonists

Intracellular Calcium Mobilization Assay
Agonist Cell Line Receptor Subtype EC50 (µM)
CarbacholCHO-K1M1~0.3[4]
PilocarpineCHO-K1M1~3[4]
This compound--Data not available
CarbacholGuinea Pig IleumM37.5[5]
Inositol Phosphate Accumulation Assay
Agonist Cell Line/Tissue Receptor Subtype EC50 (µM)
CarbacholCHO-K1M31.3[6]
PilocarpineRat HippocampusM1/M318[7]
This compound--Data not available
CarbacholCHO-K1M5158[6]

Experimental Protocols

Detailed methodologies for the two key functional assays are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.

Calcium Mobilization Assay Workflow cluster_prep Cell Preparation & Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis Cell_seeding Seed cells expressing muscarinic receptors in a 96-well plate Dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_seeding->Dye_loading Incubation Incubate for 1 hour at 37°C Dye_loading->Incubation Baseline Measure baseline fluorescence Incubation->Baseline Agonist_addition Add this compound or other agonists Baseline->Agonist_addition Measurement Record fluorescence intensity over time Agonist_addition->Measurement Peak_response Determine peak fluorescence response Measurement->Peak_response Dose_response Plot dose-response curve Peak_response->Dose_response EC50_calc Calculate EC50 value Dose_response->EC50_calc

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-K1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other test agonists

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate at 37°C for 1 hour.

  • Compound Addition: After incubation, place the plate in the fluorescence plate reader.

  • Measurement: Measure the baseline fluorescence, then inject the muscarinic agonist at various concentrations into the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

  • Cells expressing the muscarinic receptor of interest

  • HTRF IP-One assay kit (containing IP1-d2, anti-IP1 cryptate, and calibrator)

  • Stimulation buffer containing Lithium Chloride (LiCl)

  • White, solid-bottom 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Harvest cultured cells and resuspend them in the stimulation buffer.

  • Compound Addition: Add the cell suspension to the wells of the 384-well plate. Add serial dilutions of this compound or other agonists to the respective wells.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well. Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio. The amount of IP1 produced is inversely proportional to the HTRF signal. Generate a standard curve and convert the sample ratios to IP1 concentrations. Plot the IP1 concentration against the log of the agonist concentration to determine the EC50 value.

Conclusion

The intracellular calcium mobilization and inositol phosphate accumulation assays are robust and reliable methods for validating the functional activity of this compound and other muscarinic agonists. While quantitative functional data for this compound is limited in the public domain, its known lower binding affinity compared to pilocarpine suggests it is a less potent agonist.[3] The provided protocols and comparative data for other muscarinic agonists offer a solid framework for researchers to conduct their own validation studies and further characterize the pharmacological profile of this compound.

References

Specificity and selectivity of (+)-Isopilocarpine in receptor binding studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of (+)-Isopilocarpine, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors. Due to a notable scarcity of direct quantitative binding studies for this compound across all muscarinic receptor subtypes, this document leverages available data on its stereoisomer, (+)-pilocarpine, to provide a comparative context. The information is intended to guide researchers in designing and interpreting experiments involving these compounds.

Introduction to this compound and Muscarinic Receptors

This compound is a stereoisomer of (+)-pilocarpine, a well-known muscarinic acetylcholine receptor agonist used in the treatment of glaucoma and xerostomia.[1] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distributions and signaling pathways, making them important targets for drug development.[1] Understanding the binding specificity and selectivity of ligands like this compound is fundamental for predicting their therapeutic effects and potential side effects.

While comprehensive binding data for this compound is limited, a 1986 study using bovine ciliary muscle tissue, which contains a mixed population of muscarinic receptors, found that the binding affinity of isopilocarpine was approximately one-tenth that of pilocarpine (B147212).[2] This suggests that this compound likely has a lower affinity for muscarinic receptors compared to its more widely studied isomer.

Quantitative Binding Data

Table 1: Binding Affinity and Functional Potency of (+)-Pilocarpine at Human Muscarinic Receptors

Receptor SubtypeLigandK_i_ (nM)EC_50_ (µM)Cell Line/TissueReference
M1 (+)-Pilocarpine794318Rat Hippocampus[1][3]
M2 (+)-Pilocarpine98004.5Rat Cortex[3]
M3 (+)-Pilocarpine7943-Human[1]
M4 (+)-Pilocarpine6310-Human[1]
M5 (+)-PilocarpineData not available-Human[1]

Note: K_i values represent the inhibition constant, a measure of binding affinity, where a lower value indicates higher affinity. EC_50_ values represent the concentration of a drug that gives half-maximal response._

Muscarinic Receptor Signaling Pathways

Muscarinic receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[4]

Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-coupled Signaling cluster_1 Gi/o-coupled Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 activate PLC Phospholipase C (PLC) Gq11->PLC stimulate PIP2 PIP2 PLC->PIP2 hydrolyze IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio activate AC Adenylyl Cyclase Gio->AC inhibit Ion_channel Ion Channel Modulation Gio->Ion_channel βγ subunits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a ligand to a receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Preparation of Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Prepare receptor membranes (e.g., CHO cells expressing mAChR subtype) incubation Incubate membranes with: - Fixed concentration of radioligand (e.g., [³H]-NMS) - Varying concentrations of test compound - Control for non-specific binding (e.g., atropine) start->incubation filtration Rapidly filter through glass fiber filter incubation->filtration separation Separate bound from free radioligand filtration->separation washing Wash filters to remove unbound radioligand separation->washing measurement Measure radioactivity of bound ligand (Scintillation Counting) washing->measurement analysis Data analysis: - Generate competition curve - Determine IC₅₀ value - Calculate Kᵢ value measurement->analysis result Binding Affinity (Kᵢ) of Test Compound analysis->result

References

A Comparative Analysis of the Miotic Activity of (+)-Isopilocarpine and Carbachol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the miotic activities of two cholinergic agonists, (+)-Isopilocarpine and carbachol (B1668302). The information presented herein is curated from experimental data to offer an objective overview of their performance, mechanisms of action, and relevant experimental protocols.

Executive Summary

Both this compound and carbachol are parasympathomimetic agents that induce miosis (pupillary constriction) by stimulating muscarinic receptors on the iris sphincter muscle. However, they exhibit notable differences in their potency, efficacy, and receptor interactions. In vitro evidence strongly suggests that carbachol is a more potent and efficacious miotic agent than pilocarpine (B147212) . Given that this compound, an epimer of pilocarpine, demonstrates a lower binding affinity for muscarinic receptors than pilocarpine itself, it can be inferred that carbachol is also significantly more potent than this compound.[1][2] Carbachol's greater potency is attributed to its action as a full agonist at muscarinic receptors and its resistance to degradation by acetylcholinesterase, leading to a more prolonged effect.[3][4] In contrast, pilocarpine acts as a partial agonist in some tissues, including the rabbit iris.[5]

Data Presentation: Quantitative Comparison

Direct, head-to-head in vivo quantitative comparisons of the miotic activity of this compound and carbachol are limited in publicly available literature. The following table summarizes available data, primarily focusing on pilocarpine as a proxy for this compound, with the caveat that this compound is likely less potent.

ParameterThis compound (inferred from Pilocarpine data)CarbacholSource
Mechanism of Action Muscarinic receptor partial agonistMuscarinic and Nicotinic receptor full agonist[3][4][5]
Receptor Binding Affinity Lower affinity for muscarinic receptors compared to pilocarpine.High affinity for muscarinic receptors.[2]
In Vitro Potency (Rabbit Iris) Less potent than carbachol. Pilocarpine induced a small contraction and behaved as an antagonist to carbachol.More potent and/or more efficacious in inducing muscle contraction compared to pilocarpine.[1][6]
Onset of Miosis (Rabbit) For 1% pilocarpine solution, maximal miosis occurs at ~30 minutes.Miosis is usually maximal within 2 to 5 minutes after application.[7]
Duration of Action (Rabbit) For 1% pilocarpine solution, pupil size begins to recover after 3 hours and is fully restored by 7 hours.Topical administration has a duration of action of 4 to 8 hours.[7]

Experimental Protocols

In Vivo Assessment of Miotic Activity in Rabbits

A common method for evaluating the miotic activity of ophthalmic drugs involves measuring changes in pupil diameter in rabbits.

Animals:

  • Healthy, adult albino rabbits of either sex are used. Rabbits are chosen for their large, prominent eyes, which allow for easy observation of pupillary changes.

Procedure:

  • Acclimatization: Rabbits are acclimatized to the laboratory environment and handling procedures to minimize stress-induced variations in pupil size.

  • Baseline Measurement: The initial pupil diameter of both eyes is measured using a precision caliper or a pupillometer under controlled, dim lighting conditions. The light reflex is also checked using a penlight.

  • Drug Administration: One eye is treated with a single topical instillation of the test substance (e.g., a solution of this compound or carbachol), while the contralateral eye receives a saline control.

  • Pupil Diameter Measurement: The pupil diameter of both eyes is measured at predetermined time intervals (e.g., 15, 30, 60, 120, 180, 240, 300, and 360 minutes) post-instillation.

  • Data Analysis: The change in pupil diameter from baseline is calculated for both the treated and control eyes. The miotic effect is expressed as the difference in pupil diameter between the treated and control eyes or as a percentage of the initial pupil diameter. Dose-response curves can be generated by testing a range of drug concentrations.

In Vitro Assessment of Iris Sphincter Muscle Contraction

This method provides a direct measure of the contractile response of the iris sphincter muscle to a drug.

Tissue Preparation:

  • Rabbit eyes are enucleated, and the iris sphincter muscle is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

Procedure:

  • Equilibration: The muscle is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Drug Addition: Cumulative concentrations of the agonist (this compound or carbachol) are added to the organ bath.

  • Contraction Measurement: The isometric contraction of the muscle is recorded using a force transducer.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal contraction) are determined to compare the potency and efficacy of the drugs.

Mandatory Visualizations

Signaling Pathway for Miotic Activity

G Signaling Pathway of this compound and Carbachol Induced Miosis cluster_0 Drug Administration cluster_1 Receptor Binding cluster_2 G-Protein Activation cluster_3 Second Messenger Cascade cluster_4 Cellular Response Isopilocarpine This compound M3_Receptor Muscarinic M3 Receptor (Iris Sphincter Muscle) Isopilocarpine->M3_Receptor Carbachol Carbachol Carbachol->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Contraction Iris Sphincter Muscle Contraction Ca_Release->Contraction Miosis Miosis (Pupil Constriction) Contraction->Miosis

Caption: Signaling pathway for this compound and carbachol-induced miosis.

Experimental Workflow for Comparing Miotic Agents

G Experimental Workflow for Comparing Miotic Agents in Rabbits cluster_0 Preparation cluster_1 Baseline Measurement cluster_2 Treatment Groups cluster_3 Drug Administration cluster_4 Data Collection cluster_5 Analysis Animal_Selection Select Healthy Albino Rabbits Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Baseline_Pupil Measure Baseline Pupil Diameter (Both Eyes) Acclimatization->Baseline_Pupil Group_A Group A: This compound Baseline_Pupil->Group_A Group_B Group B: Carbachol Baseline_Pupil->Group_B Group_C Group C: Vehicle Control (Saline) Baseline_Pupil->Group_C Administration Topical Instillation to One Eye Group_A->Administration Group_B->Administration Group_C->Administration Measure_Pupil Measure Pupil Diameter at Timed Intervals Administration->Measure_Pupil Calculate_Change Calculate Change in Pupil Diameter Measure_Pupil->Calculate_Change Dose_Response Generate Dose-Response Curves Calculate_Change->Dose_Response Compare_Potency Compare Potency (EC50) and Efficacy (Emax) Dose_Response->Compare_Potency

Caption: Experimental workflow for comparing miotic agents in rabbits.

References

Comparative Analysis of Pilocarpine Antibody Cross-Reactivity with (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of pilocarpine-specific antibodies with its stereoisomer, (+)-isopilocarpine. The following sections detail the specificity of these antibodies through hypothetically generated, yet realistic, experimental data, outline the methodology used to determine cross-reactivity, and visualize the relevant biological pathways. This information is critical for the development of accurate immunoassays for pilocarpine (B147212) quantification in research and pharmaceutical applications.

Data Presentation: Antibody Specificity

The cross-reactivity of a polyclonal anti-pilocarpine antibody was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The assay's 50% inhibitory concentration (IC50) was determined for both pilocarpine and its inactive epimer, this compound. The percentage of cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of Pilocarpine / IC50 of this compound) x 100

CompoundIC50 (ng/mL)% Cross-Reactivity
Pilocarpine25100%
This compound8502.94%

Note: The data presented in this table is a realistic representation for illustrative purposes.

The low percentage of cross-reactivity with this compound indicates a high specificity of the antibody for pilocarpine. This is a crucial characteristic for an immunoassay, as it ensures that the measurements are not skewed by the presence of the structurally similar but pharmacologically distinct stereoisomer.

Experimental Protocols

A competitive ELISA was employed to ascertain the degree of cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Pilocarpine standard

  • This compound

  • Anti-pilocarpine antibody

  • Pilocarpine-horseradish peroxidase (HRP) conjugate

  • Coating buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (Phosphate buffered saline with 0.05% Tween 20, PBS-T)

  • Blocking buffer (PBS with 1% Bovine Serum Albumin, BSA)

  • Substrate solution (TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (2N Sulfuric Acid)

  • Microplate reader

Procedure:

  • Coating: Microtiter plates were coated with a capture antibody by adding 100 µL of the antibody solution (diluted in coating buffer) to each well and incubating overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer was added to each well, followed by incubation for 2 hours at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Competitive Reaction: 50 µL of either the pilocarpine standard solutions (at varying concentrations) or the this compound solutions were added to the wells. Immediately after, 50 µL of pilocarpine-HRP conjugate was added to each well. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate solution was added to each well and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader. The concentration of pilocarpine or this compound that causes 50% inhibition of the maximal signal (IC50) was determined by plotting the OD values against the logarithm of the analyte concentration.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r1 Add Pilocarpine Standard or this compound p4->r1 r2 Add Pilocarpine-HRP Conjugate r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate (in dark) d2->d3 d4 Add Stop Solution d3->d4 a1 Measure Absorbance (OD at 450 nm) d4->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA.

Pilocarpine Signaling Pathway via M3 Muscarinic Receptor

Pilocarpine is a muscarinic receptor agonist, with a pronounced effect on the M3 subtype.[1][2] The activation of the M3 receptor initiates a signaling cascade that is crucial for its therapeutic effects, such as the treatment of glaucoma and dry mouth.[2]

Pilocarpine Pilocarpine M3R M3 Muscarinic Receptor Pilocarpine->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response (e.g., muscle contraction, secretion) PKC->Response phosphorylates targets leading to

References

Confirming the Identity of (+)-Isopilocarpine in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of bioactive compounds in complex plant extracts is a critical step in natural product chemistry and drug discovery. This guide provides a comparative overview of analytical techniques for the definitive confirmation of (+)-Isopilocarpine, a known isomer of the pharmaceutically important alkaloid pilocarpine (B147212), in plant extracts.

The accurate identification of this compound is crucial due to the potential for isomeric cross-contamination, which can significantly impact pharmacological activity and therapeutic outcomes. This guide presents experimental data and detailed protocols for a multi-pronged analytical approach, ensuring the highest confidence in the identification of this specific stereoisomer.

Experimental Workflow for Confirmation

A systematic approach is necessary to isolate and definitively identify this compound from a crude plant extract. The following workflow outlines the key stages, from initial extraction to conclusive stereochemical determination.

G cluster_0 Sample Preparation cluster_1 Purification and Isolation cluster_2 Preliminary Identification cluster_3 Structural and Stereochemical Confirmation A Plant Material (e.g., Pilocarpus leaves) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F Fraction Collection E->F G HPLC-UV/MS Analysis F->G H Tentative Identification of Isopilocarpine G->H I NMR Spectroscopy (1H, 13C, 2D) H->I Structural Elucidation J Polarimetry H->J Stereochemical Analysis K Final Confirmation of this compound I->K J->K

Figure 1. Experimental workflow for the confirmation of this compound.

Comparative Analysis of Key Identification Techniques

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined application is essential for unambiguous confirmation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Retention time (t R ), peak purity, and quantification.[1][2][3][4][5][6]High resolution and sensitivity, suitable for quantification.[7]Co-elution with other isomers or related alkaloids is possible.[8][9]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio (m/z).Molecular weight and fragmentation pattern.High sensitivity and specificity, provides structural information.[7][9]Cannot distinguish between stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, including connectivity and stereochemistry.[10][11][12]Provides unambiguous structural elucidation.[12]Requires a relatively pure sample and larger sample amounts.[13][14]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.[15][16][17]Sign and magnitude of optical rotation, confirming the specific enantiomer.[15][18][19]The only direct method to determine the "dextrorotatory" (+) or "levorotatory" (-) nature of the compound.[15][17]Requires a pure sample; the presence of other chiral compounds can interfere.[15]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the confirmation of this compound.

Extraction of Imidazole (B134444) Alkaloids from Pilocarpus spp.

This protocol is adapted from established methods for extracting pilocarpine and related alkaloids from jaborandi leaves.[20][21][22][23]

  • Sample Preparation: Air-dry the leaves of the plant material (e.g., Pilocarpus microphyllus) at room temperature and grind them into a fine powder.

  • Alkalinization: Moisten the powdered plant material with a 10% solution of ammonium (B1175870) hydroxide (B78521) and allow it to stand for 30 minutes. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Perform a Soxhlet extraction or repeated maceration with chloroform (B151607) for 8-12 hours.

  • Acidic Extraction: Evaporate the chloroform extract to dryness. Dissolve the residue in a 2% sulfuric acid solution. This will convert the alkaloids back into their salt form, which is soluble in the aqueous acidic solution, leaving behind many non-alkaloidal impurities.

  • Purification: Wash the acidic solution with chloroform to remove any remaining non-polar impurities. Discard the chloroform layer.

  • Final Extraction: Make the aqueous acidic solution alkaline (pH 9-10) with ammonium hydroxide. Extract the liberated alkaloids with several portions of chloroform.

  • Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

High-Performance Liquid Chromatography (HPLC) for the Separation of Pilocarpine and Isopilocarpine

This method allows for the separation and quantification of pilocarpine and its isomers.[1][2][3][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Spherisorb-CN bonded phase column (or equivalent).[2]

  • Mobile Phase: An aqueous solution of 0.1% (v/v) triethylamine, with the pH adjusted to 2.5.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[2][24]

  • Procedure:

    • Prepare standard solutions of (+)-Pilocarpine and this compound of known concentrations in the mobile phase.

    • Dissolve a known amount of the plant extract in the mobile phase.

    • Inject the standard solutions to determine their retention times. Typically, isopilocarpine elutes before pilocarpine.[2]

    • Inject the sample solution and compare the retention times with the standards for tentative identification.

    • Quantify the amount of this compound in the extract by comparing the peak area with that of the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for the definitive structural elucidation of the isolated compound.[10][11][25]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve a purified sample of the suspected this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Experiments:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, coupling constants, and integration of the signals will provide information about the proton environment in the molecule.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of unique carbon atoms and their chemical environments, which differ between pilocarpine and isopilocarpine.[10][11]

    • 2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

  • Data Analysis: Compare the obtained spectra with published data for this compound to confirm the structure and stereochemistry at the C3 and C4 positions.

Polarimetry for Stereochemical Confirmation

This is the definitive step to confirm the "(+)" designation of Isopilocarpine.[15][18]

  • Instrumentation: Polarimeter.

  • Sample Preparation: Accurately weigh a purified sample of the isolated isopilocarpine and dissolve it in a known volume of a suitable solvent (e.g., ethanol (B145695) or water) in a volumetric flask.

  • Procedure:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the optical rotation of the sample. The instrument will give a reading in degrees. A positive value indicates a dextrorotatory (+) compound.

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.

  • Data Analysis: Compare the calculated specific rotation with the literature value for this compound.

Potential Interferences

When analyzing plant extracts for this compound, it is important to be aware of potential interfering compounds:

  • Pilocarpine: The diastereomer of isopilocarpine, which is often present in much higher concentrations in Pilocarpus species.[26]

  • Pilosine and other imidazole alkaloids: These related alkaloids are also found in Pilocarpus and may have similar chromatographic behavior.[8][9]

  • Pilocarpic acid and Isopilocarpic acid: These are the hydrolytic degradation products of pilocarpine and isopilocarpine, respectively, and can be present in the extract.[1][2][5][11]

The use of high-resolution chromatographic and spectroscopic techniques, as outlined in this guide, is essential to differentiate this compound from these potential interferences. The combination of HPLC-MS for initial identification and quantification, NMR for unambiguous structural elucidation, and polarimetry for definitive stereochemical confirmation provides a robust and reliable workflow for the confirmation of this compound in plant extracts.

References

A Comparative Guide to Inter-assay and Intra-assay Precision for (+)-Isopilocarpine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for the precise quantification of (+)-Isopilocarpine, supported by experimental data and protocols.

This guide provides a comprehensive overview of the inter-assay and intra-assay precision for the quantification of this compound, a critical parameter in drug development and quality control. Ensuring the precision of analytical methods is paramount for reliable and reproducible results. This document compares different analytical techniques, offering valuable insights for selecting the most suitable method for specific research needs.

Understanding Assay Precision

In analytical chemistry, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is a measure of random error and is typically expressed as the coefficient of variation (CV%), where a lower CV% indicates higher precision.

  • Intra-assay precision (or repeatability) measures the precision within a single analytical run. It assesses the consistency of results from repeated measurements of the same sample under the same conditions (e.g., same operator, same instrument, same day).

  • Inter-assay precision (or intermediate precision) evaluates the precision between different analytical runs. This accounts for variations that can occur over time, such as different days, different analysts, or different equipment.

The following sections detail the precision of various methods used for the quantification of this compound.

Comparison of Analytical Methods

Below is a summary table illustrating a hypothetical but representative dataset for an HPLC-UV method, based on typical validation parameters for similar pharmaceutical compounds.

Analytical MethodAnalyteConcentration LevelIntra-assay Precision (CV%)Inter-assay Precision (CV%)
HPLC-UV This compoundLow QC (LQC)≤ 5.0%≤ 8.0%
Medium QC (MQC)≤ 4.0%≤ 7.0%
High QC (HQC)≤ 3.0%≤ 6.0%

QC: Quality Control

Experimental Protocols

A detailed experimental protocol is crucial for replicating and comparing analytical methods. Below is a representative HPLC method for the simultaneous quantification of pilocarpine (B147212) and isopilocarpine.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of pilocarpine and isopilocarpine in ophthalmic solutions.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both isomers show significant absorbance, for instance, 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and other relevant isomers in a suitable solvent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the ophthalmic solution samples with the mobile phase to bring the concentration of the analytes within the calibration range.

4. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration of each analyte.

  • Inject the prepared sample solutions and determine the concentrations of this compound from the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the concepts of assay precision, the following diagrams are provided.

Quantification_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Stock_Solutions Prepare Stock Solutions Working_Standards Prepare Working Standards Stock_Solutions->Working_Standards HPLC_Injection Inject into HPLC Working_Standards->HPLC_Injection Sample_Dilution Dilute Samples Sample_Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Calculate Concentration Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for this compound quantification by HPLC.

Assay_Precision cluster_IntraAssay Intra-Assay Precision (Repeatability) cluster_InterAssay Inter-Assay Precision (Intermediate) Run1_Sample1 Measurement 1 Run1_Sample2 Measurement 2 Run1_Sample3 Measurement n Label1 Same Run, Same Day, Same Analyst Run2_Day1 Run 1 (Day 1) Run3_Day2 Run 2 (Day 2) Run4_Day3 Run n (Day n) Label2 Different Runs, Different Days/Analysts Concept Assay Precision Concept->Run1_Sample1 Evaluates consistency within a run Concept->Run2_Day1 Evaluates consistency between runs

Caption: Conceptual diagram of Intra-Assay vs. Inter-Assay Precision.

Comparative Guide to Analytical Methods for (+)-Isopilocarpine: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of (+)-Isopilocarpine, a critical component in pharmaceutical analysis due to its relationship with the active pharmaceutical ingredient, Pilocarpine (B147212). The focus of this comparison is on the linearity and range of these analytical methods, crucial parameters for method validation and ensuring accurate quantification.

Comparison of Analytical Method Performance

The following table summarizes the linearity and range of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Currently, detailed validation data for alternative methods specifically for this compound are not extensively published, highlighting the prevalence of HPLC-based approaches.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)
HPLC-DAD This compound5.0 - 80.0 µg/mL> 0.999

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely adopted for the simultaneous determination of pilocarpine and its related substances, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH are optimized to achieve separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Monitoring is usually performed at a wavelength where this compound exhibits significant absorbance, often around 215 nm.

  • Injection Volume: A standard injection volume is 20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

Standard and Sample Preparation:

  • Standard Stock Solution: A primary stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as the mobile phase.

  • Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution to cover the desired concentration range (e.g., 5.0, 10.0, 20.0, 40.0, 60.0, and 80.0 µg/mL).

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the solvent. It may require filtration through a 0.45 µm filter before injection to remove particulate matter.

Linearity and Range Assessment:

  • Inject the calibration standards in triplicate into the HPLC system.

  • Record the peak area responses for this compound at each concentration level.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value greater than 0.999 is generally considered to indicate excellent linearity.

  • The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be linear, accurate, and precise.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method, including the assessment of linearity and range.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Final Validation Report Specificity->ValidationReport Range Range Linearity->Range Range->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: Workflow for Analytical Method Validation.

Alternative Analytical Methods

While HPLC is the predominant technique, other methods have been explored for the analysis of pilocarpine and its isomers.

UV Spectrophotometry combined with Polarimetry

An older method involves the use of UV spectrophotometry and polarimetry for the simultaneous quantification of pilocarpine and isopilocarpine.[1]

  • Principle: This method relies on the difference in the specific rotation of the two epimers, while their UV absorbance is the same. By measuring both the total absorbance and the optical rotation of a mixture, the concentration of each isomer can be calculated using a set of simultaneous equations.

Conclusion

For the accurate and reliable quantification of this compound, a validated HPLC-DAD method is the current standard. It offers excellent linearity and a wide analytical range, ensuring its suitability for quality control and stability studies in the pharmaceutical industry. While alternative methods exist, they often lack the specificity and sensitivity of modern chromatographic techniques and have less comprehensive, publicly available validation data. Researchers and drug development professionals should prioritize the use of validated HPLC methods for the analysis of this compound to ensure data integrity and regulatory compliance.

References

Robustness in the Analysis of (+)-Isopilocarpine: A Comparative Guide to Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of an analytical method is paramount in pharmaceutical development and quality control. Robustness testing, a key component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its performance during routine use. This guide provides a comparative overview of the robustness of an High-Performance Liquid Chromatography (HPLC) method for the analysis of (+)-Isopilocarpine, a stereoisomer of Pilocarpine (B147212), and compares it with an alternative analytical technique. Experimental data and detailed protocols are presented to support the evaluation.

High-Performance Liquid Chromatography (HPLC) Method

A prevalent method for the quantification of pilocarpine and its related substances, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The inherent specificity and sensitivity of HPLC make it a preferred choice for analyzing chiral compounds and their degradation products.

Robustness of the HPLC Method

The robustness of an HPLC method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results, such as peak area, retention time, and resolution between adjacent peaks. The following table summarizes the results of a robustness study for an HPLC method for the simultaneous determination of Pilocarpine and this compound. The data demonstrates the method's resilience to minor changes in operating conditions.

ParameterVariationThis compound Peak Area (%RSD)Retention Time (min)Resolution (Pilocarpine/Isopilocarpine)
Flow Rate 0.9 mL/min0.455.62> 2.0
1.0 mL/min (Nominal)0.385.15> 2.0
1.1 mL/min0.514.78> 2.0
Mobile Phase Composition Acetonitrile (B52724):Buffer (38:62)0.625.31> 2.0
Acetonitrile:Buffer (40:60) (Nominal)0.415.15> 2.0
Acetonitrile:Buffer (42:58)0.554.98> 2.0
Column Temperature 28 °C0.395.25> 2.0
30 °C (Nominal)0.405.15> 2.0
32 °C0.435.04> 2.0
pH of Mobile Phase Buffer 2.80.585.21> 2.0
3.0 (Nominal)0.425.15> 2.0
3.20.615.09> 2.0

Note: The data presented in this table is illustrative and based on typical outcomes for a robust HPLC method for similar compounds. The %RSD (Relative Standard Deviation) for the peak area indicates the precision of the measurements under each varied condition.

Alternative Analytical Procedure: UV Spectrophotometry-Polarimetry

An alternative approach for the simultaneous quantification of pilocarpine and isopilocarpine involves a combination of UV spectrophotometry and polarimetry.[1] This method leverages the difference in the specific rotation of the two isomers.

Comparison of Methods
FeatureHPLC MethodUV Spectrophotometry-Polarimetry
Specificity High; able to separate multiple degradation products.Moderate; relies on the distinct optical rotation of the two isomers.
Sensitivity HighLower than HPLC
Robustness Generally high, as demonstrated by minimal impact of parameter variations.May be sensitive to temperature and solvent composition changes that can affect optical rotation.
Sample Throughput High, especially with autosamplers.Lower, requires separate measurements.
Instrumentation Standard HPLC with UV detector.UV Spectrophotometer and a Polarimeter.

Experimental Protocols

HPLC Method for this compound

This protocol is based on established methods for the analysis of pilocarpine and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.02M KH2PO4), with the pH adjusted to 3.0 with phosphoric acid, in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

UV Spectrophotometry-Polarimetry Method

This protocol is a summary of the method described in the literature.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.

  • UV Spectrophotometry:

    • Measure the absorbance of the sample solution at 215 nm using a calibrated UV spectrophotometer.

    • Calculate the total concentration of pilocarpine and isopilocarpine based on a standard curve.

  • Polarimetry:

    • Measure the optical rotation of the sample solution using a calibrated polarimeter.

    • Calculate the concentration of each isomer using simultaneous equations based on their known specific rotations.

Visualizing the Workflow and Concepts

The following diagrams illustrate the workflow for robustness testing and the relationship between various analytical method validation parameters.

RobustnessTestingWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define Define Method Parameters and Acceptance Criteria Select Select Robustness Factors (e.g., pH, Flow Rate) Define->Select Design Design Experiment (e.g., One-factor-at-a-time) Select->Design Prepare Prepare Samples and Standards Design->Prepare Vary Systematically Vary Selected Factors Prepare->Vary Analyze Analyze Samples Vary->Analyze Collect Collect Data (Peak Area, RT, Resolution) Analyze->Collect Assess Assess Impact of Variations Collect->Assess Document Document Results and Conclusions Assess->Document

Robustness Testing Experimental Workflow

MethodValidationRelationship Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity->Accuracy Linearity->Precision Accuracy->Precision Robustness->Precision

Interrelationship of Analytical Method Validation Parameters

References

Comparative study of (+)-Isopilocarpine effects on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro effects of the muscarinic acetylcholine (B1216132) agonist, pilocarpine (B147212), on various cell lines, detailing its impact on cell viability, apoptosis, and associated signaling pathways. Due to a lack of comprehensive studies on (+)-Isopilocarpine, this guide focuses on the more widely researched compound, pilocarpine.

This guide provides an objective comparison of pilocarpine's performance across different cell lines, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cellular effects of cholinergic compounds.

Data Presentation

Table 1: Comparative Effects of Pilocarpine on Different Cell Lines

Cell LineCell TypeEffect on Cell Viability/ProliferationApoptosis Induction
K562 Chronic Myeloid LeukemiaInhibition of proliferation[1]Induces apoptosis[1]
SCC-25 Squamous Cell CarcinomaNo effect on survival at clinically relevant concentrations[2]Not observed[2]
HSY Human Salivary GlandNot investigated in the cited studyNot investigated in the cited study

Table 2: Signaling Pathways Modulated by Pilocarpine

Cell LineSignaling PathwayKey Proteins/EventsOutcome
K562 Intrinsic Apoptosis PathwayDownregulation of Bcl-2, Upregulation of Bax, Increased Caspase-9 and -8 expression[1]Apoptosis
HSY Src-mediated MAPK PathwayActivation of Src and MAPKAltered gene expression

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Viability and Proliferation Assays (General Protocol)

A common method to assess cell viability and proliferation is the MTT assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of pilocarpine for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assays (General Protocol)

Apoptosis can be detected using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the desired concentrations of pilocarpine.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blotting (for Signaling Pathway Analysis)

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using an assay like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-9), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways affected by pilocarpine and a general experimental workflow.

G cluster_0 Pilocarpine-Induced Apoptosis in K562 Cells Pilocarpine Pilocarpine M3_Receptor M3 Muscarinic Receptor Pilocarpine->M3_Receptor Bcl2 Bcl-2 (Anti-apoptotic) M3_Receptor->Bcl2 downregulates Bax Bax (Pro-apoptotic) M3_Receptor->Bax upregulates Caspase8 Caspase-8 M3_Receptor->Caspase8 activates Caspase9 Caspase-9 Bax->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis Caspase8->Apoptosis

Pilocarpine's apoptotic pathway in K562 cells.

G cluster_1 General Experimental Workflow for In-Vitro Cell-Based Assays Cell_Culture Cell Line Seeding (e.g., K562, SCC-25) Treatment Pilocarpine Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Analysis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Workflow for studying pilocarpine's cellular effects.

G cluster_2 Pilocarpine-Induced Signaling in HSY Cells Pilocarpine Pilocarpine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Pilocarpine->Muscarinic_Receptor Src Src Muscarinic_Receptor->Src activates MAPK MAPK Src->MAPK activates Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Pilocarpine's signaling pathway in HSY cells.

References

A Head-to-Head Comparison of (+)-Isopilocarpine with Novel Cholinergic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established muscarinic agonist, (+)-Isopilocarpine, with a selection of novel cholinergic compounds that have emerged from recent drug discovery efforts. The development of subtype-selective muscarinic agonists and allosteric modulators represents a significant shift in the field, aiming to enhance therapeutic efficacy while minimizing the dose-limiting side effects associated with non-selective cholinergic activation. This document summarizes key performance data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Cholinergic Agonists

Cholinergic agonists are compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). They exert their effects by binding to and activating cholinergic receptors, which are broadly classified into nicotinic and muscarinic receptors. Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are key targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.

This compound is a natural alkaloid and a non-selective muscarinic agonist. It is the stereoisomer of pilocarpine (B147212) and is known to have a lower binding affinity for muscarinic receptors, approximately one-tenth that of pilocarpine[1]. While pilocarpine has been a valuable pharmacological tool and therapeutic agent, its lack of subtype selectivity often leads to undesirable side effects.

The quest for more targeted therapies has led to the development of novel cholinergic compounds with improved selectivity for specific muscarinic receptor subtypes, particularly M1 and M4, which are implicated in cognitive function and psychosis, respectively. Other innovative strategies include the design of bitopic ligands and allosteric modulators, which offer alternative mechanisms for receptor activation and modulation. This guide will compare this compound with representative examples of these novel compound classes.

Data Presentation: Quantitative Comparison of Cholinergic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected novel cholinergic compounds for the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions, cell lines, and assay formats used.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5Notes
This compound Data not availableData not availableData not availableData not availableData not availableBinding affinity is approximately one-tenth that of pilocarpine.[1]
Pilocarpine ~640~560~1610Data not availableData not availableNon-selective agonist. Ki values can vary significantly between studies.[2]
Xanomeline (B1663083) ~294~296High AffinityHigh AffinityHigh AffinityFunctionally selective for M1/M4. Binds with high affinity to all subtypes.[3]
HTL9936 Weak Affinity (pKi = 4.7)Weak Affinity (pKi = 5.5)No Detectable BindingWeak Affinity (pKi = 5.4)Data not availableSelective M1 partial agonist.[4]
Bitopic Agonist (Iperoxo-C8) Full Agonist ActivityData not availableData not availableData not availableData not availableExample of a bitopic ligand with full agonist activity at the M1 receptor.

Table 2: Muscarinic Receptor Functional Potencies (EC50, nM)

CompoundM1M2M3M4M5Notes
Pilocarpine 18,000 (PI turnover)4,500 (GTPase activity)Partial AgonistData not availableData not availablePartial agonist at M1 and M2 receptors in the CNS.[5]
Xanomeline 134.5 (PI hydrolysis)Partial AgonistWeak Partial AgonistFunctionally SelectiveData not availableFunctionally selective M1/M4 agonist.[6][7]
HTL9936 ~100No Agonist ActivityNo Agonist ActivityPartial Agonist ActivityNo Agonist ActivityModerately efficacious partial agonist at M1, with ~7-fold selectivity over M2 and 2-fold over M4.[4]
Bitopic Agonist (Iperoxo-C8) Full Agonist (Gq activation)Data not availableData not availableData not availableData not availableDemonstrates full agonism for Gq activation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways activated by muscarinic receptor agonists and a typical experimental workflow for their characterization.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o Pathway) Agonist1 Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Agonist M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki Determination) cluster_functional In Vitro Functional Assay (EC50 Determination) B1 Prepare cell membranes expressing muscarinic receptor subtype B2 Incubate membranes with radiolabeled antagonist and varying concentrations of test compound B1->B2 B3 Separate bound and free radioligand (e.g., filtration) B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC50 and Ki values B4->B5 F1 Culture cells expressing muscarinic receptor subtype F2 Load cells with fluorescent indicator (e.g., for Ca²⁺ or cAMP) F1->F2 F3 Stimulate cells with varying concentrations of test compound F2->F3 F4 Measure fluorescence change F3->F4 F5 Calculate EC50 and Emax values F4->F5

Caption: Experimental workflow for agonist characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard procedures in the field for characterizing cholinergic compounds.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (e.g., this compound, novel cholinergic compound).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the muscarinic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays for EC50 Determination

These assays measure the functional potency (EC50) and efficacy (Emax) of a compound by quantifying a downstream cellular response following receptor activation.

1. Calcium Mobilization Assay (for Gq-coupled receptors: M1, M3, M5)

Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

2. IP3 Accumulation Assay (for Gq-coupled receptors: M1, M3, M5)

Materials:

  • Cells expressing the M1, M3, or M5 muscarinic receptor subtype.

  • [³H]-myo-inositol.

  • LiCl (to inhibit inositol (B14025) monophosphatase).

  • Test compound.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Label the cells with [³H]-myo-inositol overnight.

  • Pre-incubation: Pre-incubate the cells with LiCl.

  • Stimulation: Stimulate the cells with varying concentrations of the test compound.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphates using anion exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Data Analysis: The amount of inositol phosphate (B84403) accumulation is a measure of receptor activation. Plot the results to determine EC50 and Emax values.

3. cAMP Inhibition Assay (for Gi-coupled receptors: M2, M4)

Materials:

  • Cells stably expressing the M2 or M4 muscarinic receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate.

  • Stimulation: Pre-incubate the cells with the test compound, followed by stimulation with forskolin to increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is a measure of Gi-coupled receptor activation. Plot the percent inhibition against the agonist concentration to determine the EC50 and Emax values.

Conclusion

The landscape of cholinergic drug discovery is rapidly evolving, moving beyond non-selective agonists like this compound towards compounds with refined pharmacological profiles. Novel cholinergic agents, such as subtype-selective agonists (e.g., HTL9936 for M1) and functionally selective agonists (e.g., xanomeline for M1/M4), offer the potential for improved therapeutic outcomes with reduced side effect burdens. Bitopic ligands represent another exciting frontier, demonstrating that modifying the binding mode can significantly alter agonist activity.

The data and protocols presented in this guide are intended to provide researchers with a framework for comparing the performance of these diverse cholinergic compounds. As the field continues to advance, the systematic application of these and other advanced experimental techniques will be crucial for the development of the next generation of cholinergic therapeutics.

References

Navigating the Analytical Landscape: A Comparative Guide to the Limit of Detection and Quantification for (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods for quantifying pharmaceutical compounds is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for (+)-Isopilocarpine, a stereoisomer of the muscarinic receptor agonist Pilocarpine (B147212), across various analytical techniques. The presented data, summarized for clarity, is supported by detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is a critical factor in the accurate determination of a substance, particularly at low concentrations. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A review of published data reveals a range of reported values for the detection and quantification of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) stands out as a frequently utilized technique for the simultaneous analysis of Pilocarpine and its isomers.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
High-Performance Liquid Chromatography (HPLC) with UV Detection This compound--A sensitivity of at least 25 ppm (25,000 ng/mL) has been reported for isopilocarpine using a liquid chromatography method with UV detection at 217 nm.[1] While not a formal LOQ, this indicates the method's capability for detecting the analyte at this level.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Pilocarpine75 ng/mL (Identification Limit)250 ng/mLWhile this data is for Pilocarpine, it provides a valuable reference point for the expected sensitivity for its isomer, this compound, using a similar validated HPLC-DAD method.

Note: Specific LOD and LOQ values for this compound determined by Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry are not extensively reported in the readily available literature. The provided data for HPLC serves as a current benchmark.

Experimental Protocols

To ensure reproducibility and assist in methodological decisions, detailed experimental protocols for the determination of LOD and LOQ are essential. Below are generalized yet comprehensive protocols based on established analytical validation guidelines.

Protocol 1: Determination of LOD and LOQ for this compound by HPLC

This protocol outlines the procedure for establishing the LOD and LOQ of this compound using a High-Performance Liquid Chromatography system with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the separation of this compound from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Detection Wavelength: Set at the wavelength of maximum absorbance for this compound (e.g., 215-220 nm).

  • Injection Volume: 10-20 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at decreasing concentrations.

3. Method Validation:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be close to 1.

  • Determination of LOD and LOQ: The LOD and LOQ can be determined using one of the following methods:

    • a) Signal-to-Noise Ratio:

      • Determine the concentration of this compound that gives a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

      • Determine the concentration that gives an S/N ratio of approximately 10:1 for the LOQ.

      • The noise can be measured from the baseline of a blank injection.

    • b) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

      • Calculate the standard deviation of the y-intercepts of the regression line (σ) from the calibration curve.

      • Calculate the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

4. Confirmation:

  • Prepare standard solutions at the determined LOD and LOQ concentrations and inject them multiple times (e.g., n=6) to confirm the precision and accuracy at these levels.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Acquisition cluster_calculation Calculation & Confirmation prep_instrument Instrument Setup & Equilibration inject_blank Inject Blank prep_instrument->inject_blank prep_standards Prepare Standard Solutions inject_standards Inject Calibration Standards prep_standards->inject_standards acquire_data Acquire Chromatographic Data inject_blank->acquire_data inject_standards->acquire_data calibration_curve Construct Calibration Curve acquire_data->calibration_curve determine_lod_loq Determine LOD & LOQ (S/N or Slope Method) calibration_curve->determine_lod_loq confirm_lod_loq Confirm LOD & LOQ with Spiked Samples determine_lod_loq->confirm_lod_loq Muscarinic_Receptor_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling isopilocarpine This compound m_receptor Muscarinic Receptor (M1, M3, M5) isopilocarpine->m_receptor Binds to g_protein Gq/11 Protein m_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

References

Safety Operating Guide

Proper Disposal of (+)-Isopilocarpine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of (+)-Isopilocarpine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent alkaloid, this compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. This guide provides essential information for the safe handling and disposal of this compound in a research and development setting.

Core Principles of this compound Waste Management

Due to its toxicity, all waste containing this compound, including pure compounds, solutions, and contaminated labware, must be segregated and disposed of as hazardous chemical waste. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.[1][2]

Regulatory Classification

Waste generators must determine if their chemical waste is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] While pilocarpine (B147212) and its isomers are not explicitly P- or U-listed hazardous wastes under RCRA, their inherent toxicity may classify them as characteristic hazardous waste. It is the responsibility of the waste generator to make a final determination.[3][4]

Waste Type Hazard Classification Potential EPA Waste Codes Disposal Recommendation
Unused or expired this compoundAcutely Hazardous (as a precaution)Consider P- or U-listing applicability based on state and local regulations.Incineration via a licensed hazardous waste management company.[2]
Contaminated labware (e.g., gloves, vials, wipes)Hazardous WasteDependent on concentration and regulations.Segregate into a dedicated, labeled hazardous waste container for incineration.
Aqueous solutions of this compoundHazardous WasteD002 if pH is ≤ 2 or ≥ 12.5.[5][6]Neutralize pH if safe and appropriate, then collect for incineration. Do not dispose of in the sanitary sewer.
Organic solutions of this compoundHazardous WasteD001 if the solvent is ignitable.[5][6]Collect in a designated, compatible hazardous waste container for incineration.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Place pure this compound, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container compatible with the solvent.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling: Clearly label all hazardous waste containers with:

  • "Hazardous Waste"

  • "this compound" and the name of any solvents

  • The approximate quantity of the waste

  • The date of accumulation

  • The name and contact information of the responsible researcher or laboratory

4. Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

Experimental Considerations: Degradation of this compound

Studies have shown that pilocarpine, a diastereomer of isopilocarpine, degrades in aqueous solutions. The main degradation pathways are hydrolysis to pilocarpic acid and epimerization to isopilocarpine.[7][8] The rate of these reactions is influenced by pH and temperature.[7][9] While this information is useful for understanding the stability of this compound, no established protocols exist for its complete neutralization or degradation for disposal purposes in a laboratory setting. Therefore, chemical treatment to render the compound non-hazardous before disposal is not recommended without thorough validation and approval from safety officers.

Disposal Decision Workflow

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Place in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Place in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_sharps Place in Labeled Sharps Container sharps->collect_sharps storage Store in Designated Secure Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (+)-Isopilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (+)-Isopilocarpine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the recommended PPE. While specific data for this compound is limited, the recommendations are based on the safety data for the closely related compound, Pilocarpine Hydrochloride.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosols, a standard and essential precaution in any laboratory setting.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact with the chemical, minimizing the risk of absorption. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory coatProtects skin and personal clothing from potential spills and contamination.
Respiratory Protection NIOSH-approved respiratorTo be used if the experimental procedure could generate dust or aerosols and is not adequately contained by engineering controls like a fume hood.[1]

Operational Plan for Handling this compound

The following step-by-step protocol ensures the safe handling of this compound during routine laboratory operations.

1. Pre-Experiment Preparation:

  • Hazard Assessment: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

  • Work Area Preparation: Ensure the designated work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean, uncluttered, and equipped with all necessary materials.

  • Emergency Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.

  • Personal Protective Equipment: Don the recommended PPE as outlined in the table above before handling the chemical.

2. Handling and Experimental Procedure:

  • Weighing: When weighing the solid form of this compound, perform this task in a well-ventilated area or within a chemical fume hood to minimize the potential for inhalation of fine particulates.

  • Solution Preparation: When preparing solutions, do so in a designated area. Add the solid this compound slowly to the solvent to prevent splashing.

  • General Handling:

    • Avoid eating, drinking, or applying cosmetics in the laboratory.

    • Do not use mouth suction for pipetting.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

    • Keep containers of this compound tightly closed when not in use.[2]

3. Post-Experiment Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of chemical waste through a licensed professional waste disposal service.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

  • Regulatory Compliance:

    • All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Protocol A Review SDS B Prepare Work Area A->B C Don PPE B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Store or Dispose G->H I Remove PPE H->I K Collect Chemical Waste H->K J Wash Hands I->J L Label Hazardous Waste K->L M Arrange Professional Disposal L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isopilocarpine
Reactant of Route 2
(+)-Isopilocarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.